3-[(4-Fluorobenzyl)oxy]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQACNSEVZMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352791 | |
| Record name | 3-[(4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168084-96-6 | |
| Record name | 3-[(4-Fluorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168084-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
This guide provides a comprehensive technical overview for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a valuable intermediate in the development of pharmaceutical compounds. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-purity synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Fluorinated Benzyl Ethers
This compound belongs to a class of aromatic ethers that are pivotal building blocks in medicinal chemistry. The incorporation of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The benzaldehyde moiety, on the other hand, is a versatile functional group that can be readily transformed into a wide array of chemical entities, making this compound a strategic intermediate for the synthesis of complex molecular architectures.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] In this specific synthesis, the phenoxide of 3-hydroxybenzaldehyde is generated in situ using a suitable base and is subsequently alkylated with 4-fluorobenzyl halide to yield the target ether.
The choice of reactants and conditions is paramount for the success of this synthesis, influencing both the yield and purity of the final product. Key considerations include the selection of the base, solvent, and reaction temperature.
Reaction Scheme
Caption: General scheme of the Williamson ether synthesis for this compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) |
| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
| Deionized Water | 7732-18-5 | 18.02 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (17.0 g, 123 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 20 minutes to ensure a fine suspension of the reactants.
-
Addition of Alkyl Halide: Slowly add 4-fluorobenzyl bromide (16.2 g, 85.9 mmol) to the reaction mixture using a dropping funnel.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Caption: Step-by-step experimental workflow for the synthesis.
Physicochemical and Spectroscopic Data
The expected properties of the synthesized this compound are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H), 7.50-7.35 (m, 4H), 7.25-7.10 (m, 4H), 5.10 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.2, 163.0 (d, J=247 Hz), 158.9, 137.2, 132.5 (d, J=3.3 Hz), 130.1, 129.5 (d, J=8.2 Hz), 122.8, 122.1, 115.8 (d, J=21.6 Hz), 114.9, 70.2 |
| Mass Spectrum (EI) | m/z 230 (M⁺), 109 (base peak) |
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured by several key factors:
-
Robustness of the Williamson Ether Synthesis: This reaction is a well-established and highly reliable method for ether formation.[1][2]
-
In-process Monitoring: The use of thin-layer chromatography allows for real-time monitoring of the reaction progress, ensuring that the reaction is driven to completion and minimizing the formation of byproducts.
-
Purification Strategy: Column chromatography is a highly effective method for the purification of the final product, allowing for the separation of the desired compound from any unreacted starting materials or byproducts.
-
Spectroscopic Confirmation: The structure and purity of the final product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data provided serves as a benchmark for validation.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a straightforward and efficient process. By carefully controlling the reaction conditions and employing a robust purification strategy, researchers can obtain this valuable intermediate in high yield and purity. This guide provides a solid foundation for the successful synthesis and application of this compound in various research and development endeavors.
References
- U.S. Patent 8,076,515 B2, "Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides"
- Pharmaffiliates, "CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde", [Link]
- PubChem, "3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde", [Link]
- Master Organic Chemistry, "The Williamson Ether Synthesis", [Link]
- U.S.
- Wikipedia, "3-Hydroxybenzaldehyde", [Link]
- Hungarian Patent HU188369B, "Process for preparing 3-bromo-4-fluoro-benzaldehyde"
- PubChem, "3-((3-Fluorobenzyl)oxy)benzaldehyde", [Link]
- Hyma Synthesis Pvt. Ltd, "Welcome To Hyma Synthesis Pvt. Ltd", [Link]
Sources
A Technical Guide to the Chemical Properties and Synthetic Profile of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven method for modulating physicochemical properties and enhancing biological activity. The compound 3-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS: 168084-96-6) emerges as a significant building block, combining the reactive potential of a benzaldehyde moiety with the unique electronic characteristics of a fluorinated benzyl ether. This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and a discussion of its potential applications, designed to empower researchers in their scientific endeavors.
Compound Identification and Physicochemical Properties
This compound is an aromatic ether and aldehyde. Its core structure consists of a benzaldehyde ring substituted at the meta-position with a 4-fluorobenzyloxy group. This strategic placement of functional groups offers multiple avenues for synthetic modification.
| Property | Data | Source |
| CAS Number | 168084-96-6 | [1][2] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]benzaldehyde | [1] |
| Appearance | Solid (Predicted) | [3] |
| SMILES | O=Cc1cccc(OCc2ccc(F)cc2)c1 | [1] |
| InChI Key | APCQACNSEVZMIQ-UHFFFAOYSA-N | [1] |
Synthesis Pathway: The Williamson Etherification Route
The most logical and widely practiced method for preparing aryl-benzyl ethers like this compound is the Williamson ether synthesis.[4] This reaction proceeds via an Sₙ2 mechanism, where a phenoxide acts as a nucleophile to displace a halide from a benzyl halide.[4]
Mechanistic Rationale
The synthesis involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group to form the ether linkage. The use of a primary benzylic halide is ideal as it minimizes the potential for competing E2 elimination reactions.[5]
Synthesis Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for the Williamson ether synthesis. Researchers should conduct their own risk assessment and optimization.
Materials:
-
3-hydroxybenzaldehyde (1.0 eq.)
-
4-fluorobenzyl bromide (1.05 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-hydroxybenzaldehyde and anhydrous DMF (approx. 10 mL per gram of aldehyde).
-
Add anhydrous potassium carbonate to the stirred solution. The base is often used in excess to ensure complete deprotonation.
-
Add 4-fluorobenzyl bromide to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
Spectroscopic and Reactivity Profile
While specific, experimentally-derived spectral data for this compound is not widely published, a predicted profile can be established based on its constituent functional groups.
Predicted Spectroscopic Data
| Type | Predicted Chemical Shifts / Key Signals |
| ¹H NMR | ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).~7.1-7.6 ppm (m, 8H): Aromatic protons on both rings.~5.1 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Ar). |
| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~162 ppm (d, J ≈ 245 Hz): Carbon bearing fluorine (C-F).~158 ppm: Aromatic carbon attached to the ether oxygen.~115-138 ppm: Remaining aromatic carbons.~70 ppm: Benzylic methylene carbon (-O-CH₂-). |
| IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch.~2850, ~2750: Aldehyde C-H stretch (Fermi doublet).~1700: Aldehyde C=O stretch.~1600, ~1500: Aromatic C=C stretch.~1250: Aryl-Alkyl Ether C-O stretch.~1220: C-F stretch. |
| Mass Spec. | [M]+• at m/z = 230.23 |
Chemical Reactivity
The molecule possesses three primary sites of reactivity: the aldehyde group, the aromatic rings, and the benzylic ether linkage.
-
Aldehyde Group: As a classic electrophile, the aldehyde is susceptible to:
-
Oxidation: Can be readily oxidized to the corresponding 3-[(4-Fluorobenzyl)oxy]benzoic acid using agents like KMnO₄ or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be reduced to 3-[(4-Fluorobenzyl)oxy]benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1]
-
Nucleophilic Addition: Undergoes reactions with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.
-
Reductive Amination: Can react with amines in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines, a cornerstone reaction in pharmaceutical synthesis.
-
-
Aromatic Rings: Both aromatic rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern will be directed by the existing groups. The benzyloxy group is ortho-, para-directing, while the aldehyde is a meta-directing deactivator.
-
Ether Linkage: The benzylic ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or BBr₃.
Caption: Key Reactivity Pathways.
Applications and Research Significance
The structure of this compound makes it a valuable intermediate in drug discovery and materials science.
-
Medicinal Chemistry Scaffold: This molecule serves as a precursor for more complex bioactive compounds. It has been investigated for synthesizing potential inhibitors of carbonic anhydrase for anti-tumor research and as a modifier to enhance the oxygen affinity of human hemoglobin, which could be relevant for treating sickle cell disease.[1] The fluorobenzyl moiety is a well-known pharmacophore used to increase metabolic stability and improve binding affinity by participating in favorable interactions with biological targets.[1]
-
Analytical Reagents: As a benzaldehyde derivative, it holds potential for use as a fluorogenic reagent, reacting with primary amines to create fluorescent products that can be detected in complex biological samples.[1]
-
Materials Science: The unique electronic properties conferred by the fluorine atom make it a candidate for the development of novel polymers, liquid crystals, or other functional materials.[1]
Safety and Handling
No specific Safety Data Sheet (SDS) is readily available for CAS 168084-96-6. Therefore, handling precautions must be inferred from structurally related compounds and general laboratory safety principles.
-
General Hazards: Aromatic aldehydes are often classified as irritants. May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[6][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent oxidation of the aldehyde group.[9]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[10]
-
Fire Hazards: The compound is expected to be combustible. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers. Combustion may produce toxic fumes, including hydrogen fluoride (HF).[8]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential. Its synthesis is accessible through the robust Williamson etherification, and its functional groups offer a rich platform for diverse chemical transformations. For researchers in drug development, its structure provides a gateway to novel therapeutics by leveraging the proven benefits of fluorination. While a lack of extensive published characterization data necessitates careful in-house validation, the fundamental chemical principles outlined in this guide provide a solid foundation for its effective use in the laboratory.
References
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents.
- Google Patents. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
- Google Patents.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- American Elements. 3-((4-Fluorobenzyl)oxy)benzaldehyde | CAS 168084-96-6. [Link]
- PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. [Link]
- Cole-Parmer. Material Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde. [Link]
- Supporting Information.
- Google Patents. CAS 66742-57-2 | 4-(3-FLUORO-benzyloxy)
- Carl ROTH.
Sources
- 1. Buy this compound | 168084-96-6 [smolecule.com]
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- 3. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Structural Elucidation of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each analytical step. The workflow presented here is a self-validating system, where data from multiple orthogonal techniques are integrated to build an unassailable structural proof, ensuring the highest level of scientific integrity and trustworthiness.
Introduction: The Imperative of Structural Certainty
In the fields of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant wasted resources. The target of this guide, this compound, is a substituted aromatic ether and aldehyde—a class of molecule frequently encountered as an intermediate in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its structure contains multiple key features that serve as an excellent case study for applying a multi-modal analytical approach.
This document outlines a logical and efficient workflow, beginning with foundational analysis to form a structural hypothesis, followed by rigorous spectroscopic interrogation to test and ultimately confirm that hypothesis.
Caption: High-level workflow for structural elucidation.
Part 1: Foundational Analysis and Structural Hypothesis
Before any advanced instrumentation is employed, a fundamental analysis based on the molecular formula provides critical insights into the expected structure. This initial step is essential for forming a testable hypothesis.
Molecular Formula and Index of Hydrogen Deficiency (IHD)
The molecular formula for this compound is C₁₄H₁₁FO₂ .
The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, is a calculation used to determine the total number of rings and/or multiple bonds in a molecule. It is calculated using the formula:
IHD = C - (H/2) - (X/2) + (N/2) + 1
Where:
-
C = number of carbon atoms
-
H = number of hydrogen atoms
-
X = number of halogen atoms (F, Cl, Br, I)
-
N = number of nitrogen atoms
For C₁₄H₁₁FO₂: IHD = 14 - (11/2) - (1/2) + (0/2) + 1 IHD = 14 - 5.5 - 0.5 + 1 IHD = 9
An IHD of 9 is a significant value, strongly suggesting the presence of multiple aromatic rings and other double bonds. This aligns perfectly with our hypothesized structure, which contains two benzene rings (IHD of 4 each, for a total of 8) and one carbonyl group (C=O, IHD of 1).
The Hypothesized Structure
Based on its chemical name, we can draw the following structure. This drawing serves as our working hypothesis, which the subsequent spectroscopic data must either confirm or refute.
Caption: Hypothesized structure of the target compound.
This structure can be deconstructed into three primary fragments:
-
A 3-substituted benzaldehyde moiety: An aromatic ring with an aldehyde group and an ether linkage at positions 1 and 3, respectively.
-
An ether linkage (-O-CH₂-): A benzyl ether connecting the two aromatic systems.
-
A 4-fluorobenzyl moiety: A benzyl group substituted with a fluorine atom at the para position.
Part 2: Spectroscopic Interrogation and Data Acquisition
With a clear hypothesis, we proceed to a multi-technique spectroscopic analysis. The combination of infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance provides a comprehensive picture of the molecule's functional groups, mass, and atomic connectivity.[5][6][7][8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is the ideal first experimental step as it provides rapid and definitive confirmation of the key functional groups predicted by our hypothesis.[7] By measuring the absorption of infrared radiation corresponding to molecular vibrations, we can identify specific bonds like carbonyls (C=O), ethers (C-O), and aromatic rings.
Expected Data: The IR spectrum is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3050-3030 | C-H Stretch | Aromatic | Indicates sp² C-H bonds of the benzene rings. |
| ~2850 and ~2750 | C-H Stretch | Aldehyde | A highly diagnostic pair of peaks (Fermi doublet) for the aldehyde C-H bond.[9][10] |
| ~1705-1685 | C=O Stretch | Aromatic Aldehyde | Strong, sharp absorption. The frequency is lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[11][12] |
| ~1600, ~1585, ~1500 | C=C Stretch | Aromatic | Multiple sharp peaks characteristic of benzene rings. |
| ~1250-1200 | C-O Stretch | Aryl Ether | Strong absorption from the Ar-O-CH₂ ether linkage. |
| ~1100-1050 | C-O Stretch | Alkyl Ether | Strong absorption from the Ar-O-CH₂ ether linkage. |
| ~1230-1210 | C-F Stretch | Aryl Fluoride | Strong, characteristic absorption for the carbon-fluorine bond. |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Process the data by performing an ATR correction and baseline correction.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound, which validates the molecular formula, and a fragmentation pattern that acts as a structural fingerprint.[7] The way the molecule breaks apart under energetic conditions (e.g., electron ionization) reveals the nature of its constituent parts and how they are connected.
Expected Data:
-
Molecular Ion (M⁺•): The molecular weight of C₁₄H₁₁FO₂ is 230.24 g/mol . A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak with an m/z value matching the exact mass, confirming the elemental composition.
-
Fragmentation Pattern: Benzyl ethers are known to undergo characteristic cleavage.[13][14] The primary fragmentation pathways are expected to be:
Caption: Key fragmentation pathways for the target compound.
| m/z Value | Fragment Identity | Significance |
| 230 | [C₁₄H₁₁FO₂]⁺• | Molecular Ion (M⁺•) |
| 229 | [C₁₄H₁₀FO₂]⁺ | Loss of the aldehydic proton (M-1), characteristic of aldehydes. |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the 3-oxy-benzaldehyde cation after benzylic cleavage. |
| 109 | [C₇H₆F]⁺ | Base peak . A highly stable fluorotropylium cation, which is a hallmark of a fluorobenzyl group.[15] |
Experimental Protocol (Electron Ionization - GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the gas chromatograph (GC) to separate the compound from any impurities.
-
The compound elutes from the GC column and enters the mass spectrometer's ion source.
-
The sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Causality: NMR is the most powerful technique for organic structure elucidation, providing unambiguous information about the carbon-hydrogen framework.[5][8] By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the number of signals in ¹³C NMR, we can map out the precise connectivity of every atom in the molecule. For this specific molecule, ¹⁹F NMR and 2D NMR techniques are essential for unequivocal confirmation.
2.3.1 ¹H NMR Spectroscopy
This experiment reveals the different electronic environments of the protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | Singlet (s) | 1H | H-a (Aldehyde) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond.[16] |
| ~7.6-7.4 | Multiplet (m) | 3H | H-c, H-d, H-e | Protons on the benzaldehyde ring are deshielded by the aromatic ring current and the electron-withdrawing aldehyde group. |
| ~7.45 | "Triplet" (t) or (dd) | 2H | H-g | Protons ortho to the CH₂ group on the fluorinated ring. Appears as a doublet of doublets (AA'BB' system). |
| ~7.15 | "Triplet" (t) or (dd) | 2H | H-h | Protons ortho to the fluorine atom. Coupled to both fluorine and H-g. Appears as a doublet of doublets (AA'BB' system). |
| ~5.1 | Singlet (s) | 2H | H-b (Methylene) | Protons of the benzylic CH₂ group, deshielded by the adjacent oxygen atom.[17] |
2.3.2 ¹³C NMR Spectroscopy
This proton-decoupled experiment shows a signal for each unique carbon environment.
| Predicted δ (ppm) | Assignment | Rationale |
| ~192 | C-a (Carbonyl) | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule.[18] |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-j (C-F) | The carbon directly attached to fluorine is significantly deshielded and exhibits a very large one-bond coupling constant (¹JCF). |
| ~160-115 | Aromatic Carbons | The remaining 10 aromatic carbons appear in this region. Their specific shifts are influenced by the attached substituents (CHO, O-CH₂, F). |
| ~70 | C-b (Methylene) | The benzylic carbon is shielded relative to the aromatic carbons but deshielded relative to alkanes due to the attached oxygen.[19] |
2.3.3 ¹⁹F NMR Spectroscopy
Causality: Given the presence of fluorine, ¹⁹F NMR is a crucial and straightforward experiment.[20][21] The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in a clean spectrum with a wide chemical shift range, making it an excellent probe for confirming the presence and environment of the fluorine atom.[22][23][24]
Expected Data: A single signal, likely a triplet of triplets due to coupling with the ortho and meta protons, in the typical chemical shift range for an aryl fluoride (-110 to -120 ppm relative to CFCl₃).
2.3.4 2D NMR Spectroscopy: Connecting the Pieces
Causality: While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions. Experiments like HSQC and HMBC are non-negotiable for rigorously proving connectivity, especially in complex aromatic systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of all C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final proof. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Key expected correlations that would lock the structure are:
-
A correlation from the methylene protons (H-b ) to the ipso-carbon of the fluorinated ring (C-f ) and to the oxygen-bearing carbon of the benzaldehyde ring.
-
A correlation from the aldehyde proton (H-a ) to the carbons of its own ring (C-c, C-e ).
-
Correlations between protons and carbons on opposite sides of the ether linkage, definitively proving the connection between the two aromatic moieties.
-
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol (General NMR): [25]
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire a ¹H spectrum first to determine sample concentration and purity and to optimize acquisition parameters.
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hundreds or thousands of scans) due to the lower natural abundance of ¹³C.
-
If available, acquire a ¹⁹F spectrum.
-
Acquire standard 2D NMR spectra (gCOSY, gHSQC, gHMBC) using default, optimized parameters. Processing is performed using appropriate software (e.g., MestReNova, TopSpin).
Part 3: Data Integration and Final Structural Confirmation
-
IR spectroscopy confirmed the presence of an aromatic aldehyde, an ether, and likely an aryl fluoride.
-
Mass spectrometry confirmed the molecular formula via the molecular ion peak (m/z 230) and supported the proposed connectivity through the characteristic fragmentation pattern, most notably the formation of the fluorotropylium ion (m/z 109).
-
¹H, ¹³C, and ¹⁹F NMR provided the exact count of unique proton, carbon, and fluorine environments, consistent with the proposed structure. Chemical shifts and coupling patterns were all in line with expectations for the hypothesized moieties.
-
2D NMR (HMBC) provided the definitive proof, connecting the 3-oxy-benzaldehyde fragment to the 4-fluorobenzyl fragment via the ether linkage, leaving no ambiguity.
By systematically integrating the information from each of these techniques, we move from a well-reasoned hypothesis to an experimentally verified fact. The structure of this compound is therefore confirmed with the highest degree of scientific confidence.
References
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
- Structure Elucidation Definition. (n.d.). Fiveable.
- Claridge, T. D. W. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science.
- Structure Elucidation by Integrated Spectroscopic Methods. (n.d.). eGyanKosh.
- ¹³C NMR spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.
- Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- An Overview of Fluorine NMR. (n.d.). ResearchGate.
- New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). PMC - NIH.
- ¹H NMR spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.
- Interpret both the ¹H and ¹³C NMR spectra of Benzaldehyde. (2018). Chegg.com.
- Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM.
- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. (n.d.). PubChem - NIH.
- Fluorine NMR. (n.d.). University of Wisconsin-Madison.
- synthesis & cleavage of benzyl ethers. (2019). YouTube.
- The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Contents. (n.d.). The Royal Society of Chemistry.
- IR: aldehydes. (n.d.). University of Calgary.
- benzyl ethyl ether. (2008). MassBank.
- INFRARED SPECTROSCOPY (IR). (n.d.). University of Wisconsin-La Crosse.
- The Mass Spectrometry of para-Substituted Benzyl Nitrates. (1971). Canadian Science Publishing.
- Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates therefor. (1986). Google Patents.
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A Comprehensive Guide to the Spectroscopic Characterization of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic profile of 3-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS No: 168084-96-6), a valuable research chemical and building block in organic synthesis. While experimentally derived spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a highly accurate, predictive characterization. We detail standard experimental protocols for data acquisition and offer a thorough interpretation of the expected spectroscopic features. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for the identification and structural verification of this molecule and its analogs.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted aromatic compound featuring a benzaldehyde moiety linked to a 4-fluorobenzyl group via an ether linkage. Understanding this structure is fundamental to interpreting its spectroscopic output.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 168084-96-6 | |
| Molecular Formula | C₁₄H₁₁FO₂ | |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]benzaldehyde | |
Below is the annotated chemical structure with the standard numbering system used for the subsequent spectral assignments.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[1] The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[1]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~9.95 | s | 1H | - | H-7 (Aldehyde) |
| ~7.50 | d | 1H | J ≈ 7.6 | H-6 |
| ~7.45 | s (br) | 1H | - | H-2 |
| ~7.42 | t | 1H | J ≈ 7.8 | H-5 |
| ~7.38 | dd | 2H | J ≈ 8.5, 5.5 | H-2', H-6' |
| ~7.25 | ddd | 1H | J ≈ 7.6, 1.5, 1.0 | H-4 |
| ~7.10 | t | 2H | J ≈ 8.7 | H-3', H-5' |
| ~5.10 | s | 2H | - | H-8 (Benzylic CH₂) |
Causality and Interpretation:
-
Aldehydic Proton (H-7): Expected as a sharp singlet significantly downfield (~9.95 ppm). This is due to the strong deshielding effect of the electron-withdrawing carbonyl group and its magnetic anisotropy, a hallmark of aldehydes.[2]
-
Benzaldehyde Ring (H-2, H-4, H-5, H-6): This ABCD spin system will show complex splitting. H-2, being ortho to the aldehyde and meta to the ether, appears as a broad singlet or narrow triplet around 7.45 ppm. H-6, ortho to the aldehyde, will be a doublet around 7.50 ppm. H-5, flanked by two protons, will be a triplet around 7.42 ppm. H-4, ortho to the ether, will be the most shielded of this ring, appearing further upfield.
-
Fluorobenzyl Ring (H-2'/6' and H-3'/5'): This ring system presents a classic AA'BB' pattern due to symmetry, further split by the fluorine atom. The protons ortho to the fluorine (H-3', H-5') will appear as a "triplet" (more accurately, a doublet of doublets with similar coupling constants) around 7.10 ppm due to coupling with both the adjacent protons and the ¹⁹F atom. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets around 7.38 ppm.
-
Benzylic Protons (H-8): These two protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet at ~5.10 ppm. The chemical shift is characteristic of protons on a carbon atom situated between an oxygen atom and an aromatic ring.[3]
Caption: Predicted ¹H NMR chemical shift assignments for the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Process similarly to the ¹H NMR spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.[4]
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
|---|---|---|
| ~192.0 | C-7 (C=O) | Highly deshielded, characteristic of an aldehyde carbonyl carbon.[5] |
| ~163.0 (d, ¹JCF ≈ 248 Hz) | C-4' | Directly attached to fluorine, shows a large one-bond C-F coupling. |
| ~159.0 | C-3 | Aromatic carbon attached to the ether oxygen. |
| ~138.2 | C-1 | Quaternary carbon of the benzaldehyde ring. |
| ~132.5 (d, ⁴JCF ≈ 3 Hz) | C-1' | Quaternary carbon of the fluorobenzyl ring, small coupling to F. |
| ~130.0 | C-5 | Aromatic CH. |
| ~129.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' | Aromatic CH carbons ortho to the CH₂ group. |
| ~123.5 | C-6 | Aromatic CH. |
| ~122.0 | C-2 | Aromatic CH. |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' | Aromatic CH carbons ortho to fluorine. |
| ~114.0 | C-4 | Aromatic CH. |
| ~70.0 | C-8 (-CH₂-) | Typical shift for a benzylic ether carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Processing: Perform a background scan first, then the sample scan. The data is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2850, ~2750 | Medium-Weak | C-H Stretch (Fermi doublet) | Aldehyde (CHO) |
| ~1700 | Strong | C=O Stretch | Aldehyde |
| ~1600, ~1585, ~1490 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~1220 | Strong | C-F Stretch | Fluoroaromatic |
| ~1150 | Medium | C-H in-plane bend | Aromatic |
| ~1040 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~820 | Strong | C-H out-of-plane bend | 1,4-disubstituted ring |
| ~780 | Strong | C-H out-of-plane bend | 1,3-disubstituted ring |
Interpretation: The IR spectrum is expected to be dominated by a very strong carbonyl (C=O) absorption around 1700 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic, though weaker, C-H stretching bands (a Fermi doublet) between 2850 and 2750 cm⁻¹. The ether linkage will produce strong C-O stretching bands, and the fluorinated ring will show a strong C-F stretch around 1220 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Analyze using a mass spectrometer, typically with Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Table 5: Predicted Key Mass Spectrum Fragments (EI)
| m/z | Predicted Identity | Interpretation |
|---|---|---|
| 230 | [C₁₄H₁₁FO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 229 | [M-H]⁺ | Loss of the aldehydic hydrogen |
| 121 | [C₇H₅O₂]⁺ | Fragment from cleavage of the ether C-O bond |
| 109 | [C₇H₆F]⁺ | Base Peak . Fluorobenzyl cation from benzylic cleavage. |
Interpretation: The molecular ion peak at m/z 230 will confirm the molecular formula. The most significant fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form a stable benzyl cation. In this case, the formation of the fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109 is expected to be highly favored and will likely be the base peak in the spectrum.
Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.
Proposed Synthesis Route
Contextual understanding of a molecule's synthesis can aid in predicting potential impurities. A standard and efficient method for preparing this compound is the Williamson ether synthesis.
Reaction: 3-Hydroxybenzaldehyde is deprotonated with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF). The resulting phenoxide then acts as a nucleophile, displacing the bromide from 4-fluorobenzyl bromide to form the desired ether product.[7][8]
Caption: Proposed synthesis scheme for the target molecule.
Conclusion
The structural identity of this compound can be confidently established through a combination of modern spectroscopic techniques. The key identifying features are:
-
¹H NMR: The distinct aldehydic singlet (~9.95 ppm), the benzylic singlet (~5.10 ppm), and the characteristic splitting patterns of the two different aromatic rings.
-
¹³C NMR: The downfield aldehyde carbon (~192 ppm) and the carbon bearing the fluorine atom, which exhibits a large ¹JCF coupling constant (~248 Hz).
-
IR: A strong carbonyl stretch (~1700 cm⁻¹) and strong ether (C-O-C) and C-F stretches.
-
MS: A molecular ion at m/z 230 and a characteristic base peak at m/z 109 from benzylic cleavage.
This guide provides a robust, predictive framework and standardized protocols to assist researchers in the synthesis, purification, and characterization of this compound.
References
- ResearchGate. Theoretical chemical shift and experimental chemical shift of benzyl ethers. [Link]
- Sze, S. K., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirsheld surface and lattice energy analyses.
- University of Regensburg. NMR Chart of Characteristic Proton NMR Shifts. [Link]
- Reich, H. J.
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. [Link]
- Thieme. 12 Examples of IR-Spectra. [Link]
- NIST. Benzaldehyde, 3,4-dimethoxy-. [Link]
- NIST. Mass spectrum of Benzaldehyde, 3,4-dimethoxy-. [Link]
- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst.
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An In-depth Technical Guide to 3-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS 168084-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS number 168084-96-6), a versatile aromatic aldehyde with significant potential in medicinal chemistry, materials science, and analytical chemistry. This document delves into the core physicochemical properties, synthesis methodologies, and known biological activities of this compound, offering field-proven insights and detailed experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those exploring novel chemical entities for various scientific applications. We will explore its role as a key building block in the synthesis of bioactive molecules and its applications as a research tool, such as in the development of fluorescent probes and enzyme inhibitors.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzaldehyde core substituted with a 4-fluorobenzyl ether group at the meta-position.[1] The presence of the fluorine atom and the benzaldehyde moiety imparts unique chemical reactivity and potential for biological activity.[1]
Core Chemical Information
| Property | Value | Source |
| CAS Number | 168084-96-6 | [1][][3] |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]benzaldehyde | [1][][3] |
| Synonyms | 3-(4-Fluoro-benzyloxy)-benzaldehyde, Otava-Bb Bb7018802028, Timtec-Bb Sbb009336, Akos B014173 | [3][4] |
| Molecular Formula | C14H11FO2 | [1][3] |
| Molecular Weight | 230.23 g/mol | [1][3] |
| SMILES | O=Cc1cccc(OCc2ccc(F)cc2)c1 | [1][3] |
| InChI Key | APCQACNSEVZMIQ-UHFFFAOYSA-N | [1][3] |
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, based on its structure and data for similar compounds, the following are expected properties. Researchers should verify these experimentally.
| Property | Estimated Value/Information | Notes |
| Appearance | White to off-white solid | Based on typical aromatic aldehydes. |
| Melting Point | Not specified. | Requires experimental determination. |
| Boiling Point | Not specified. | Requires experimental determination under vacuum. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Sparingly soluble in water. | Expected behavior for a moderately polar organic molecule. |
Synthesis and Purification
The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the etherification of 3-hydroxybenzaldehyde with a 4-fluorobenzyl halide.[1]
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis conditions. Optimization may be required.
Materials:
-
3-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-fluorobenzyl bromide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validation: The purity of the final product should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological and Chemical Applications
This compound is a valuable intermediate and research tool with applications spanning several scientific disciplines.[1]
Medicinal Chemistry
This compound serves as a precursor for the synthesis of more complex bioactive molecules.[1] Its derivatives have been investigated for several therapeutic targets:
-
Tyrosinase Inhibition: Derivatives have shown potential as tyrosinase inhibitors, which is relevant for modulating melanin biosynthesis. The mechanism is believed to involve competitive inhibition of both the monophenolase and diphenolase activities of the enzyme.[1]
-
Carbonic Anhydrase Inhibition: It has been explored for its potential as a carbonic anhydrase inhibitor, an area of interest in anti-tumor research.[1]
-
Sickle Cell Disease: Investigations have been conducted into its ability to enhance the oxygen affinity of human hemoglobin, which could be beneficial in treating sickle cell disease.[1]
-
Cytotoxicity: The aldehyde functional group can form covalent bonds with nucleophilic sites in biomolecules like DNA and proteins, leading to apoptosis and DNA interference, which is a mechanism of interest for cytotoxicity in cancer cells.[1]
The following diagram illustrates the potential therapeutic applications stemming from derivatives of this compound.
Caption: Potential therapeutic avenues for derivatives of this compound.
Analytical Chemistry and Chemical Biology
-
Fluorogenic Reagent: It can be used as a fluorogenic reagent for the detection of primary amines in biological samples.[1]
-
Fluorescent Probes: The benzaldehyde moiety can undergo condensation reactions with amino groups in target molecules to form stable Schiff bases, enabling its use as a foundation for developing fluorescent probes for cellular imaging.[1]
-
Covalent Enzyme Inhibitors: The reactive aldehyde group makes it a suitable scaffold for designing covalent inhibitors to study enzyme mechanisms. These inhibitors can form irreversible bonds with nucleophilic amino acid residues in the active sites of enzymes.[1]
Materials Science
The unique properties of this compound make it a candidate for the development of new materials with specific functionalities.[1]
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust. Wash hands thoroughly after handling.[1][5]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Conclusion
This compound (CAS 168084-96-6) is a chemical compound with a broad spectrum of potential applications, particularly in the realm of medicinal chemistry and drug development. Its utility as a synthetic intermediate for creating diverse molecular architectures with interesting biological activities is well-recognized. Further research into its properties and applications is warranted to fully explore its potential in various scientific fields.
References
- Chemchart. 4-BENZYLOXYANISOLE (6630-18-8)
- Chemchart. 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde (336879-56-0)
- American Elements. 3-((4-Fluorobenzyl)oxy)benzaldehyde | CAS 168084-96-6. [Link]
Sources
An In-Depth Technical Guide to 3-[(4-Fluorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document details its chemical properties, a validated synthesis protocol, and its emerging applications as a versatile building block for the development of novel therapeutic agents. The strategic incorporation of a fluorobenzyl moiety imparts unique physicochemical and biological properties, making this compound a valuable scaffold in drug discovery.
Introduction
This compound (CAS No. 168084-96-6) is a substituted benzaldehyde derivative characterized by a 4-fluorobenzyl ether linkage at the meta-position of the benzaldehyde ring. The presence of the fluorine atom, the most electronegative element, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in modern drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide serves as a technical resource for researchers, providing critical data and methodologies to facilitate the use of this compound in their scientific endeavors.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | |
| Molecular Weight | 230.23 g/mol | |
| CAS Number | 168084-96-6 | |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]benzaldehyde | |
| Appearance | Solid |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzaldehyde attacks the electrophilic carbon of a 4-fluorobenzyl halide.
General Reaction Scheme
An In-depth Technical Guide to 3-[(4-Fluorobenzyl)oxy]benzaldehyde: Physicochemical Properties, Stability Profile, and Analytical Characterization
Executive Summary
3-[(4-Fluorobenzyl)oxy]benzaldehyde (CAS No. 168084-96-6) is a substituted aromatic aldehyde of increasing interest as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its unique structural features—a reactive aldehyde, a flexible ether linkage, and a fluorinated aromatic ring—confer a specific profile of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its physical appearance, chemical properties, and stability. We will delve into the causality behind its inherent instability, outline robust protocols for its characterization and handling, and present a framework for conducting forced degradation studies. The methodologies described herein are designed as self-validating systems to ensure the integrity and reliability of research outcomes for professionals in drug development and chemical research.
Chemical Identity and Core Physicochemical Properties
The precise identification and understanding of fundamental properties are the bedrock of any successful research endeavor involving a chemical entity.
Nomenclature and Structure
-
IUPAC Name: this compound
-
CAS Number: 168084-96-6[1]
-
Molecular Formula: C₁₄H₁₁FO₂[1]
-
Molecular Weight: 230.24 g/mol [1]
The structure consists of a benzaldehyde moiety where the hydroxyl group at the meta-position is linked via an ether bond to a 4-fluorobenzyl group. This arrangement dictates its reactivity, solubility, and potential degradation pathways.
Physical Properties
The observed physical properties are consistent with a moderately polar organic solid. Quantitative data, where available for this specific isomer or closely related analogues, are summarized below.
| Property | Value / Observation | Source / Rationale |
| Physical Appearance | Predicted to be a white to off-white crystalline solid. | Based on analogues like 4-(3-Fluorobenzyloxy)benzaldehyde which present as a white to almost white solid.[2][3] |
| Melting Point | Data not available for this specific isomer. The related isomer, 4-(3-Fluorobenzyloxy)benzaldehyde, has a melting point of 46.0 to 50.0 °C.[2] | The melting point is influenced by crystal lattice packing, which differs between isomers. This value serves as an estimate. |
| Boiling Point | Data not available for this specific isomer. The related isomer, 4-(3-Fluorobenzyloxy)benzaldehyde, has a boiling point of 265 °C at 3 mmHg.[2] | High boiling point is expected due to molecular weight and polarity. Vacuum distillation is required to prevent thermal decomposition. |
| Solubility | Predicted to be soluble in methanol and other polar organic solvents like acetone and DMSO. | The related isomer is soluble in methanol.[2] Polarity from the aldehyde and ether groups facilitates dissolution in polar organic media. |
Note: One supplier of this compound, Sigma-Aldrich, notes that it is provided as a rare chemical and the buyer assumes responsibility for confirming its identity and purity, as analytical data is not routinely collected.[1] This underscores the critical importance of in-house validation, as detailed in Section 5.0.
Stability Profile and Degradation Pathways
The stability of this compound is fundamentally governed by the reactivity of its aldehyde functional group. Understanding these liabilities is crucial for defining appropriate storage conditions and anticipating potential impurities.
Intrinsic Chemical Instability: The Aldehyde Moiety
The primary route of degradation for this compound is the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-[(4-Fluorobenzyl)oxy]benzoic acid.
-
Mechanism: This is typically a free-radical autoxidation process initiated by atmospheric oxygen. The reaction is often catalyzed by light and trace metal impurities. The aldehyde C-H bond is relatively weak and susceptible to homolytic cleavage, initiating a chain reaction that consumes oxygen and produces the carboxylic acid.
-
Consequence: The presence of the benzoic acid derivative as an impurity is highly probable in aged samples or those stored improperly. This not only reduces the purity of the starting material but can also interfere with subsequent chemical reactions. For instance, in a reductive amination, the carboxylic acid impurity would be unreactive and require additional purification steps for its removal.
Recommended Storage and Handling
Based on its inherent instability, the following storage protocol is mandated to preserve the integrity of the compound:
-
Temperature: Store at low temperatures, ideally 2-8 °C .[2][4] This significantly reduces the rate of autoxidation.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[2] This directly prevents contact with atmospheric oxygen, the primary driver of degradation. The compound is classified as "Air Sensitive".
-
Light: Protect from light by using amber vials or storing in a dark location. Light can provide the energy to initiate radical-based oxidation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5][6]
Potential Degradation Pathways Visualization
The diagram below illustrates the primary degradation pathway alongside a potential secondary pathway, ether cleavage, which could occur under harsh acidic conditions.
Caption: Predicted chemical degradation pathways for the title compound.
Analytical Characterization: A Self-Validating Approach
Confirming the identity and purity of the starting material is a non-negotiable prerequisite for its use in research and development. The following spectroscopic methods form the basis of a comprehensive characterization.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 9.9-10.1 ppm (s, 1H): Aldehyde proton (-CHO).δ 7.2-7.8 ppm (m, 8H): Aromatic protons.δ 5.1-5.2 ppm (s, 2H): Methylene protons (-OCH₂-). | The chemical shifts are highly diagnostic. The aldehyde proton's downfield shift is characteristic. The integration of these signals confirms the proton count of the molecule. |
| ¹³C NMR | δ ~192 ppm: Aldehyde carbonyl carbon.δ 115-165 ppm: Aromatic and ether-linked carbons.δ ~70 ppm: Methylene carbon (-OCH₂-). | Confirms the carbon backbone and the presence of key functional groups. |
| FT-IR | ~1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde.~2820 & 2720 cm⁻¹ (medium): C-H Fermi double resonance of the aldehyde.~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl-alkyl ether.~1220 cm⁻¹ (strong): C-F stretch. | Provides definitive evidence of the key functional groups (aldehyde, ether, C-F bond). The presence of a broad O-H stretch around 3000 cm⁻¹ would indicate degradation to the carboxylic acid.[7] |
| Mass Spec. | [M+H]⁺ = 231.08 | Confirms the molecular weight and elemental composition (via high-resolution mass spectrometry). |
Experimental Workflows for Material Validation
To ensure trustworthiness, every batch of this compound must be considered a self-validating system. The following protocols provide a framework for achieving this.
Protocol: Incoming Material Identity and Purity Verification
This workflow details the logical progression of tests to confirm that the material is correct and meets the required purity specifications before use.
Caption: Workflow for identity and purity verification of incoming material.
Causality Behind Experimental Choices:
-
Visual Inspection & TLC: A rapid, low-cost initial screen. Any deviation from a white solid or the presence of multiple spots on TLC is an immediate red flag for gross impurity or degradation.
-
HPLC: This is the gold standard for quantitative purity assessment. An HPLC method with UV detection (e.g., at 254 nm) can accurately determine the percentage of the main component and quantify impurities, including the primary degradant, 3-[(4-Fluorobenzyl)oxy]benzoic acid.
-
NMR and Mass Spectrometry: These are definitive structural confirmation techniques. While HPLC confirms purity, NMR and MS confirm that the pure component is, in fact, the correct molecule.
Protocol Outline: Forced Degradation Study
To proactively understand the stability of the molecule, a forced degradation study is essential, particularly in a drug development context. This involves subjecting the compound to harsh conditions to accelerate decomposition.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid sample at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV/Vis light (ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, alongside a control sample, by a gradient HPLC-UV/MS method.
-
Evaluation:
-
Determine the percentage of degradation in each condition.
-
Use MS data to identify the mass of major degradation products.
-
Ensure the HPLC method can separate all degradation products from the parent peak (this validates it as "stability-indicating").
-
This systematic approach provides invaluable data on the molecule's liabilities, informing formulation development, packaging, and shelf-life determination.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. Its primary liability is the susceptibility of the aldehyde group to oxidation, a process that can be effectively mitigated by strict adherence to recommended storage conditions: low temperature, inert atmosphere, and protection from light. For researchers and drug development professionals, the implementation of robust, self-validating analytical workflows to confirm identity and purity is not merely a recommendation but a requirement for ensuring the integrity of their scientific work. Understanding the material's stability profile through proactive studies is a cornerstone of sound chemical and pharmaceutical development.
References
- PubChem.3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
- The Royal Society of Chemistry.
- Google Patents.US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Supporting Information.General procedure for the synthesis of substituted benzaldehydes.[Link]
- NIST.Benzaldehyde, 3-fluoro-. NIST Chemistry WebBook. [Link]
- Veeprho.4-((3-Fluorobenzyl)oxy)benzaldehyde | CAS 66742-57-2.[Link]
- SpectraBase.Benzaldehyde, 3-(2-fluorobenzyloxy)-4-methoxy-.[Link]
- Anant Pharma.CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde.[Link]
- Cole-Parmer.Material Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde.[Link]
- ResearchGate.
- PubChem.4-[(3-fluorophenyl)methoxy]benzaldehyde.
- PubChem.3-((3-Fluorobenzyl)oxy)benzaldehyde.
- NIST.Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]
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- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 3. 4-(3-Fluorobenzyloxy)benzaldehyde | 66742-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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biological activity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Biological Activity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying this principle through its unique structural architecture. It integrates a benzaldehyde moiety, a reactive and versatile functional group known to interact with biological nucleophiles, with a fluorinated benzyl ether. The presence of the fluorine atom, a bioisostere for hydrogen, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
This technical guide provides a comprehensive analysis of the known and potential biological activities of this compound. It consolidates information from patent literature and studies on analogous compounds to build a scientifically grounded narrative on its mechanism of action, potential therapeutic applications, and methodologies for its synthesis and evaluation. While direct, in-depth research on this specific isomer is emerging, this guide leverages established principles from related structures to offer valuable insights for researchers in drug discovery and development.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]benzaldehyde |
| CAS Number | 168084-96-6 |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through a standard Williamson ether synthesis. This method is well-documented for analogous isomers, such as 4-(3-fluoro-benzyloxy)-benzaldehyde[1][2]. The reaction involves the nucleophilic substitution of a halide by an alkoxide, providing a high-yield and straightforward route to the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as acetone.
-
Addition of Alkyl Halide: While stirring, add 4-fluorobenzyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Primary Biological Activity: Hemoglobin Modulation
A significant body of research, primarily documented in patent literature, points to substituted benzaldehydes as potent allosteric modulators of hemoglobin[3][4][5]. These compounds are designed to increase hemoglobin's affinity for oxygen, a therapeutic strategy with direct relevance to sickle cell disease (SCD).
Mechanism of Action in Sickle Cell Disease
Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of sickle hemoglobin (HbS). In its deoxygenated (T-state), HbS is prone to polymerization, causing red blood cells to deform into a characteristic sickle shape. These sickled cells can block blood flow, leading to vaso-occlusive crises and other severe complications.
Substituted benzaldehydes intervene in this process by preferentially binding to and stabilizing the oxygenated (R-state) of hemoglobin. The aldehyde moiety of the compound forms a covalent, yet reversible, Schiff base with the N-terminal α-valine-1 residue of hemoglobin[4][6]. This interaction shifts the allosteric equilibrium towards the R-state, which has a higher affinity for oxygen and does not participate in polymerization. By increasing the proportion of hemoglobin in the high-oxygen-affinity R-state, these compounds can inhibit HbS polymerization and the sickling of red blood cells.
Sources
- 1. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 3. US10034879B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 4. WO2013102142A1 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 5. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 6. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-[(4-Fluorobenzyl)oxy]benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a distinct aryl ether with significant potential as a versatile intermediate in organic synthesis. While its history is not marked by a singular discovery, its importance lies in its utility as a molecular scaffold. This document delves into the foundational synthetic methodology, elucidates its physicochemical properties, and explores its applications in the broader context of medicinal chemistry and materials science. By offering a detailed examination of this compound, this guide serves as an essential resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: Unveiling a Versatile Building Block
This compound, identified by its CAS number 168084-96-6, represents a unique confluence of three key functional groups: an aldehyde, a benzyl ether linkage, and a fluorine-substituted aromatic ring. This strategic arrangement of functionalities imbues the molecule with a chemical reactivity profile that is highly valuable in the synthesis of more complex molecular architectures. While not as extensively documented as some of its isomers, its significance as a synthetic intermediate is underscored by its commercial availability. This guide aims to consolidate the available knowledge and provide a detailed, practical framework for its synthesis and utilization.
The Genesis of this compound: A History Rooted in Synthetic Methodology
The history of this compound is intrinsically linked to the development of the Williamson ether synthesis , a robust and widely adopted method for the formation of ethers first reported in the 1850s. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. The synthesis of this specific benzaldehyde derivative is a direct application of this century-old reaction, highlighting the enduring power of fundamental organic chemistry principles.
The motivation for the synthesis of this and similar molecules often arises from the need for novel building blocks in drug discovery programs and materials science research. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Synthesis of this compound: A Practical Approach
The primary and most efficient route to this compound is the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with a 4-fluorobenzyl halide (chloride or bromide) in the presence of a base.
Reaction Mechanism and Key Considerations
The reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide and forming the ether linkage.
Caption: Williamson Ether Synthesis Workflow for this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for its ease of handling and favorable reaction kinetics. For less reactive halides, a stronger base such as sodium hydride (NaH) may be employed, which irreversibly deprotonates the phenol.
-
Choice of Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate.
Detailed Experimental Protocol
Materials:
-
3-Hydroxybenzaldehyde
-
4-Fluorobenzyl chloride or bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add 4-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Physicochemical and Spectroscopic Properties
While a comprehensive, publicly available dataset for this compound is limited, its properties can be reliably predicted and are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.24 g/mol |
| CAS Number | 168084-96-6 |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not widely reported, but expected to be in the range of other substituted benzaldehydes |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H): Aldehydic proton.
-
δ ~7.5-7.2 ppm (m, 4H): Aromatic protons of the 4-fluorobenzyl group.
-
δ ~7.1-6.9 ppm (m, 4H): Aromatic protons of the benzaldehyde ring.
-
δ ~5.1 ppm (s, 2H): Benzylic protons (-O-CH₂-).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~192 ppm: Aldehydic carbon.
-
δ ~163 ppm (d, J ≈ 245 Hz): Carbon bearing fluorine.
-
δ ~160-115 ppm: Aromatic carbons.
-
δ ~70 ppm: Benzylic carbon (-O-CH₂-).
-
-
IR (KBr, cm⁻¹):
-
~2820, 2720 cm⁻¹: C-H stretch of the aldehyde.
-
~1700 cm⁻¹: C=O stretch of the aldehyde.
-
~1250 cm⁻¹: C-O-C stretch of the ether.
-
~1220 cm⁻¹: C-F stretch.
-
-
Mass Spectrometry (EI):
-
m/z 230 (M⁺): Molecular ion peak.
-
m/z 109: Fragment corresponding to the 4-fluorobenzyl cation.
-
Applications and Future Perspectives
The utility of this compound lies in the reactivity of its aldehyde group, which can be readily transformed into a wide array of other functional groups.
Caption: Synthetic transformations of this compound.
-
Medicinal Chemistry: The primary application is as an intermediate in the synthesis of biologically active molecules. The benzylamine derivatives, accessible through reductive amination, are particularly important scaffolds in drug discovery. The fluorine atom can enhance the pharmacological profile of the final compound.
-
Materials Science: The aldehyde functionality can be used to synthesize polymers and other materials with specific optical or electronic properties.
-
Agrochemicals: The structural motifs present in this molecule are also found in some classes of pesticides and herbicides.
The future development of this compound will likely be driven by the demand for novel, fluorine-containing building blocks in various areas of chemical research. As synthetic methodologies become more advanced, we can expect to see this and similar compounds utilized in the creation of increasingly complex and functional molecules.
Conclusion
This compound is a valuable, yet under-documented, synthetic intermediate. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatile reactivity of its aldehyde group, makes it an important tool for organic chemists. This technical guide has provided a comprehensive overview of its synthesis, properties, and potential applications, aiming to equip researchers and professionals with the knowledge necessary to effectively utilize this compound in their work.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (A foundational, though not directly URL-linkable, historical reference to the general synthetic method).
- PubChem. (n.d.). 3-((4-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information.
derivatives of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
An In-Depth Technical Guide to the Synthesis and Application of 3-[(4-Fluorobenzyl)oxy]benzaldehyde Derivatives
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The this compound scaffold represents a privileged structural motif in modern medicinal chemistry. Its unique combination of a reactive aldehyde functional group, a flexible ether linkage, and a strategically placed fluorine atom provides a versatile platform for the development of novel therapeutic agents. This guide offers a comprehensive exploration of this core molecule, detailing its synthesis, the strategic derivatization of its aldehyde group, and the significant pharmacological activities exhibited by its analogs. We delve into the causality behind synthetic choices, provide validated experimental protocols, and synthesize structure-activity relationship (SAR) insights to empower researchers in the fields of drug discovery and organic synthesis.
The Core Scaffold: Understanding this compound
This compound is an aromatic compound featuring a benzaldehyde ring substituted at the meta-position with a 4-fluorobenzyl ether group. The chemical formula is C₁₄H₁₁FO₂ and it has a molecular weight of 230.23 g/mol .[1] This structure is of significant interest for several reasons:
-
The Aldehyde Handle: The aldehyde group is a versatile functional group that serves as a key reaction point for building molecular complexity. It readily undergoes nucleophilic addition, condensation, oxidation, and reduction, allowing for the synthesis of a vast library of derivatives.[2]
-
The Ether Linkage: The benzyl ether group provides a combination of stability and conformational flexibility, which is crucial for optimizing interactions with biological targets.
-
The Fluorine Substituent: The introduction of a fluorine atom into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties.[1] These effects include increased metabolic stability (by blocking sites of oxidative metabolism), enhanced binding affinity (through favorable electrostatic interactions), and improved membrane permeability.
This unique combination of features makes the scaffold a valuable precursor for compounds targeting a range of biological pathways. Research has highlighted its role in the development of tyrosinase inhibitors, anticancer agents, and carbonic anhydrase inhibitors.[1]
Synthesis of the Core Scaffold
The most common and efficient method for preparing the title compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Synthetic Pathway Overview
The synthesis starts from commercially available 3-hydroxybenzaldehyde and 4-fluorobenzyl bromide (or chloride). A weak base, typically an alkali metal carbonate, is used to deprotonate the phenol, forming a phenoxide ion. This nucleophile then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide and forming the desired ether linkage.
Caption: General synthesis of the core scaffold via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous etherifications.[3][4][5]
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
4-Fluorobenzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde and anhydrous acetone (or DMF).
-
Add anhydrous potassium carbonate to the solution. The use of a carbonate base is critical as it is strong enough to deprotonate the phenol but not so strong as to promote side reactions.
-
Add 4-fluorobenzyl bromide to the stirring suspension.
-
Heat the reaction mixture to reflux (for acetone, ~60°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Key Derivative Classes and Synthetic Strategies
The true utility of this compound lies in the reactivity of its aldehyde group, which provides access to a multitude of derivative classes.
Caption: Major derivative classes accessible from the core scaffold.
Derivatives from Condensation Reactions
Condensation of the aldehyde with primary amines or related compounds is a straightforward method to generate diverse derivatives.
-
Schiff Bases (Imines): Reaction with primary amines (R-NH₂) under mild acid catalysis yields Schiff bases. These compounds are important intermediates, and some, like those formed with L-alaninamide, are precursors to active pharmaceutical ingredients.[6]
-
Hydrazones and Semicarbazones: Reaction with hydrazines (R-NHNH₂) or semicarbazide, respectively, produces stable, crystalline derivatives. Hydrazone derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[7]
Derivatives from Reduction and Oxidation
-
Reduction to Benzyl Alcohols: The aldehyde can be easily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[1] This introduces a hydroxyl group that can be further functionalized.
-
Oxidation to Benzoic Acids: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will convert the aldehyde group into a carboxylic acid.[1] This creates a new attachment point for forming amides, esters, and other acid derivatives.
Heterocyclic Derivatives
The core scaffold is a crucial building block for various heterocyclic systems. Of particular note is its use in synthesizing 5-arylideneimidazolone derivatives. These are formed through condensation reactions where the benzaldehyde moiety participates in creating the arylidene double bond, leading to potent anticancer agents.[1]
Pharmacological Significance and Applications
Derivatives of this compound have shown promise in several therapeutic areas. The strategic placement of the fluorobenzyl ether group significantly influences their interaction with biological targets.[1]
| Derivative Class | Therapeutic Area | Mechanism of Action / Target | Reference |
| Benzaldehyde Analogs | Dermatology/Cosmetics | Competitive inhibition of tyrosinase, modulating melanin biosynthesis. | [1] |
| 5-Arylideneimidazolones | Oncology | Potent modulators of multidrug resistance in cancer cells. | [1] |
| General Scaffold | Oncology | Inhibition of carbonic anhydrase. | [1] |
| General Scaffold | Hematology | Enhancement of oxygen affinity in hemoglobin (potential for sickle cell disease). | [1] |
Standardized Workflow for Derivative Synthesis & Purification
A robust and reproducible workflow is essential for generating and evaluating a library of new chemical entities.
Caption: A standard laboratory workflow for derivative synthesis and validation.
Protocol: Synthesis of a Schiff Base Derivative
This protocol illustrates the synthesis of an imine from the core aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aniline (or other primary amine) (1.0 eq)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Add aniline to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction can be gently heated if necessary.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the pure Schiff base derivative. Confirm identity and purity via NMR and melting point analysis.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a gateway to a rich landscape of potentially bioactive molecules. The synthetic accessibility of the core scaffold and the versatile reactivity of its aldehyde group allow for extensive structural diversification. Current research has already demonstrated its potential in oncology and dermatology.[1] Future work should focus on expanding the library of heterocyclic derivatives, exploring novel bioisosteric replacements for the ether linkage, and performing in-depth quantitative structure-activity relationship (QSAR) studies to rationally design next-generation therapeutic agents based on this promising scaffold.
References
- NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
- Various Authors. (2017, February 5). How can you bring about the following conversions of benzaldehyde? Quora. [Link]
- Pevarello, P., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Inventor, L. Z. (Year not specified). A kind of preparation method of benzaldehyde and its derivative.
- Chen, C. Y., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
- Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
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3-[(4-Fluorobenzyl)oxy]benzaldehyde: A Targeted Approach to Tyrosinase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis. Its over-activity is linked to hyperpigmentation disorders and unwanted browning in agricultural products. Consequently, the discovery of potent and specific tyrosinase inhibitors is a significant focus in dermatology, cosmetics, and food science. This guide details the scientific rationale, proposed mechanism of action, and a complete experimental framework for evaluating 3-[(4-Fluorobenzyl)oxy]benzaldehyde as a novel tyrosinase inhibitor. We synthesize insights from structure-activity relationship (SAR) studies on related benzaldehyde and fluorinated compounds to provide a comprehensive technical overview, from chemical synthesis and mechanistic hypothesis to detailed protocols for acellular and cellular validation.
Introduction: The Central Role of Tyrosinase in Melanogenesis
Melanogenesis, the process of melanin production, is governed by the enzymatic activity of tyrosinase (EC 1.14.18.1).[1] This enzyme catalyzes two sequential and rate-limiting reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic and enzymatic steps to form the final melanin pigments.[1] While essential for protecting the skin from UV radiation, unregulated tyrosinase activity can lead to aesthetic concerns and clinical conditions such as melasma, solar lentigo (age spots), and post-inflammatory hyperpigmentation.[2] Therefore, compounds that can effectively inhibit tyrosinase are of high value as depigmenting agents.[3]
The Inhibitor: Design Rationale for this compound
The structure of this compound represents a strategic amalgamation of chemical motifs known to interact with the tyrosinase active site.
-
Benzaldehyde Scaffold: Benzaldehyde and its derivatives are well-documented tyrosinase inhibitors.[4] The aldehyde group is a key pharmacophore, believed to interact with residues within the enzyme's catalytic pocket.[1] The position of substituents on the benzaldehyde ring significantly influences inhibitory activity.[4]
-
Ether Linkage: The flexible ether linkage allows the two aromatic rings to adopt an optimal conformation within the binding site.
-
4-Fluorobenzyl Moiety: The introduction of a fluorinated benzyl group is a critical design choice. The 4-fluoro-benzyl group has been shown to enhance binding affinity in other tyrosinase inhibitors, potentially through halogen bonding interactions with key histidine residues that coordinate the copper ions (CuA and CuB) in the enzyme's active site.[5][6] Furthermore, this moiety can engage in favorable hydrophobic and π-stacking interactions.[5]
The selection of a meta (3-position) linkage for the benzyloxy group on the benzaldehyde ring, as opposed to the more commonly studied para (4-position) linkage, provides an avenue for exploring novel structure-activity relationships and potentially achieving a different binding mode or improved selectivity.
Proposed Synthesis Pathway
The synthesis of this compound can be readily achieved via a classical Williamson ether synthesis. This method is chosen for its high efficiency, operational simplicity, and use of commercially available starting materials. A similar procedure is used for the synthesis of related isomers.[7][8]
Protocol 3.1: Synthesis of this compound
-
Reagent Preparation: To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), 4-fluorobenzyl bromide (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) to a suitable solvent such as acetone or acetonitrile.
-
Reaction: Stir the mixture vigorously at 60-70°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Postulated Mechanism of Tyrosinase Inhibition
Based on kinetic studies of analogous compounds, this compound is hypothesized to act as a reversible, mixed-type inhibitor.[9][10]
4.1 The Tyrosinase Catalytic Cycle Tyrosinase exists in several states (oxy-, met-, and deoxy-). The catalytic cycle begins with the binding of a monophenol (like L-tyrosine) to the oxy-form of the enzyme. This is followed by hydroxylation to an o-diphenol (L-DOPA), which is then oxidized to an o-quinone, regenerating the enzyme for the next cycle.[1]
4.2 Inhibitor Binding and Action A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
-
Interaction with the Free Enzyme: The inhibitor likely enters the active site, where the benzaldehyde moiety may form interactions with amino acid residues. The 4-fluorobenzyl group is projected towards the binuclear copper center, with the fluorine atom potentially forming a halogen bond with a histidine residue and the ring engaging in hydrophobic interactions, thereby preventing substrate binding.[5][6]
-
Interaction with the Enzyme-Substrate Complex: The inhibitor can also bind to the enzyme after the substrate has already bound, forming a non-productive ternary complex. This binding event interferes with the catalytic conversion of the substrate to the product.
The overall effect is a reduction in the maximum reaction velocity (Vmax) and an alteration of the Michaelis constant (Km).
4.3 Visualization of Proposed Inhibition
Caption: Proposed mixed-type inhibition kinetics of tyrosinase.
Experimental Validation Framework
A multi-step approach is required to rigorously validate the inhibitory potential of this compound, moving from a simple enzymatic assay to a more complex cellular model.
Acellular Mushroom Tyrosinase Inhibition Assay
This initial screen provides direct evidence of enzyme inhibition without the complexity of cellular uptake or metabolism. Mushroom tyrosinase is a cost-effective and widely accepted model.[2]
Protocol 5.1.1: Enzyme Inhibition Assay
-
Materials: Mushroom tyrosinase, L-DOPA, 0.1 M Phosphate Buffer (pH 6.8), Dimethyl Sulfoxide (DMSO), Kojic Acid (positive control), 96-well microplate.[2]
-
Preparation: Prepare a stock solution of the test compound and Kojic acid in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1-2%.[2]
-
Assay Setup: In a 96-well plate, add 120 µL of phosphate buffer, 20 µL of your test compound dilution, and 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume is 200 µL.[2]
-
Measurement: Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) at time zero and then every minute for 10-15 minutes using a microplate reader.[11]
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 The IC₅₀ value (concentration required for 50% inhibition) is then determined by plotting percent inhibition against inhibitor concentration.
Kinetic Analysis
To determine the mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data are then plotted using Lineweaver-Burk or Dixon plots to determine the inhibition type (competitive, non-competitive, uncompetitive, or mixed) and calculate the inhibition constant (Ki).[10]
Cellular Validation in B16F10 Melanoma Cells
B16F10 murine melanoma cells are the standard in vitro model for studying melanogenesis and are essential for confirming that the inhibitor is active in a biological context.[12]
Protocol 5.3.1: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is crucial to ensure that any reduction in melanin is due to tyrosinase inhibition and not simply because the compound is killing the cells.
-
Cell Seeding: Seed B16F10 cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Remove the medium and add DMSO to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.[13]
Protocol 5.3.2: Cellular Melanin Content Assay
-
Cell Seeding and Treatment: Seed B16F10 cells (e.g., 5x10⁴ cells/well) in a 6-well plate.[12] After 24 hours, treat with non-toxic concentrations of the inhibitor for 48-72 hours.
-
Cell Harvesting: Wash the cells with Phosphate-Buffered Saline (PBS) and harvest the cell pellets.
-
Lysis and Solubilization: Lyse the pellets by adding 1 N NaOH containing 10% DMSO. Incubate at 80°C for 1 hour to solubilize the melanin.[12][14]
-
Measurement: Measure the absorbance of the lysate at 405 nm.[12][13]
-
Normalization: The melanin content can be normalized to the total protein content of the lysate (determined by a BCA assay) and expressed as a percentage of the untreated control.[12]
Experimental Workflow Visualization
Caption: Integrated workflow for evaluating tyrosinase inhibitors.
Data Interpretation and SAR Context
All quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Acellular and Cellular Inhibition Data
| Compound | Mushroom Tyrosinase IC₅₀ (µM) | B16F10 Melanin Content (% of Control at X µM) | B16F10 Cell Viability (% of Control at X µM) |
|---|---|---|---|
| 3-[(4-FB)O]BA | Experimental Value | Experimental Value | >90% |
| Kojic Acid | ~16.7[15] | Experimental Value | >90% |
Table 2: Kinetic Parameters
| Compound | Inhibition Type | Ki (µM) |
|---|---|---|
| 3-[(4-FB)O]BA | Mixed (Hypothesized) | Experimental Value |
| Benzaldehyde | Partial Noncompetitive[4] | - |
(4-FB)O]BA: this compound
The results for this compound should be contextualized within the broader SAR of related molecules. Studies on 4-substituted benzaldehydes have shown that both steric and electronic factors at the 4-position can alter the inhibition mechanism from partial to full inhibition.[10] Comparing the activity of this 3-substituted compound to known 4-substituted analogs will provide valuable insight into the optimal positioning of the benzyloxy group for interaction with the tyrosinase active site.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the validation of this compound as a tyrosinase inhibitor. The proposed structure leverages known inhibitory scaffolds to create a novel compound with high potential. The experimental framework described, from chemical synthesis through acellular and cellular testing, provides a rigorous pathway for determining its efficacy and mechanism of action. Positive results from these studies would warrant further investigation, including molecular docking studies to refine the binding model, testing on human tyrosinase to ensure species transferability, and eventual progression to in vivo models for dermatological and cosmetic applications.
References
- BenchChem. (n.d.). Application Note & Protocols: Cell-Based Assay for Melanin Content with Methylarbutin Treatment.
- BenchChem. (n.d.). Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
- Kim, H. J., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PubMed Central.
- Li, Y., et al. (2021). Determination of Mushroom Tyrosinase Inhibition Activity. Bio-protocol.
- BenchChem. (n.d.). Application Note: Measuring Melanin Content in B16F10 Cells Following Tyrosinase-IN-13 Treatment.
- Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology.
- Nihei, K., & Kubo, I. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. PubMed.
- Zengin, G., et al. (2018). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. PubMed Central.
- Alzeyadi, M. (2023). Discussion on Tyrosinase inhibitory activity. ResearchGate.
- Lee, J., et al. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PubMed Central.
- Nihei, K., et al. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. PubMed.
- ChemicalBook. (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde Synthesis.
- ChemicalBook. (n.d.). 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis.
- Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. ResearchGate.
- Butini, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. PubMed Central.
- Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed.
- Butini, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ResearchGate.
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- 5. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Carbonic Anhydrase Inhibition Profile of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the investigation of 3-[(4-Fluorobenzyl)oxy]benzaldehyde as a potential carbonic anhydrase inhibitor. We will delve into the foundational principles of carbonic anhydrase function, the rationale for its inhibition, and a detailed, field-proven methodology for the characterization of novel inhibitors. This document is structured to not only provide protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating research endeavor.
Part 1: The Scientific Imperative for Novel Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[3][4] In mammals, 16 different alpha-CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[3]
The involvement of specific CA isoforms in the pathophysiology of a range of diseases has rendered them attractive targets for therapeutic intervention.[3][5][6][7] For instance, the overexpression of CA IX and CA XII is associated with hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and metastasis.[5][8][9] Consequently, the development of potent and, crucially, isoform-selective CA inhibitors is an area of intense research in drug discovery.[1][2]
While the sulfonamide class of inhibitors has been the historical cornerstone of CA-targeted therapies, the quest for novel chemical scaffolds with improved selectivity and pharmacological profiles is ongoing.[10][11] Benzaldehyde derivatives represent a class of compounds with potential for CA inhibition, and this guide will focus on a systematic approach to evaluating the inhibitory activity of a novel candidate: this compound.
Part 2: Mechanistic Insights and a Roadmap for Investigation
The inhibition of carbonic anhydrase can occur through various mechanisms.[12] Classical sulfonamide inhibitors act by directly coordinating to the zinc ion at the enzyme's active site.[10] However, other classes of inhibitors may bind to the zinc-coordinated water molecule or at the entrance of the active site cavity.[10] For a novel compound like this compound, a thorough investigation is required to elucidate its mechanism of action and quantify its inhibitory potency.
Our investigative roadmap will encompass a multi-faceted approach, beginning with fundamental in vitro enzyme kinetics and progressing to more complex biophysical and structural analyses.
Proposed Mechanism of Action of Benzaldehyde Derivatives
While direct data for this compound is not yet available, we can hypothesize a potential mechanism based on related structures. Some aldehyde-containing compounds have been shown to interact with the active site of various enzymes. The benzaldehyde moiety could potentially interact with residues in the hydrophobic half of the CA active site, while the ether linkage and the fluorobenzyl group could form additional interactions, contributing to binding affinity and potentially isoform selectivity.
Part 3: Experimental Protocols for Inhibitor Characterization
The following sections provide detailed, step-by-step methodologies for the comprehensive evaluation of this compound as a carbonic anhydrase inhibitor.
Synthesis of this compound
The synthesis of the title compound can be achieved through a Williamson ether synthesis. 4-Hydroxybenzaldehyde is reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.[13]
Protocol 1: Synthesis of this compound
-
To a solution of 4-Hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 3-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 5-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Carbonic Anhydrase Activity Assay
A fundamental step in characterizing a potential inhibitor is to establish a reliable in vitro assay to measure the enzyme's catalytic activity. The colorimetric assay based on the esterase activity of CA is a widely used and robust method.[14][15][16] This assay utilizes p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to produce the chromophore p-nitrophenol, detectable spectrophotometrically at 400 nm.
Protocol 2: Colorimetric Carbonic Anhydrase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to the sample wells. For background control, add 10 µL of assay buffer instead of the enzyme.
-
Add 10 µL of the test compound solution (this compound dissolved in a suitable solvent like DMSO, with appropriate serial dilutions) or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve (ΔAbs/min).
-
Subtract the background rate from the rate of the enzyme-catalyzed reaction.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determination of IC50 and Ki Values
To quantify the potency of the inhibitor, the half-maximal inhibitory concentration (IC50) is determined. This is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity. The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the Michaelis-Menten constant (Km) of the substrate is known.[17]
Protocol 3: Determination of IC50 and Ki
-
IC50 Determination:
-
Perform the CA activity assay as described in Protocol 2 with a range of concentrations of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Km Determination:
-
Perform the CA activity assay with varying concentrations of the substrate (p-NPA) in the absence of the inhibitor.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
-
Ki Determination:
-
Perform the CA activity assay with a fixed concentration of the enzyme and varying concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.
-
Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.[18]
-
Analyze the plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the Ki value using the appropriate equations derived from the Lineweaver-Burk plot analysis.[18]
-
Alternatively, use the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) for competitive inhibitors.
-
Isoform Selectivity Profiling
A crucial aspect of drug development for CA inhibitors is achieving isoform selectivity to minimize off-target effects.[1][2] The inhibitory activity of this compound should be tested against a panel of physiologically relevant human CA isoforms, particularly the off-target cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and XII.
Protocol 4: Isoform Selectivity Screening
-
Obtain purified recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).
-
For each isoform, determine the IC50 and Ki values for this compound using the methods described in Protocols 2 and 3.
-
Compare the Ki values across the different isoforms to determine the selectivity profile of the compound.
Part 4: Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpretation and communication of results.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound should be summarized in a table for easy comparison.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (hCA I/hCA IX) | Selectivity Ratio (hCA II/hCA IX) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value | Calculated Value |
| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
Note: Acetazolamide values are approximate and can vary based on assay conditions.
Visualizing the Experimental Workflow and Inhibition Mechanism
Visual diagrams are powerful tools for illustrating complex processes. Graphviz (DOT language) can be used to create clear and informative diagrams.
Caption: A streamlined workflow for the characterization of a novel carbonic anhydrase inhibitor.
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Preliminary Cytotoxicity Studies of 3-[(4-Fluorobenzyl)oxy]benzaldehyde: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of the novel compound, 3-[(4-Fluorobenzyl)oxy]benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous approach to evaluating the cytotoxic potential of this benzaldehyde derivative. The guide emphasizes the importance of experimental design, data interpretation, and mechanistic insights. Detailed, step-by-step protocols for key assays, including the MTT cell viability assay and an Annexin V-FITC/PI apoptosis assay, are provided. Furthermore, this guide underscores the necessity of a self-validating system through appropriate controls and data analysis. The overarching goal is to equip researchers with the necessary tools to generate reliable and reproducible data, forming a solid foundation for further preclinical development.
Introduction: The Rationale for Cytotoxicity Screening
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount.[1][2] Preliminary cytotoxicity screening serves as a critical initial step in this process, providing essential data on a compound's potential to induce cell death.[1][3] Benzaldehyde and its derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer properties.[4][5][6] These compounds have been shown to modulate key intracellular signaling pathways often dysregulated in cancer and can induce apoptosis.[5]
The subject of this guide, this compound, is a synthetic organic compound whose biological activities, particularly its cytotoxicity, remain largely unexplored. Its structural similarity to other biologically active benzaldehyde derivatives warrants a thorough investigation of its potential as a cytotoxic agent. This guide provides a strategic approach to elucidating the in vitro cytotoxic profile of this compound, a crucial step in determining its therapeutic potential.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 3-((4-fluorobenzyl)oxy)benzaldehyde | Sigma-Aldrich[7] |
| CAS Number | 168084-96-6 | Sigma-Aldrich[7] |
| Molecular Formula | C14H11FO2 | Sigma-Aldrich[7] |
| Molecular Weight | 230.24 g/mol | MySkinRecipes[8] |
| Appearance | Solid (predicted) | ChemicalBook[9] |
| Storage | Room temperature, dry | MySkinRecipes[8] |
Causality Behind Experimental Choices: The fluorobenzyl ether linkage at the meta position of the benzaldehyde introduces specific electronic and steric properties that may influence its interaction with biological targets. The aldehyde functional group is reactive and can participate in various cellular interactions.[8] Understanding these structural features is key to designing relevant biological assays and interpreting the resulting data.
Experimental Workflow: A Strategic Approach
A logical and sequential workflow is essential for a comprehensive preliminary cytotoxicity assessment. The proposed workflow ensures that each step builds upon the previous one, from initial viability screening to more detailed mechanistic studies.
Caption: General workflow for assessing in vitro cytotoxicity.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific cell lines and laboratory conditions.
Cell Line Selection and Culture
Expertise & Experience: The choice of cell lines is a critical decision that will significantly impact the interpretation of the results. It is advisable to use a panel of cell lines, including both cancer and non-cancerous cell lines, to assess the compound's selectivity. For this initial study, the human breast adenocarcinoma cell line MCF-7 (as a representative cancer cell line) and the human embryonic kidney cell line HEK293 (as a representative of non-cancerous cells) are proposed.
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma)
-
HEK293 (Human Embryonic Kidney)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation
Trustworthiness: Accurate and consistent compound preparation is fundamental to the reliability of the study.
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare working concentrations by diluting the stock solution in a complete culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[3]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Vehicle Control: Medium with the same concentration of DMSO as the highest compound concentration.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) at its IC50 concentration.
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting a dose-response curve.[1][3]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for accurate interpretation.
IC50 Determination
The cytotoxic effect of this compound is quantified by its IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[3]
Table 1: Hypothetical IC50 Values (µM) of this compound
| Cell Line | 24h | 48h | 72h |
| MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| HEK293 | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| Data to be presented as mean ± standard deviation from at least three independent experiments. |
Apoptosis Analysis
The results from the Annexin V/PI staining will be presented as quadrant plots, indicating the percentage of cells in each population (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Representative quadrant plot for apoptosis analysis.
Discussion and Future Directions
The preliminary cytotoxicity data will provide the first insights into the biological activity of this compound. A lower IC50 value against cancer cells compared to non-cancerous cells would suggest potential selectivity and warrant further investigation. The apoptosis assay will help to elucidate the mechanism of cell death.
Future studies should aim to:
-
Expand the panel of cancer cell lines to assess the broader spectrum of activity.
-
Investigate the effect of the compound on the cell cycle.
-
Explore the molecular pathways involved in the observed cytotoxicity, potentially focusing on those known to be affected by other benzaldehyde derivatives, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[5]
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial cytotoxic evaluation of this compound. By following these protocols and principles of good experimental design, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this compound.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Koc, K. et al. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
- Rádai, Z. et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry.
- Greene, N. et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- Kosheeka. (2025).
- BenchChem. (2025).
- European Chemical Bulletin. (2014).
- MySkinRecipes. (n.d.). 4-(3-Fluorobenzyloxy)benzaldehyde.
- ChemicalBook. (2025). 4-(3-fluoro-benzyloxy)-benzaldehyde.
- Sigma-Aldrich. (n.d.). 3-((4-FLUOROBENZYL)OXY)BENZALDEHYDE AldrichCPR.
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Methodological & Application
Topic: High-Yield Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is based on the robust Williamson ether synthesis, employing 3-hydroxybenzaldehyde and 4-fluorobenzyl bromide as key starting materials. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a comprehensive, step-by-step guide from reaction setup to product characterization and purification. This guide is designed to be a self-validating system, ensuring both high yield and purity through integrated reaction monitoring and characterization checkpoints.
Introduction and Scientific Context
This compound is a key building block in the synthesis of more complex molecular architectures. Its bifunctional nature, featuring a reactive aldehyde group and a stable benzyl ether linkage, makes it a versatile precursor for various transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions.[1] The presence of the fluorine atom is particularly significant in drug discovery, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.
The synthesis protocol detailed herein utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers.[2] This SN2 reaction involves the nucleophilic attack of an alkoxide (or, in this case, a phenoxide) on an alkyl halide.[3] Our methodology has been optimized for high yield, purity, and operational simplicity, making it suitable for both small-scale research and larger-scale process development.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
Overall Reaction:
Mechanistic Steps:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a suitable base, potassium carbonate (K₂CO₃), to form a nucleophilic potassium phenoxide intermediate. Potassium carbonate is an ideal choice here; it is a mild, inexpensive, and easily handled base, strong enough to deprotonate the phenol without promoting unwanted side reactions.[5][6]
-
SN2 Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic methylene carbon of 4-fluorobenzyl bromide. This occurs in a concerted, backside attack, displacing the bromide leaving group.[2][3] The use of a polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is crucial as it solvates the potassium cation but does not significantly solvate the phenoxide anion, thus preserving its nucleophilicity and accelerating the SN2 reaction.[2]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 | 1.0 | User-defined |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 | 1.1 | Calculated |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 | Calculated |
| Acetone, anhydrous | 67-64-1 | 58.08 | - | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction |
| Hexanes | 110-54-3 | 86.18 | - | Chromatography |
| Deionized Water | 7732-18-5 | 18.02 | - | Work-up |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | Work-up |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | - | Drying Agent |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas inlet
-
Thermometer/temperature controller
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Glass funnels and standard laboratory glassware
-
Column chromatography setup (optional, for high purity)
Detailed Experimental Protocol
Safety Precautions
-
General: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7]
-
3-Hydroxybenzaldehyde: Causes skin and serious eye irritation. Avoid contact with skin and eyes.[8][9]
-
4-Fluorobenzyl Bromide: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.[10][11][12]
-
Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 10-15 mL per gram of 3-hydroxybenzaldehyde).
-
Causality: Using anhydrous reagents and solvent is critical to prevent the hydrolysis of the alkyl halide and to ensure the base is effective.[6]
-
Fit the flask with a reflux condenser and an inert gas inlet (N₂ or Ar). Begin stirring the suspension.
-
-
Addition of Alkyl Halide:
-
Dissolve 4-fluorobenzyl bromide (1.1 eq.) in a minimal amount of anhydrous acetone.
-
Add this solution to the stirring suspension in the reaction flask.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting phenol.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approximately 60°C for acetone) and maintain for 3-5 hours.
-
Monitor the reaction's progress using TLC (e.g., 4:1 Hexanes:EtOAc). Spot the starting material (3-hydroxybenzaldehyde) and the reaction mixture. The reaction is complete when the starting material spot has been consumed and a new, less polar product spot is dominant.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite or a sintered glass funnel to remove the potassium salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Dissolve the crude residue in ethyl acetate. Transfer to a separatory funnel and wash with deionized water (2x) and then with brine (1x).
-
Causality: The water wash removes residual potassium salts and DMF if it was used as a solvent. The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.
-
-
Purification:
-
Recrystallization (Recommended): The crude product, often a solid or oil that solidifies on standing, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Dissolve the crude material in a minimum of hot solvent and allow it to cool slowly to form pure crystals.[13]
-
Column Chromatography (Optional): For very high purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic analysis and measurement of its melting point.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include: δ ~9.9 (s, 1H, -CHO), δ ~7.4-7.5 (m, 4H, Ar-H), δ ~7.1-7.3 (m, 4H, Ar-H), δ ~5.1 (s, 2H, -O-CH₂-Ar).
-
IR Spectroscopy (KBr or ATR): Key peaks should be observed around 1690-1705 cm⁻¹ (C=O stretch of aldehyde), 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ (C-O ether stretch), and ~1500 cm⁻¹ (C=C aromatic stretch).[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (absorbed moisture). | Increase reflux time and monitor by TLC. Ensure K₂CO₃ is anhydrous by drying in an oven before use. |
| Low Yield | Hydrolysis of 4-fluorobenzyl bromide. Inefficient extraction. | Use anhydrous solvent and reagents. Perform an additional extraction of the aqueous layer. |
| Product is an Oil | Presence of impurities. | Purify via column chromatography. Try triturating the oil with cold hexanes to induce solidification.[13] |
References
- Filo. (2023-10-07). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
- Loba Chemie. (2019-03-06). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]
- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
- Scribd. (n.d.). 3-Hydroxybenzaldehyde MSDS. [Link]
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-HYDROXY BENZALDEHYDE. [Link]
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
- ResearchGate. (2014-08-15). Can anyone help me with a Williamson ether synthesis?. [Link]
- Iranian Chemical Communication. (2013-10-25).
- Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
- UCLA Chemistry. Spectroscopy Tutorial: Examples - Example 13. [Link]
- Chem-Station Int. Ed. (2014-04-13). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2020-05-30). 15.3: The Williamson Ether Synthesis. [Link]
- PubChem - NIH. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. [Link]
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- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
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- 8. lobachemie.com [lobachemie.com]
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Application Note: Strategic Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde via Williamson Etherification
Abstract
This application note provides a comprehensive technical guide for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical and materials science research. The protocol leverages the classical Williamson ether synthesis, a robust and versatile method for forming ether linkages. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this and structurally related aryl benzyl ethers.
Introduction and Significance
This compound and its analogues are valuable molecular scaffolds. The benzaldehyde moiety serves as a versatile handle for subsequent chemical modifications, such as reductive amination, Wittig reactions, or aldol condensations. The fluorobenzyl ether group is of particular interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Analogous compounds like 3-benzyloxybenzaldehyde have been utilized in the synthesis of anticancer agents and fluorescent probes.[1] Therefore, a reliable and scalable synthesis of the title compound is of considerable importance.
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most fundamental and widely employed methods for preparing ethers.[2] The reaction is characterized by the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion.[3][4] Its enduring utility stems from its predictability, broad substrate scope, and generally high yields when reaction parameters are carefully controlled.
This document will detail the synthesis of this compound from 3-hydroxybenzaldehyde and 4-fluorobenzyl bromide, employing sodium hydride as the base in a polar aprotic solvent.
Mechanistic Rationale: An SN2 Pathway
The Williamson ether synthesis proceeds via a two-step SN2 mechanism.[2] Understanding this pathway is critical for selecting appropriate reagents and conditions to maximize yield and minimize side reactions.
Step 1: Deprotonation to Form the Nucleophile
The reaction is initiated by the deprotonation of the starting alcohol (or phenol). In this synthesis, the moderately acidic phenolic proton of 3-hydroxybenzaldehyde (pKa ≈ 8.98) is abstracted by a strong, non-nucleophilic base.[5][6] Sodium hydride (NaH) is an excellent choice for this purpose.[3] The hydride ion (H⁻) irreversibly removes the proton, forming a highly nucleophilic sodium phenoxide intermediate and hydrogen gas (H₂), which bubbles out of the reaction mixture, driving the equilibrium to completion.[3][7]
Step 2: Nucleophilic Attack and Ether Formation
The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide in a backside attack, displacing the bromide leaving group in a single, concerted step.[2] This SN2 displacement forges the desired C-O ether bond and regenerates a halide salt (NaBr) as a byproduct.
Caption: Reaction mechanism for the Williamson ether synthesis.
Causality of Experimental Choices
-
Base Selection (NaH): A strong base is required to fully deprotonate the phenol, creating a high concentration of the nucleophilic phenoxide.[8] Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures or longer reaction times.[9] NaH is ideal as it is a powerful, non-nucleophilic base, and the formation of H₂ gas provides a visual indicator of reaction progress and drives the reaction forward.[3]
-
Substrate Selection (Primary Halide): The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[10] 4-Fluorobenzyl bromide is a primary benzylic halide, which is an excellent substrate for SN2 reactions.[7] Using secondary or tertiary alkyl halides would lead to competing and likely dominant E2 elimination reactions, forming alkenes instead of the desired ether.[2][11]
-
Solvent Selection (DMF): Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal for Williamson ether syntheses.[2][12] They effectively solvate the sodium cation (Na⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[8] Protic solvents, such as alcohols, would solvate and stabilize the phenoxide, reducing its nucleophilicity and slowing the reaction.[13]
Experimental Protocol
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | Sigma-Aldrich | 98% purity |
| Sodium Hydride (NaH) | NaH | 24.00 | 1.80 g | Sigma-Aldrich | 60% dispersion in mineral oil |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 8.50 g | Sigma-Aldrich | 98% purity |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Acros Organics | Anhydrous, <50 ppm water |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 300 mL | Fisher Scientific | Anhydrous |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | 100 mL | Lab Prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | VWR | - |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas.[14] It is also corrosive and can cause severe skin and eye burns. Handle exclusively under an inert atmosphere (Nitrogen or Argon) in a fume hood.[15] Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[15] A Class D fire extinguisher (for combustible metals) must be available.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact. Always handle in a well-ventilated fume hood. The combination of NaH and DMF can lead to runaway reactions at elevated temperatures; careful temperature control is crucial.[16][17]
-
4-Fluorobenzyl bromide: A lachrymator and irritant. Handle with care in a fume hood.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Dry the glassware thoroughly in an oven and assemble while hot under a stream of dry nitrogen.
-
Phenol Solution: To the flask, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and anhydrous DMF (100 mL). Stir until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion in oil, 1.80 g, 45.0 mmol, 1.1 eq) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur, and the addition may be exothermic.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution indicates the complete formation of the phenoxide. The mixture should appear as a homogeneous solution or a fine suspension.
-
Alkylation: Re-cool the mixture to 0 °C. Add 4-fluorobenzyl bromide (8.50 g, 45.0 mmol, 1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3-hydroxybenzaldehyde spot indicates completion.
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of cold deionized water. Caution: This can be exothermic, especially if excess NaH is present.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white solid or a pale yellow oil, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to separate the product from non-polar impurities and any remaining starting materials.
Characterization and Results
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include the aldehyde proton (~9.9 ppm), aromatic protons on both rings, and the characteristic benzylic methylene singlet (~5.1 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals include the aldehyde carbonyl carbon (~192 ppm), aromatic carbons (including a C-F coupled doublet), and the benzylic methylene carbon (~70 ppm).
-
Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) should be observed at m/z = 230.24.
-
Melting Point: The melting point of the purified solid should be sharp. For the analogous 3-benzyloxybenzaldehyde, the melting point is reported as 56-58 °C.[1]
A typical yield for this reaction, following purification, is in the range of 80-95%.[2]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient base or incomplete deprotonation.[8]2. Wet reagents or solvent.3. Insufficient reaction time or temperature.[2] | 1. Ensure 1.1-1.2 equivalents of NaH are used. Allow sufficient time for H₂ evolution to cease.2. Use anhydrous DMF and ensure all glassware is scrupulously dry.3. Extend reaction time and monitor by TLC. Gentle heating (50-60 °C) can be applied, but with caution due to the NaH/DMF combination.[2] |
| Formation of Side Products | 1. C-alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring.[2]2. Elimination: Unlikely with a primary halide but possible if the temperature is too high.[13] | 1. C-alkylation is a minor pathway but can be minimized by using highly polar aprotic solvents like DMF, which favor O-alkylation.[8]2. Maintain a low to moderate reaction temperature. |
| Difficult Workup / Emulsion | Residual DMF or fine solids from quenching. | Add brine during the washing step to help break emulsions. If necessary, filter the combined organic layers through a pad of Celite before drying. |
Conclusion
The Williamson ether synthesis provides an efficient, reliable, and high-yielding pathway to this compound. The success of the synthesis hinges on the careful selection of reagents and adherence to anhydrous, inert conditions, which are critical for maximizing the efficiency of the SN2 pathway. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this protocol to generate key intermediates for drug discovery and materials science applications.
References
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- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- TailoredRead. (2025).
- Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]
- Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers... [Link]
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- Unknown. (n.d.). Williamson Ether Synthesis. [Link]
- University of California, Santa Barbara. (2012).
- Sigma-Aldrich. (2011).
- PTC Organics, Inc. (n.d.). NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. [Link]
- Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
- Jumina, et al. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- National Institutes of Health. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Fluorobenzyl_oxy-4-methoxybenzaldehyde]([Link]
- Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. [Link]
- Google Patents. (n.d.). HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. PMC. [Link]
- National Institutes of Health. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem. [Link]
- Google Patents. (n.d.).
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Purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde by Silica Gel Column Chromatography
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde using silica gel column chromatography. This technique is fundamental for isolating the target compound from unreacted starting materials and by-products commonly encountered during its synthesis. We will delve into the principles of the separation, a detailed protocol from method development using Thin-Layer Chromatography (TLC) to final product isolation, and troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification methodology.
Introduction and Scientific Principles
This compound is an aromatic aldehyde derivative utilized as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its synthesis, often achieved via Williamson ether synthesis between 3-hydroxybenzaldehyde and 4-fluorobenzyl halide, can result in a crude mixture containing residual starting materials and side-products. Column chromatography is the premier technique for purifying such mixtures on a laboratory scale.[1][2]
The separation principle is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[3][4] In this application, we use silica gel, a highly polar adsorbent, as the stationary phase. The mobile phase, or eluent, is a solvent system of lower polarity.
-
Stationary Phase: Silica gel (SiO₂) is a porous, acidic material with surface silanol (Si-OH) groups that can form hydrogen bonds and dipole-dipole interactions with the compounds in the mixture.[5]
-
Mobile Phase: A liquid solvent or mixture of solvents that flows through the stationary phase.[4]
-
Separation Mechanism: Components of the crude mixture are adsorbed onto the silica gel. The eluent then flows through the column, desorbing the components and carrying them down. More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a higher affinity for the less polar mobile phase and elute from the column faster.[1][5]
Our target molecule, this compound, possesses moderate polarity due to the ether oxygen and the aldehyde's carbonyl group. Potential impurities include the more polar 3-hydroxybenzaldehyde (due to its hydroxyl group) and the less polar 4-fluorobenzyl halide. This difference in polarity is the key to achieving a successful separation.
Pre-Purification: Method Development with TLC
Before committing a large quantity of material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][6] TLC is a rapid and inexpensive method to simulate the conditions of column chromatography. The goal is to find an eluent system that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.25 - 0.35 .[2]
Protocol 1: TLC Analysis
-
Prepare TLC Plates: On a silica gel TLC plate, lightly draw an origin line with a pencil about 1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the origin line.
-
Prepare Elution Chambers: Pour a small amount (0.5 cm depth) of different test eluent systems into separate beakers or TLC chambers. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7]
-
Test System 1: 9:1 Hexanes:Ethyl Acetate (v/v)
-
Test System 2: 4:1 Hexanes:Ethyl Acetate (v/v)
-
Test System 3: 7:3 Hexanes:Ethyl Acetate (v/v)
-
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate by capillary action until it is about 1 cm from the top.[8]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[8] Circle the visible spots.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]
-
Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
-
Select the Optimal System: Choose the solvent system that gives the best separation and places the target product spot at an Rf of ~0.25-0.35. If the spots are too high (high Rf), the eluent is too polar. If they remain near the origin (low Rf), the eluent is not polar enough.[6]
Detailed Protocol: Column Chromatography Purification
This protocol outlines the "flash" chromatography technique, where light air pressure is used to accelerate solvent flow, leading to faster and more efficient separations.[4]
Materials & Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Selected eluent system (e.g., Hexanes:Ethyl Acetate)
-
Crude this compound
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
-
Source of gentle air pressure (air line with regulator or hand bellows)
Data Presentation: Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent separation for moderately polar compounds.[5] |
| Silica to Crude Ratio | 50:1 to 100:1 by weight | A higher ratio is used for difficult separations to improve resolution.[3] |
| Column Dimensions | Height:Diameter ratio of ~10:1 | Promotes the formation of well-defined bands. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate | A versatile system where polarity can be finely tuned.[7] |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures the compound elutes in a reasonable volume without excessive band broadening.[2] |
Step-by-Step Purification Workflow
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[5] Add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in your starting eluent (the solvent system selected from TLC). Use a 50:1 ratio of silica to crude product (e.g., 50 g of silica for 1 g of crude).[3]
-
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and ensure even packing.[9]
-
Open the stopcock and drain the excess solvent until the solvent level is just above the silica bed. Crucial: Never let the silica bed run dry. [2]
-
Add a protective layer of sand (~1-2 cm) on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[9]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin the flow. Adjust the pressure to achieve a steady drip rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks.[1][9]
-
If impurities are very close in polarity, consider using a gradient elution. Start with a less polar solvent mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (to 90:10, 85:15, etc.) to elute compounds of increasing polarity.
-
-
Analysis and Isolation:
-
Use TLC to analyze the collected fractions. Spot several fractions per plate to efficiently identify which ones contain the pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The final product should be a solid or oil. Confirm its purity by NMR, LC-MS, or melting point analysis.
-
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Safety and Handling
-
Always work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Silica gel is a fine powder that can cause respiratory irritation if inhaled. Handle it carefully to avoid generating dust.[2]
-
Organic solvents such as hexanes and ethyl acetate are flammable. Keep them away from ignition sources.[11]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.[10][12]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect eluent polarity.- Column overloaded with sample. | - Re-optimize the eluent system with TLC.[6]- Reduce the amount of crude sample or use a larger column. |
| Cracked/Channeled Column Bed | - Silica gel ran dry.- Column packed unevenly. | - Ensure the solvent level never drops below the top of the silica bed.[2]- Repack the column, ensuring a uniform slurry and gentle tapping to settle. |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system (gradient elution).[4] |
| Very Broad Elution Bands | - Sample was loaded in too much solvent.- Column diffusion. | - Dissolve the sample in the absolute minimum volume for loading.- Increase the flow rate slightly (for flash chromatography). |
References
- JoVE. (2015).
- University of Colorado Boulder, Department of Chemistry.
- PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
- Organic Syntheses. (2025).
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- MIT OpenCourseWare. Column Chromatography | MIT Digital Lab Techniques Manual. [Link]
- ResearchGate. (2015).
- University of Alberta, Department of Chemistry.
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Cole-Parmer. Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde. [Link]
- CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]
- RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]
- ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
- Chemistry For Everyone. (2025).
- Veeprho. 4-((3-Fluorobenzyl)oxy)benzaldehyde | CAS 66742-57-2. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- MDPI. Supporting Information: 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. [Link]
- Pharmaffiliates. CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
- Anant Pharmaceuticals. CAS 66742-57-2 4-[(3-fluorobenzyl)oxy]benzaldehyde. Impurity. [Link]
- Google Patents.
- University of Bologna. 3,4-Dihexyloxybenzaldehyde (2a). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
Sources
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- 12. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Recrystallization of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving the desired purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1] This application note provides a detailed guide to the principles and techniques for the recrystallization of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key building block in medicinal chemistry. While specific experimental data for this compound is not extensively available, this guide synthesizes established methodologies for analogous benzaldehyde derivatives to provide a robust starting point for researchers.[2][3]
The purification of benzaldehyde derivatives is crucial as they are susceptible to oxidation, which can lead to the formation of corresponding benzoic acid compounds.[4][5] Therefore, effective purification techniques are essential to ensure the integrity of the material for subsequent synthetic steps.
Physicochemical Properties and Considerations
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful recrystallization protocol. For this compound, the following information, primarily based on related structures, is pertinent:
| Property | Value/Consideration | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [6] |
| Molecular Weight | 230.23 g/mol | [6] |
| Physical State | Expected to be a solid at room temperature. | [4][5] |
| Solubility | Must be determined experimentally. Generally, benzaldehyde derivatives show good solubility in moderately polar organic solvents. | [2][3] |
| Melting Point | Not readily available for the 3-isomer. The melting point of the related 4-((3-Fluorobenzyl)oxy)benzaldehyde is reported to be between 46.0 to 50.0 °C. A sharp melting point range after recrystallization is a key indicator of purity. | |
| Potential Impurities | Unreacted starting materials, by-products from synthesis (e.g., from O-alkylation), and oxidation products (benzoic acids).[4][5][7] |
The Theory Behind Solvent Selection: A Cornerstone of Recrystallization
The success of recrystallization hinges on the judicious choice of a solvent or solvent system. The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent to ensure complete dissolution.
-
Low solubility at low temperatures: Upon cooling, the compound should have limited solubility, allowing for maximum crystal formation and recovery.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
For benzaldehyde derivatives, common and effective solvents include ethanol, isopropanol, or a binary mixture such as ethanol/water or hexane/ethyl acetate.[2][3][8]
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization process.
Protocols for Recrystallization
The following protocols are based on established methods for similar compounds and should be optimized for this compound.[2][3][8]
Protocol 1: Single Solvent Recrystallization (e.g., with Isopropanol)
This protocol is suitable when a single solvent is identified that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.
Materials:
-
Crude this compound
-
Isopropanol (99.5%+)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Activated charcoal (optional)
-
Ice bath
Procedure:
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of isopropanol. Observe the solubility at room temperature. Heat the test tube gently to assess solubility at an elevated temperature. An ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid completely. Continuous stirring and gentle heating will facilitate dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Be cautious as the solution may bump.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the solids.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, once at room temperature, place the flask in an ice bath for at least an hour.[2][8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.[2][8]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., with Ethanol/Water)
This method is employed when a single suitable solvent cannot be identified. It utilizes a "good" solvent in which the compound is soluble and a miscible "poor" anti-solvent in which it is not.[2]
Materials:
-
Crude this compound
-
Ethanol ("good" solvent)
-
Deionized water ("poor" solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decrease in temperature and the presence of the anti-solvent will induce crystallization. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. Scratch the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal from a previous successful crystallization. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent system. | Lower the temperature of the solution before adding the anti-solvent. Try a different solvent system with a lower boiling point. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored impurities in the final product | Incomplete removal by activated charcoal. The impurity has similar solubility to the product. | Increase the amount of activated charcoal used. A second recrystallization may be necessary. |
Conclusion
The recrystallization of this compound is a critical step in ensuring its purity for research and drug development applications. While a universally optimal solvent system cannot be prescribed without experimental validation, the principles and protocols outlined in this guide, based on extensive knowledge of similar benzaldehyde derivatives, provide a comprehensive framework for achieving high-purity material. Careful solvent selection, meticulous execution of the chosen protocol, and systematic troubleshooting are the cornerstones of a successful recrystallization.
References
- Benchchem.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. [Link]
- P2NP.
- Benchchem. Purification of 4-(Hexyloxy)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 891711, 3-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
- Guidechem. What is the synthesis method of 4-(3-Fluorobenzyloxy)benzaldehyde?.
- Reddit. Recrystallization I did a while back in lab, though it was pretty :). [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Google Patents.
- University of Rochester.
Sources
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- 5. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
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- 7. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 8. eidoloncs.co.uk [eidoloncs.co.uk]
Application Note: NMR Characterization of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Introduction
3-[(4-Fluorobenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the elucidation of molecular structures. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles.
Molecular Structure and Rationale for NMR Analysis
The structure of this compound comprises three key fragments that will be discernible in the NMR spectra: the benzaldehyde ring system, the fluorobenzyl ring system, and the benzylic ether linkage. Each of these fragments contains unique proton and carbon environments that will give rise to a characteristic pattern of signals. The presence of the electronegative fluorine atom will introduce specific couplings that are invaluable for definitive structural assignment.
A key aspect of the analysis will be the interpretation of the aromatic regions in both the ¹H and ¹³C NMR spectra, where the substitution patterns on both benzene rings will be confirmed. Furthermore, the chemical shifts of the aldehydic proton and the benzylic methylene protons are highly diagnostic.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for acquiring high-quality NMR data. The following protocol is recommended:
-
Compound Purity: Ensure the sample of this compound is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of the analyte.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.
-
Sample Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field distortions.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent as an internal standard for referencing the chemical shift scale to 0 ppm.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate. A 30° pulse angle is often used to allow for a shorter relaxation delay.[1]
-
Spectral Width: A spectral width of -2 to 12 ppm is sufficient to cover the expected range of proton signals.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[1]
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.[1]
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon atom.
-
Spectral Width: A spectral width of 0 to 220 ppm will encompass all expected carbon signals, including the carbonyl carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing and Spectral Interpretation
Molecular Structure with Atom Numbering
To facilitate clear spectral assignment, the atoms of this compound are numbered as follows:
¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is particularly informative for substituted benzenes.[2][3] The aldehyde proton is expected to be the most downfield signal.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H7 (CHO) | ~9.9 | Singlet (s) | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and has no neighboring protons to couple with.[4] |
| H2 | ~7.6 | Doublet of doublets (dd) or triplet (t) | Ortho: ~7-9 Hz, Meta: ~2-3 Hz | Ortho to the aldehyde group (electron-withdrawing) and meta to the ether linkage (electron-donating). |
| H4 | ~7.5 | Triplet (t) | Ortho: ~7-9 Hz | Flanked by two protons (H3 and H5). |
| H5 | ~7.3 | Doublet of doublets (dd) | Ortho: ~7-9 Hz, Meta: ~2-3 Hz | Ortho to the ether linkage and meta to the aldehyde group. |
| H6 | ~7.4 | Singlet-like or narrow triplet | Meta: ~2-3 Hz | Meta to both the aldehyde and ether groups. |
| H2'/H6' | ~7.4 | Doublet of doublets (dd) | Ortho (to H3'/H5'): ~7-9 Hz, Meta (to F): ~5-8 Hz | These protons are equivalent due to symmetry and will show coupling to both the adjacent protons and the fluorine atom. |
| H3'/H5' | ~7.1 | Triplet-like (t) | Ortho (to H2'/H6' and F): ~8-9 Hz | These protons are equivalent and appear as a triplet due to coupling with the adjacent protons (H2'/H6') and the ortho fluorine atom. This is often referred to as a "pseudo-triplet". |
| H8 (CH₂) | ~5.1 | Singlet (s) | - | These benzylic protons are adjacent to an oxygen atom, shifting them downfield. They have no adjacent protons to couple with.[5] |
¹³C NMR Spectrum: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Aromatic carbons typically resonate in the 120-160 ppm region.[3][6]
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| C7 (CHO) | ~192 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[7] |
| C3 | ~158 | This carbon is directly attached to the electronegative oxygen of the ether, causing a significant downfield shift. |
| C1 | ~137 | The ipso-carbon to the aldehyde group. |
| C4' | ~163 (d, ¹JCF ≈ 245 Hz) | This carbon is directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and a downfield shift. |
| C1' | ~133 (d, ⁴JCF ≈ 3 Hz) | The ipso-carbon of the fluorobenzyl ring, showing a small four-bond coupling to fluorine. |
| C2'/C6' | ~129 (d, ³JCF ≈ 8 Hz) | These carbons are meta to the fluorine atom and will exhibit a three-bond C-F coupling. |
| C3'/C5' | ~116 (d, ²JCF ≈ 21 Hz) | These carbons are ortho to the fluorine atom and will show a two-bond C-F coupling. |
| C5 | ~129 | |
| C2 | ~123 | |
| C4 | ~122 | |
| C6 | ~115 | |
| C8 (CH₂) | ~70 | The benzylic carbon is attached to an oxygen atom, shifting it downfield.[5] |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, as detailed in this application note, provides an unambiguous method for the structural confirmation of this compound. By carefully examining the chemical shifts, signal integrations, and coupling patterns (including C-F couplings), researchers can confidently verify the identity and purity of their synthesized compound. This protocol serves as a robust guideline for the routine characterization of this and structurally related molecules.
References
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
Sources
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- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Abstract
This application note presents a detailed, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability criteria, method validation principles according to ICH Q2(R1) guidelines, and a discussion on the scientific rationale behind the methodological choices.[1][2][3]
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Therefore, a robust and reliable analytical method to assess its purity is essential for quality control and regulatory compliance.
This application note describes a stability-indicating HPLC method, which is a validated quantitative analytical procedure capable of detecting changes in the properties of the drug substance over time.[1] The method is designed to separate the main analyte from its potential impurities, including starting materials, by-products from the synthesis, and degradation products formed under various stress conditions.
The synthesis of this compound typically involves a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with a 4-fluorobenzyl halide. This synthesis route can introduce specific impurities such as unreacted starting materials or by-products from side reactions. Furthermore, the aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, which is a primary degradation product.
Understanding Potential Impurities
A well-designed purity method is predicated on a thorough understanding of potential impurities. For this compound, these can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: 3-Hydroxybenzaldehyde and 4-fluorobenzyl halide (e.g., bromide or chloride).
-
Isomeric Impurities: Positional isomers of the starting materials can lead to isomeric impurities in the final product.
-
By-products: Products of side reactions inherent to the Williamson ether synthesis.
-
-
Degradation Products:
-
Oxidation Product: 3-[(4-Fluorobenzyl)oxy]benzoic acid is the most probable degradation product due to the oxidation of the aldehyde group.
-
Hydrolysis Products: Cleavage of the ether linkage under harsh acidic or basic conditions could yield 3-hydroxybenzaldehyde and 4-fluorobenzyl alcohol.
-
Experimental
Materials and Reagents
-
Reference Standard: this compound (purity >99.5%)
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | C18 columns provide excellent retention and separation for moderately non-polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic modifier helps to suppress the ionization of any acidic impurities and improves peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A PDA detector can be used to monitor peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Standard and Sample Preparation
-
Standard Solution (for assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for specificity): Prepare a sample solution as described above and spike it with known impurities (e.g., 3-hydroxybenzaldehyde, 4-fluorobenzyl bromide, and 3-[(4-Fluorobenzyl)oxy]benzoic acid) at a concentration of approximately 0.1% of the main analyte concentration.
System Suitability
Before sample analysis, the performance of the HPLC system must be verified by performing a system suitability test (SST) as per USP <621> guidelines.[4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and degradation products in spiked and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples with known amounts of the analyte (e.g., by spiking a placebo with the analyte).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[9][10] The goal is to achieve 5-20% degradation of the active substance.[11]
| Stress Condition | Typical Protocol | Expected Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | 3-Hydroxybenzaldehyde, 4-Fluorobenzyl alcohol |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | 3-Hydroxybenzaldehyde, 4-Fluorobenzyl alcohol |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | 3-[(4-Fluorobenzyl)oxy]benzoic acid |
| Thermal Degradation | Solid sample at 105°C for 48 hours | Potential for various degradation products |
| Photolytic Degradation | Solid sample exposed to UV light (254 nm) and visible light | Potential for various degradation products |
Data Presentation and Interpretation
The results of the purity analysis are typically presented in a table format. The percentage purity is calculated using the area normalization method.
Table 1: Representative Purity Data for this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1,500 | 0.05 | 3-Hydroxybenzaldehyde |
| 2 | 5.2 | 2,100 | 0.07 | 4-Fluorobenzyl bromide |
| 3 | 10.8 | 2,970,000 | 99.00 | This compound |
| 4 | 12.5 | 24,000 | 0.80 | 3-[(4-Fluorobenzyl)oxy]benzoic acid |
| 5 | 14.1 | 2,400 | 0.08 | Unknown Impurity |
| Total | 3,000,000 | 100.00 |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Potential Impurity Relationship
Caption: Relationship between the main compound and its potential impurities.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity determination of this compound. By following the detailed protocol and adhering to the principles of system suitability and method validation, researchers and analytical scientists can confidently assess the quality of this important pharmaceutical intermediate. The stability-indicating nature of the method ensures that any potential degradation products that may form during the shelf-life of the material can be detected and quantified, thus ensuring the safety and efficacy of the final drug product.
References
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. 2023. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. 2021. [Link]
- LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]
- SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. 2021. [Link]
- SciSpace.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2021. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 2014. [Link]
- MedCrave.
- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. 2013. [Link]
- Waters Corporation.
- MedCrave online.
- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. 2013. [Link]
- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. 2013. [Link]
- Waters Corporation.
Sources
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- 2. scispace.com [scispace.com]
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- 4. Stability-indicating HPLC method for arteether and application to nanoparticles of arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 3-Benzyloxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. [PDF] SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Application Note: A Robust LC-MS/MS Method for the Confident Identification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the unambiguous identification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key intermediate and potential impurity in pharmaceutical synthesis. Leveraging the high resolution and sensitivity of Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), this method provides a robust framework for structural confirmation. The protocol outlines optimized chromatographic conditions for effective separation and details the electrospray ionization (ESI) parameters for generating high-quality mass spectra. A comprehensive analysis of the compound's fragmentation pattern, elucidated through tandem mass spectrometry (MS/MS), is provided to serve as a definitive guide for its identification in complex matrices.
Introduction and Scientific Rationale
In pharmaceutical development, the rigorous characterization of intermediates, active pharmaceutical ingredients (APIs), and potential impurities is paramount to ensure product safety and efficacy. This compound (Molecular Formula: C₁₄H₁₁FO₂, Molecular Weight: 230.24 g/mol ) is a significant building block in the synthesis of various target molecules. Its presence as a residual intermediate or the formation of related impurities must be closely monitored.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1] This guide employs a UPLC-QTOF-MS system, which combines the superior separation efficiency of UPLC with the high mass accuracy and resolution of a QTOF mass analyzer.[2] This combination is critical for differentiating the target analyte from structurally similar compounds and for elucidating its structure through fragmentation analysis.
The choice of Electrospray Ionization (ESI) is based on its efficacy as a "soft" ionization technique, which minimizes in-source fragmentation and preserves the molecular ion, a crucial first step in identification.[3] Subsequent tandem mass spectrometry (MS/MS) provides characteristic fragment ions, creating a structural fingerprint that confirms the analyte's identity with a high degree of confidence.
Experimental Workflow and Causality
The experimental design prioritizes a systematic approach, ensuring reproducibility and data integrity. Each step, from sample preparation to data analysis, is chosen to maximize sensitivity and accuracy.
Caption: Overall workflow for the identification of this compound.
Detailed Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥98%).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), and Water (Type I, 18.2 MΩ·cm).
-
Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.22 µm PTFE or PVDF.
Instrumentation
-
Liquid Chromatograph: A UPLC system, such as a Waters ACQUITY UPLC™ or equivalent.[4]
-
Mass Spectrometer: A high-resolution QTOF mass spectrometer, such as a Waters Xevo G3 or Agilent 6500 series, equipped with an ESI source.[5][6]
-
Analytical Column: A reversed-phase C18 column with high efficiency, e.g., Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[4]
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Prepare unknown samples by dissolving them in the working standard diluent to an expected concentration of ~10 µg/mL. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Final Step: Filter all solutions through a 0.22 µm syringe filter into sample vials before placing them in the autosampler.
Protocol 2: UPLC-QTOF-MS Method
This method is designed for robust separation and sensitive detection. The use of formic acid in the mobile phase is crucial as it aids in the protonation of the analyte, making it amenable to positive ion ESI.[3]
Table 1: UPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Acquity UPLC HSS T3, 2.1x100 mm, 1.8 µm | C18 chemistry provides excellent retention for aromatic compounds; T3 phase is stable in 100% aqueous conditions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC-MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent providing good peak shape. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and resolution. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume suitable for UPLC to prevent peak distortion. |
| Gradient Elution | 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10.1-12 min, 30% B | A gradient is essential to elute the compound with good peak shape and to clean the column. |
Table 2: QTOF-MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The ether and aldehyde functionalities are readily protonated. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable spray and efficient ionization. |
| Cone Voltage | 35 V | A moderate voltage to facilitate ion transfer without causing significant in-source fragmentation. |
| Source Temp. | 120 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation from droplets.[7] |
| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates the desolvation process. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the MS1 scan. |
| Collision Energy | Ramp 10-40 eV | Ramping the energy ensures a wide range of fragments are produced for comprehensive structural analysis. |
Results and Discussion: Structural Elucidation
Mass Spectrometry (MS1)
Under positive ESI conditions, this compound is expected to be detected primarily as its protonated molecule, [M+H]⁺. High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Table 3: Expected Precursor Ion
| Ion Species | Chemical Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |
|---|
| [M+H]⁺ | [C₁₄H₁₂FO₂]⁺ | 231.0816 | Within 5 ppm tolerance |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
The structural identity is unequivocally confirmed by the MS/MS fragmentation pattern. The collision-induced dissociation (CID) of the precursor ion (m/z 231.0816) yields several characteristic product ions. The fragmentation is predicted to occur at the most labile bonds, primarily the benzylic ether linkage.
The fragmentation pattern of benzaldehydes typically involves the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[8] For this molecule, cleavage of the C-O ether bond is the most significant pathway.
Caption: Predicted MS/MS fragmentation pathway of protonated this compound.
Table 4: Key Diagnostic Fragment Ions
| m/z (Calculated) | Formula | Fragment Identity | Rationale for Formation |
|---|---|---|---|
| 109.0448 | [C₇H₆F]⁺ | 4-Fluorotropylium/benzyl cation | Cleavage of the benzylic C-O bond, resulting in the stable, resonance-stabilized fluorobenzyl cation. This is the most characteristic and expected fragment. |
| 122.0368 | [C₇H₆O₂]⁺• | 3-Hydroxybenzaldehyde radical cation | Cleavage of the benzylic C-O bond with charge retention on the benzaldehyde moiety. |
| 123.0444 | [C₇H₇O₂]⁺ | Protonated 3-Hydroxybenzaldehyde | Formation of the 3-hydroxybenzaldehyde neutral followed by protonation (less common pathway). |
| 95.0335 | [C₆H₄F]⁺ | Fluorophenyl cation | Loss of the formyl group (CHO) from the m/z 123 fragment, characteristic of benzaldehyde fragmentation.[9] |
The presence of the m/z 109.0448 ion is the strongest piece of evidence, confirming the 4-fluorobenzyl substructure. The complementary ion at m/z 122.0368 confirms the 3-oxybenzaldehyde portion of the molecule.
Trustworthiness: Method Validation Principles
To ensure this protocol is suitable for its intended purpose, such as impurity identification in a regulated environment, it must be validated. The validation should follow the principles outlined in the ICH Q2(R1) guideline.[10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and, most importantly, the specific MS/MS fragmentation pattern.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
-
System Suitability: Performed before each analytical run by injecting a standard solution to ensure the system (e.g., peak resolution, sensitivity) is performing correctly.
Conclusion
This application note provides a comprehensive and scientifically grounded UPLC-QTOF-MS/MS method for the identification of this compound. By explaining the causality behind the chosen parameters and detailing the expected fragmentation pathways, this guide serves as a robust protocol for researchers in pharmaceutical analysis. The combination of chromatographic retention time, accurate mass of the precursor ion, and the unique fingerprint of its MS/MS fragments provides multiple layers of confirmation, ensuring the highest confidence in analytical results.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
- Mount, C. et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Wikipedia.
- Gavrilov, D. et al. (2024). Metabolic Profiling of Aromatic Compounds.
- McLean, J. A. et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS).
- Semantic Scholar. Tandem high-resolution electrospray ionization mass spectrometry of fluorinated thevinols and 18,19-dihydrothevinols. [Link]
- Pharmaffiliates. 4-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
- ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
- PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde.
- ResearchGate. Proposed fragmentation patterns and characteristic ions of...[Link]
- Doc Brown's Chemistry.
- Yang, S. et al. (2023). UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation...
- Veeprho. 4-((3-Fluorobenzyl)oxy)benzaldehyde | CAS 66742-57-2. [Link]
- MDPI. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha...[Link]
- MDPI. (2021).
- PubChem. 4-[(3-Fluorophenyl)methoxy]benzaldehyde.
- Acera, A. et al. (2023). Diagnostic biomarker panels of osteoarthritis: UPLC-QToF/MS-based serum metabolic profiling.
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Application Note: Structural Elucidation of 3-[(4-Fluorobenzyl)oxy]benzaldehyde via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This guide provides a comprehensive methodology for the functional group analysis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. We detail the principles behind the vibrational signatures of its constituent functional groups—aromatic aldehyde, benzyl ether, and fluoro-substituent. A robust Attenuated Total Reflectance (ATR) FTIR protocol is presented, chosen for its minimal sample preparation and high reproducibility. This document serves as a technical guide for researchers, offering in-depth spectral interpretation and a framework for integrating FTIR into quality control and structural verification workflows.
Part 1: Spectroscopic Principles & Molecular Structure
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the molecule's covalent bonds. These vibrations, such as stretching and bending, create a unique spectral "fingerprint."
For this compound, FTIR analysis allows for the unambiguous confirmation of its key structural features. The molecule is composed of several distinct functional groups, each with characteristic absorption bands. Understanding these individual components is crucial for accurate spectral interpretation.
The primary analytical targets for this molecule are:
-
Aldehyde Group (-CHO): Characterized by its strong carbonyl (C=O) stretch and a unique pair of C-H stretching vibrations.
-
Aryl Ether Linkage (Ar-O-CH₂-Ar): Identified by the asymmetric stretching of the C-O-C bond.
-
Aromatic Systems (Benzene Rings): Two substituted rings (one 1,3-disubstituted, one 1,4-disubstituted) which produce characteristic C-H and C=C stretching and bending vibrations.
-
Fluoro-Substituent (C-F): A strong C-F stretching vibration, which is a key marker for the fluorinated ring.
-
Methylene Bridge (-CH₂-): Exhibiting aliphatic C-H stretching vibrations.
Caption: Key functional groups of this compound targeted by FTIR.
Part 2: Experimental Protocol using Attenuated Total Reflectance (ATR)
Rationale for Method Selection
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples like this compound.[1] It requires minimal to no sample preparation, eliminating the need for KBr pellets which can introduce moisture and inconsistencies.[2] The use of a pressure clamp ensures excellent, reproducible contact between the sample and the ATR crystal (typically diamond), resulting in high-quality, consistent spectra.[3][4]
Instrumentation & Materials
-
FTIR Spectrometer equipped with a Diamond ATR accessory (e.g., Bruker Alpha-P, Agilent Cary 630).
-
This compound sample (solid powder).
-
Spatula.
-
Isopropanol or Acetone for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
Step-by-Step Protocol
-
Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 15-30 minutes to ensure thermal equilibrium.
-
ATR Crystal Cleaning: Clean the surface of the diamond ATR crystal meticulously with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.[5]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrumental interferences, which will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.[5]
-
Apply Pressure: Lower the integrated pressure clamp onto the sample until it makes firm and even contact. Applying consistent pressure is critical for spectral quality and reproducibility.[3]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically perform the background subtraction. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, which makes the spectrum more comparable to traditional transmission spectra.[4]
-
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Part 3: Data Interpretation & Spectral Analysis
The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber. The analysis involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Rings | Medium to Weak |
| ~2930 | C-H Asymmetric/Symmetric Stretch | Methylene (-CH₂-) | Medium to Weak |
| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak, but diagnostic |
| ~1705 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Rings | Medium to Strong (multiple bands) |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |
| ~1230 | C-F Stretch | Fluoroaromatic | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl Ether | Medium |
| 900 - 675 | C-H Out-of-Plane Bending | Substituted Aromatics | Medium to Strong |
Detailed Analysis of Spectral Regions
-
3100 - 2700 cm⁻¹ (C-H Stretching Region):
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene rings.[6][7]
-
Aldehyde C-H Stretch: Two distinct, weak peaks are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[8][9] This "Fermi doublet" is highly diagnostic for the aldehyde functional group and helps distinguish it from a ketone.[10][11]
-
Methylene C-H Stretch: Absorptions from the -CH₂- bridge will appear just below 3000 cm⁻¹, typically around 2930 cm⁻¹.[12]
-
-
1750 - 1650 cm⁻¹ (Carbonyl Region):
-
Aldehyde C=O Stretch: A very strong and sharp absorption band is expected around 1705 cm⁻¹. The position is slightly lowered from a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O double bond.[8][13] This is often the most intense peak in the spectrum.
-
-
1600 - 1450 cm⁻¹ (Aromatic Region):
-
1300 - 1000 cm⁻¹ (Fingerprint Region - Ethers & C-F):
-
Aryl Ether C-O-C Stretch: Aryl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹.[14] For this molecule, it is expected around 1250 cm⁻¹. A weaker, symmetric stretch is also anticipated near 1040 cm⁻¹.[15]
-
C-F Stretch: The C-F stretching vibration in fluoroaromatic compounds gives rise to a strong band in the 1300-1000 cm⁻¹ region.[16] For a fluorobenzene derivative, this peak is often observed around 1230 cm⁻¹, and it may overlap with the strong ether C-O-C stretch, resulting in a broad, intense absorption feature in this area.[17]
-
-
Below 900 cm⁻¹ (Out-of-Plane Bending):
-
C-H "oop" Bending: Strong absorptions in this region relate to the out-of-plane bending of the aromatic C-H bonds. The exact positions are diagnostic of the substitution pattern on the benzene rings (1,3- and 1,4-disubstitution).[7]
-
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, is an indispensable tool for the structural verification of this compound. By systematically assigning the absorption bands in the spectrum, researchers can rapidly confirm the presence of the critical aldehyde, aryl ether, and fluoroaromatic functionalities. This protocol provides a reliable and efficient method for ensuring the identity and quality of this important synthetic intermediate in research and drug development settings.
References
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]
- University of Toronto Scarborough. (n.d.).
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]
- Proprep. (n.d.).
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Hamilton College. (2012). Fluorobenzene. [Link]
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Chegg. (n.d.).
- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
- University of Calgary. (n.d.). IR: aldehydes. [Link]
- Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. [Link]
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
- JETIR. (n.d.).
- ResearchGate. (2025).
- Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands.
- MDPI. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. [Link]
- AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. [Link]
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The Strategic deployment of 3-[(4-Fluorobenzyl)oxy]benzaldehyde in Contemporary Drug Design: A Guide for Medicinal Chemists
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, 3-[(4-Fluorobenzyl)oxy]benzaldehyde has emerged as a versatile building block with significant potential in drug discovery. Its unique structural features, comprising a reactive aldehyde, a flexible ether linkage, and a fluorinated aromatic ring, provide a rich platform for the design of targeted therapeutics. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis, derivatization, and biological evaluation.
Introduction: The Pharmacological Promise of a Fluorinated Benzaldehyde Scaffold
This compound (C₁₄H₁₁FO₂, Molecular Weight: 230.23 g/mol , CAS: 168084-96-6) is a substituted benzaldehyde that has garnered attention for its utility as a precursor in the synthesis of compounds with promising therapeutic activities. The presence of a fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations, enabling the construction of diverse compound libraries.
Emerging research has highlighted the potential of derivatives of this scaffold in several therapeutic areas:
-
Oncology: As a precursor to 5-arylideneimidazolone and related heterocyclic derivatives, it contributes to the development of potent anticancer agents. These derivatives have shown promise in overcoming multidrug resistance in cancer cells.
-
Hematology: The core structure has been investigated for its ability to modulate the oxygen affinity of hemoglobin, suggesting potential applications in the treatment of sickle cell disease.
-
Enzyme Inhibition: The benzaldehyde moiety can act as a warhead for covalent inhibitors, targeting key enzymatic pathways. Specifically, it has been explored as a potential inhibitor of carbonic anhydrase, an enzyme implicated in tumorigenesis.
This document will provide researchers with the necessary protocols to synthesize, derivatize, and evaluate the biological activity of compounds derived from this compound.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁FO₂ | N/A |
| Molecular Weight | 230.23 g/mol | N/A |
| CAS Number | 168084-96-6 | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) | N/A |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | N/A |
Safety Precautions: As with all benzaldehyde derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3]
Reaction Scheme:
Caption: Knoevenagel condensation for derivative synthesis.
Materials:
-
This compound
-
2-Thiohydantoin
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-thiohydantoin (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The product may precipitate out of the solution upon formation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxicity of synthesized compounds against various cancer cell lines. [4] Workflow:
Caption: Workflow for assessing in vitro anticancer activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Carbonic Anhydrase Inhibition Assay
This fluorescence-based assay can be used to screen for inhibitors of carbonic anhydrase. [5] Materials:
-
Human carbonic anhydrase II (CA II)
-
Fluorescent indicator dye that binds to the active site of CA II
-
Test compounds
-
Assay buffer (e.g., TRIS buffer, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add a solution of the fluorescent indicator dye.
-
Add the CA II enzyme solution and incubate to allow binding, which should result in fluorescence quenching.
-
Add the test compounds at various concentrations.
-
Incubate for a defined period to allow for competitive binding.
-
Measure the fluorescence intensity. An increase in fluorescence indicates displacement of the indicator dye by the inhibitor.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 5: Hemoglobin Oxygen Affinity Assay
This high-throughput spectrophotometric assay measures the ability of small molecules to alter the oxygen affinity of hemoglobin. [6][7][8] Materials:
-
Purified human hemoglobin
-
Test compounds
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Spectrophotometer or plate reader capable of measuring absorbance at multiple wavelengths
Procedure:
-
Prepare a solution of hemoglobin in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the hemoglobin solution to each well.
-
Incubate the plate under conditions of controlled oxygen tension (e.g., in a hypoxic chamber or by chemical deoxygenation).
-
Measure the absorbance spectrum of each well at different time points to monitor the deoxygenation of hemoglobin. The spectral shift from oxyhemoglobin to deoxyhemoglobin is monitored.
-
Calculate the percentage of oxyhemoglobin at each time point.
-
Compare the deoxygenation rates in the presence and absence of the test compounds to determine their effect on oxygen affinity.
Conclusion
This compound represents a valuable and versatile scaffold for the modern medicinal chemist. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs in oncology, hematology, and beyond. The protocols provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity.
References
- PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information.
- Cao, Z., et al. (2014). Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling. ACS Chemical Biology.
- Dufu, K., et al. (2018). Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. Taylor & Francis Online.
- El-Sayed, M. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules.
- Akocak, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Kaczor, A. A., et al. (2020). 5-Arylideneimidazolones as a potential solution for multi-drug resistance in cancer cells. ResearchGate.
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Khan Academy. (n.d.). Williamson ether synthesis.
- ResearchGate. (n.d.). Synthesis of 5-Arylidene Thiohydantoin Derivatives via DNA-Compatible Knoevenagel Condensation.
- Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- ResearchGate. (2025). SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES.
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- 5. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The in vitro antitumor assay of 5-(Z)-arylidene-4-imidazolidinones in screens of AIDS-related leukemia and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-[(4-Fluorobenzyl)oxy]benzaldehyde as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Strategic Importance of 3-[(4-Fluorobenzyl)oxy]benzaldehyde in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of medicinal chemistry. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[1][2] this compound emerges as a particularly valuable starting material in this context. Its structure strategically combines three key features: a reactive aldehyde group for versatile transformations, a flexible benzyloxy linker, and a fluorine-substituted aromatic ring, a common motif in pharmaceuticals for modulating metabolic stability and binding affinity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis of the precursor itself and its subsequent application in the construction of diverse and medicinally relevant heterocyclic cores. The methodologies presented are chosen for their reliability, efficiency, and broad applicability, underscoring the versatility of this key intermediate.
Part 1: Synthesis of the Precursor Molecule
The foundational step is the synthesis of this compound. The most direct and efficient method is the Williamson ether synthesis, a robust and widely adopted reaction in organic chemistry.
Protocol 1: Synthesis of this compound
This protocol details the O-alkylation of 3-hydroxybenzaldehyde with 4-fluorobenzyl bromide. The reaction is facilitated by a weak base, potassium carbonate, in a polar aprotic solvent.
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles (mmol) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.0 g | 40.9 |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 8.1 g | 42.9 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.5 g | 61.5 |
| Acetone | C₃H₆O | 58.08 | 150 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Brine Solution | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), potassium carbonate (8.5 g, 61.5 mmol), and acetone (150 mL).
-
Addition of Alkylating Agent: While stirring, add 4-fluorobenzyl bromide (8.1 g, 42.9 mmol) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a white to off-white solid.
Expected Yield: 85-95%.
Part 2: Application in Multi-Component Heterocyclic Synthesis
The true utility of this compound is demonstrated by its application in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular architectures in a single step.
Protocol 2: Hantzsch Pyridine Synthesis
This protocol describes a four-component reaction to synthesize a highly substituted 1,4-dihydropyridine, a scaffold found in numerous cardiovascular drugs.[1][3][4][5][6] The aldehyde reacts with two equivalents of a β-ketoester and an ammonia source.
Reaction Scheme:
Caption: Hantzsch 1,4-dihydropyridine synthesis workflow.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles (mmol) |
| This compound | C₁₄H₁₁FO₂ | 230.24 | 1.15 g | 5.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.30 g | 10.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.42 g | 5.5 |
| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.15 g, 5.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and ammonium acetate (0.42 g, 5.5 mmol) in ethanol (25 mL).
-
Reaction Execution: Heat the mixture to reflux for 3-5 hours. The product often begins to precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Expected Yield: 80-90%.
Protocol 3: Synthesis of 1,5-Benzodiazepine Derivatives
This protocol outlines a three-component condensation to form a benzodiazepine core, a privileged scaffold in central nervous system-acting drugs.[2][7][8]
Reaction Scheme:
Caption: Three-component synthesis of a benzodiazepine derivative.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles (mmol) |
| This compound | C₁₄H₁₁FO₂ | 230.24 | 0.58 g | 2.5 |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 0.27 g | 2.5 |
| Dimedone | C₈H₁₂O₂ | 140.18 | 0.35 g | 2.5 |
| Ethanol | C₂H₅OH | 46.07 | 15 mL | - |
| Acetic Acid (catalyst) | CH₃COOH | 60.05 | 2-3 drops | - |
Step-by-Step Protocol:
-
Reaction Setup: Combine this compound (0.58 g, 2.5 mmol), o-phenylenediamine (0.27 g, 2.5 mmol), and dimedone (0.35 g, 2.5 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Execution: Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Isolation and Purification: Cool the reaction to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol or ethyl acetate can be performed for further purification.
Expected Yield: 75-85%.
Protocol 4: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a powerful multi-component method for synthesizing highly substituted 2-aminothiophenes, which are important intermediates for dyes and pharmaceuticals.[9][10][11][12]
Reaction Scheme:
Caption: Gewald reaction for 2-aminothiophene synthesis.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles (mmol) |
| This compound | C₁₄H₁₁FO₂ | 230.24 | 1.15 g | 5.0 |
| Malononitrile | C₃H₂N₂ | 66.06 | 0.33 g | 5.0 |
| Elemental Sulfur | S | 32.06 | 0.16 g | 5.0 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Morpholine | C₄H₉NO | 87.12 | 0.44 mL | 5.0 |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL flask, add this compound (1.15 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), elemental sulfur (0.16 g, 5.0 mmol), and ethanol (20 mL).
-
Base Addition: While stirring, add morpholine (0.44 mL, 5.0 mmol) dropwise. An exothermic reaction may be observed.
-
Reaction Execution: Stir the mixture at 50°C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water (50 mL).
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual morpholine, and dry.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
Expected Yield: 70-85%.
Part 3: Gateway to Further Complexity via Knoevenagel Condensation
The aldehyde functionality can be used to generate versatile α,β-unsaturated intermediates via the Knoevenagel condensation.[13][14][15] These intermediates are poised for subsequent reactions, such as Michael additions, to form a new range of heterocyclic systems.
Protocol 5: Knoevenagel Condensation with Malononitrile
This protocol describes the base-catalyzed condensation of the title aldehyde with an active methylene compound, malononitrile, to form a vinyl dinitrile product.
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles (mmol) |
| This compound | C₁₄H₁₁FO₂ | 230.24 | 1.15 g | 5.0 |
| Malononitrile | C₃H₂N₂ | 66.06 | 0.33 g | 5.0 |
| Piperidine | C₅H₁₁N | 85.15 | 2-3 drops | catalytic |
| Ethanol | C₂H₅OH | 46.07 | 15 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL flask, dissolve this compound (1.15 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add 2-3 drops of piperidine and stir the mixture at room temperature.
-
Reaction Execution: The reaction is often rapid, with the product precipitating within 30-60 minutes. Stir for 1-2 hours to ensure completion.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol and dry under vacuum. The product is typically of high purity.
Expected Yield: >90%.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing pyridines, benzodiazepines, thiophenes, and key unsaturated intermediates. The strategic placement of the aldehyde, ether linkage, and fluorinated ring makes this compound an invaluable tool for researchers in medicinal chemistry and drug development, enabling the efficient construction of diverse molecular libraries for biological screening.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant. RSC Advances, 11(53), 33629–33641. [Link]
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch Pyridine Synthesis: an overview. RSC Advances, 4(98), 54282–54299. [Link]
- Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Orfi, L., Wáczek, F., Pató, J., Varga, I., Hegymegi-Barakonyi, B., Houghten, R. A., & Kéri, G. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current medicinal chemistry, 11(23), 3045–3049. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
- Molecules. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Link]
- Shaheen, M., & Perveen, S. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3209. [Link]
- Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- SciSpace. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Hilaris Publisher. (2017). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
- Hilaris Publisher. (2017). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
- ResearchGate. (2023).
- Molecules. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.).
- Churcher, I., Williams, S., Kerrad, S., Harrison, T., Castro, J. L., Shearman, M. S., ... & Liu, W. (2003). Design and synthesis of highly potent benzodiazepine gamma-secretase inhibitors: preparation of (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][7][16]-diazepin-3-yl)butyramide by use of an asymmetric Ireland-Claisen rearrangement. Journal of medicinal chemistry, 46(12), 2275–2278. [Link]
- Wang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200925. [Link]
- ResearchGate. (2009). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]
- The Journal of Organic Chemistry. (2012).
- Molecules. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
- El-Maksoud, A., & El-Gamal, S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific reports, 14(1), 834. [Link]
- European Journal of Medicinal Chemistry. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. [Link]
- ResearchGate. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
- Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
- ResearchGate. (2019).
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Topic: A Comprehensive Guide to Developing Enzyme Inhibition Assays for 3-[(4-Fluorobenzyl)oxy]benzaldehyde
An Application Note and Protocol from the Senior Application Scientist
Introduction
3-[(4-Fluorobenzyl)oxy]benzaldehyde is a synthetic organic compound featuring a reactive aldehyde moiety and a fluorinated benzyl group. Its structure makes it a versatile scaffold for developing enzyme inhibitors, as the aldehyde group can potentially form covalent bonds with nucleophilic residues in an enzyme's active site, while the overall structure can engage in various non-covalent interactions.[1] The development of enzyme inhibitors is a cornerstone of pharmaceutical research and drug discovery, targeting enzymes involved in various disease pathways.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate enzyme inhibition assays for this compound. Based on its structural similarity to known inhibitors, this document will focus on protocols for three high-priority enzyme targets: Tyrosinase , Monoamine Oxidase (MAO) , and Aldehyde Dehydrogenase (ALDH) .[4][5][6] The methodologies presented herein are designed to be robust and self-validating, enabling the accurate determination of inhibitory potency (IC50) and the elucidation of the mechanism of action (MOA).
Part 1: Foundational Concepts in Enzyme Inhibition Kinetics
A quantitative understanding of how a compound affects an enzyme's catalytic activity is crucial. The primary metrics used are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[7][8][9] It is a measure of the inhibitor's functional strength or potency. A lower IC50 value indicates a more potent inhibitor.[10] However, IC50 values are dependent on assay conditions, particularly substrate concentration.[7][9]
-
Ki (Inhibition Constant): This is the dissociation equilibrium constant of the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor for the enzyme and is an absolute value independent of substrate concentration.[7][11]
Enzyme inhibitors are typically classified into several main types based on their interaction with the enzyme and substrate.[12][13] Understanding these classifications is essential for mechanism of action (MOA) studies.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[12]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[13][14] This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[12]
Part 2: Assay Development for Potential Enzyme Targets
Section 2.1: Tyrosinase Inhibition Assay (Colorimetric)
Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major target in the cosmetics and dermatology fields for treating hyperpigmentation.[15][16] Benzaldehyde derivatives are a known class of tyrosinase inhibitors, making this a logical starting point.[4][17]
Assay Principle: This assay is based on the tyrosinase-catalyzed oxidation of L-tyrosine to dopachrome. The formation of the colored dopachrome product can be monitored spectrophotometrically by measuring the increase in absorbance at or near 490-510 nm.[16][17][18] In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced.
Detailed Protocol:
-
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine (Substrate)
-
This compound (Test Inhibitor)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic absorbance measurements
-
-
Reagent Preparation:
-
Tyrosinase Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.
-
Tyrosinase Stock Solution: Prepare a 1000 U/mL stock in Assay Buffer. Store in aliquots at -20°C.
-
L-Tyrosine Substrate Solution: Prepare a 2 mM solution in Assay Buffer. Gentle heating may be required to fully dissolve. Prepare fresh daily.
-
Test Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock: Prepare a 10 mM stock solution of Kojic Acid in Assay Buffer or water.[17]
-
-
Assay Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor stock solution in Assay Buffer. A typical starting range is from 100 µM to 0.1 µM final concentration. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1-2% to avoid solvent-induced enzyme inhibition.
-
Plate Layout:
-
Blank Wells: 100 µL Assay Buffer.
-
Negative Control (100% Activity): 50 µL Assay Buffer + 50 µL Tyrosinase Working Solution.
-
Solvent Control: 50 µL Assay Buffer containing the same final DMSO concentration as the test wells + 50 µL Tyrosinase Working Solution.
-
Test Inhibitor Wells: 50 µL of each inhibitor dilution + 50 µL Tyrosinase Working Solution.
-
Positive Control Wells: 50 µL of Kojic Acid dilution + 50 µL Tyrosinase Working Solution.
-
-
Pre-incubation: Add 50 µL of the appropriate buffer, solvent control, or inhibitor dilution to the wells. Then, add 50 µL of a freshly diluted Tyrosinase working solution (e.g., 20 U/mL in Assay Buffer). Mix gently and incubate the plate for 10 minutes at 25°C.[17]
-
Reaction Initiation: Add 100 µL of the 2 mM L-Tyrosine Substrate Solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 30-60 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_solvent_control - V_blank)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
-
| Parameter | Recommended Condition | Rationale |
| Enzyme | Mushroom Tyrosinase | Commercially available and widely used standard.[15][17] |
| Substrate | L-Tyrosine | Natural substrate for the enzyme.[16] |
| Detection | Absorbance at ~490-510 nm | Measures the formation of the colored product, dopachrome.[17] |
| pH | 6.8 | Optimal pH for mushroom tyrosinase activity. |
| Temperature | 25°C | Standard temperature for maintaining enzyme stability. |
| Positive Control | Kojic Acid | A well-characterized, reversible tyrosinase inhibitor.[4] |
Section 2.2: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
Rationale: MAOs are mitochondrial enzymes crucial for the metabolism of neurotransmitters.[20][21] MAO inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's.[5][22][23] The structural features of this compound suggest it could interact with the active site of MAO isoforms (MAO-A and MAO-B).
Assay Principle: This homogeneous "mix-and-read" assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).[21][22][23] The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to yield a highly fluorescent product. The fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) is directly proportional to MAO activity.[21]
Detailed Protocol:
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (Substrate for both MAO-A and MAO-B)[21]
-
This compound (Test Inhibitor)
-
Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor) (Positive Controls)[21]
-
Horseradish Peroxidase (HRP)
-
Fluorescent Dye Reagent (e.g., Amplex Red or similar)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Reagent Preparation:
-
MAO-A/MAO-B Working Solutions: Dilute enzyme stocks in Assay Buffer to the desired concentration.
-
Test Inhibitor Stock: Prepare a 10 mM stock in 100% DMSO.
-
Control Inhibitor Stocks: Prepare 1 mM stocks of Clorgyline and Pargyline in water.
-
Reaction Mix: Prepare a solution in Assay Buffer containing p-tyramine, HRP, and the fluorescent dye. Concentrations must be optimized but are typically in the range of 1 mM p-tyramine, 1 U/mL HRP, and 50 µM dye.
-
-
Assay Procedure (for one isoform, e.g., MAO-A):
-
Add 50 µL of Assay Buffer to Blank wells and 50 µL of the test inhibitor serial dilutions or control inhibitors (Clorgyline for MAO-A) to appropriate wells. Remember to include a solvent control.
-
Add 25 µL of the MAO-A working solution to all wells except the Blanks.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Reaction Mix to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence using an appropriate filter set (e.g., excitation at 530 nm, emission at 585 nm).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the Blank from all other readings.
-
Calculate percent inhibition as described for the tyrosinase assay, using the solvent control for 100% activity.
-
Plot the dose-response curve and determine the IC50.
-
Repeat the entire procedure using the MAO-B enzyme and Pargyline as the positive control to determine isoform selectivity.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme | Recombinant human MAO-A & MAO-B | Allows for determination of isoform selectivity.[5][20] |
| Substrate | p-Tyramine | A non-selective substrate for both isoforms.[21] |
| Detection | Fluorescence (H₂O₂ detection) | Highly sensitive and suitable for HTS.[22][23] |
| pH | 7.4 | Mimics physiological pH.[21] |
| Temperature | 37°C | Physiological temperature, optimal for enzyme activity. |
| Positive Controls | Clorgyline (MAO-A), Pargyline (MAO-B) | Well-established isoform-specific inhibitors.[21] |
Section 2.3: Aldehyde Dehydrogenase (ALDH) Inhibition Assay (Absorbance)
Rationale: ALDH enzymes are responsible for oxidizing various endogenous and exogenous aldehydes.[6][24] Given that the test compound is itself an aldehyde, it could act as either a substrate or a competitive inhibitor for ALDH. ALDH inhibition is relevant in cancer stem cell research and alcoholism treatment.[6]
Assay Principle: This assay monitors the ALDH-catalyzed reduction of NAD⁺ to NADH. The production of NADH is measured directly by the increase in absorbance at 340 nm (molar extinction coefficient of 6220 M⁻¹cm⁻¹).[24] An inhibitor will decrease the rate of NADH formation.
Detailed Protocol:
-
Materials and Reagents:
-
Purified ALDH enzyme (e.g., human recombinant ALDH1A1 or ALDH2)[24]
-
Acetaldehyde (Substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
This compound (Test Inhibitor)
-
Disulfiram (Positive Control Inhibitor)[25]
-
Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic absorbance measurements at 340 nm
-
-
Reagent Preparation:
-
ALDH Working Solution: Dilute enzyme stock in Assay Buffer.
-
NAD⁺ Solution: Prepare a 10 mM stock in Assay Buffer.
-
Acetaldehyde Solution: Prepare a 200 mM stock in Assay Buffer. Prepare fresh.
-
Test Inhibitor/Control: Prepare stock solutions in DMSO and create serial dilutions in Assay Buffer.
-
-
Assay Procedure:
-
Set up the 96-well UV plate with inhibitor dilutions and controls as described in previous sections.
-
Prepare a reaction master mix containing Assay Buffer, ALDH working solution, and NAD⁺ solution (e.g., final concentration of 2.5 mM).
-
Add 180 µL of the master mix to each well containing 10 µL of the inhibitor dilution (or solvent control).
-
Pre-incubate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of acetaldehyde substrate solution (e.g., for a final concentration of 10 mM).
-
Immediately measure the increase in absorbance at 340 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the kinetic read.
-
Calculate percent inhibition and determine the IC50 value as previously described.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme | Recombinant human ALDH1A1 or ALDH2 | Allows for isoform-specific inhibition studies.[24] |
| Substrate | Acetaldehyde | A common, simple substrate for ALDH enzymes.[6][25] |
| Cofactor | NAD⁺ | Essential cofactor for the oxidation reaction.[24] |
| Detection | Absorbance at 340 nm | Directly measures the production of NADH.[24] |
| pH | 8.0 | Optimal pH for many ALDH isoforms. |
| Positive Control | Disulfiram | A well-known covalent inhibitor of ALDH.[25] |
Part 3: Advanced Characterization - Mechanism of Action (MOA) Studies
Once an IC50 value is established, the next critical step is to determine the mechanism of inhibition (e.g., competitive, non-competitive). This is achieved by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.[12]
Protocol for MOA Determination:
-
Experimental Setup:
-
Select one of the validated assays from Part 2.
-
Choose a fixed, sub-saturating concentration of the enzyme.
-
Prepare a matrix of reaction conditions. You will vary the substrate concentration (e.g., from 0.25x Km to 10x Km) and test each concentration against a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).[12]
-
It is critical to first determine the Michaelis-Menten constant (Km) for the substrate under your specific assay conditions in the absence of any inhibitor.[19]
-
-
Procedure:
-
Perform the enzyme assay according to the protocols in Part 2, using the matrix of substrate and inhibitor concentrations.
-
Measure the initial reaction velocity (V₀) for each condition.
-
-
Data Analysis and Interpretation:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[S].
-
Generate a separate line for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).[12]
-
References
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- Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
- BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]
- National Institutes of Health (NIH). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. [Link]
- Active Concepts. Tyrosinase Inhibition Assay. [Link]
- edX.
- PubMed.
- BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Wikipedia. IC50. [Link]
- ACS Publications.
- Biocompare. Aldehyde Dehydrogenase Assay Kits. [Link]
- Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
- The University of Hull. Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. [Link]
- MDPI. Fluorescence-Based Enzyme Activity Assay. [Link]
- National Institutes of Health (NIH). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- PubMed.
- Wikipedia. Enzyme inhibitor. [Link]
- BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services. [Link]
- Royal Society of Chemistry. Understanding Luminescence Based Screens. [Link]
- Bosterbio. Fluorometric Enzyme Assays. [Link]
- PubMed. Fluorescent parallel electrophoresis assay of enzyme inhibition. [Link]
- Chem Help ASAP on YouTube. measuring enzyme inhibition by drugs. [Link]
- BPS Bioscience.
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]
- ResearchGate. Automation of Luminescence-based CYP Inhibition Assays. [Link]
- PubMed Central. Assessment of Enzyme Inhibition: A Review. [Link]
- Wiley Online Library. Enzyme Inhibition in Drug Discovery and Development. [Link]
- National Institutes of Health (NIH). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?
- Biology LibreTexts. Enzyme Inhibition. [Link]
- Online Biology Notes. Biochemistry Enzyme kinetics. [Link]
- Assay Genie. Aldehyde Dehydrogenase (ALDH) Activity Assay Kit (MAES0228). [Link]
- TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. [Link]
- MySkinRecipes. 4-(3-Fluorobenzyloxy)benzaldehyde. [Link]
- Oxford Academic. Enzyme Inhibition. [Link]
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- 13. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
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- 16. activeconceptsllc.com [activeconceptsllc.com]
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- 18. attogene.com [attogene.com]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Monoamine Oxidase Assays [cellbiolabs.com]
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- 22. assaygenie.com [assaygenie.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the In Vitro Evaluation of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Introduction: Profiling a Novel Benzaldehyde Derivative
Benzaldehyde and its derivatives represent a class of organic compounds with a broad spectrum of biological activities. These activities range from cytotoxic effects against cancer cell lines to potent enzyme inhibition and antimicrobial properties.[1][2] The structural scaffold of benzaldehyde is a versatile platform for medicinal chemistry, allowing for modifications that can tune its biological profile. The subject of this guide, 3-[(4-Fluorobenzyl)oxy]benzaldehyde, is a distinct derivative characterized by a fluorobenzyl ether linkage. While specific biological data for this compound is not extensively documented in public literature, its structural similarity to other biologically active benzaldehydes warrants a thorough investigation of its potential therapeutic or research applications.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro screening of this compound. We provide a suite of detailed, validated protocols to assess its cytotoxic, enzyme-inhibiting, and antifungal properties. The rationale behind each experimental choice is explained, empowering researchers to not only execute the protocols but also to understand and interpret the generated data.
Compound Handling and Physicochemical Properties
Proper handling and solubilization of a test compound are paramount for obtaining reliable and reproducible in vitro data. Below are the key properties of this compound and a standardized protocol for its preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | PubChem |
| Molecular Weight | 230.24 g/mol | PubChem |
| IUPAC Name | 3-[(4-fluorophenyl)methoxy]benzaldehyde | PubChem |
| CAS Number | 135893-05-9 | Sigma-Aldrich[3] |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent for dissolving a vast range of organic compounds for in vitro screening.[4] It is miscible with aqueous cell culture media. However, high concentrations of DMSO can be toxic to cells. Therefore, it is crucial to prepare a high-concentration stock solution and dilute it to a final working concentration where the DMSO percentage is non-toxic (typically ≤ 0.5%).[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 2.30 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.30 mg).
-
Vortex thoroughly until the compound is completely dissolved. Sonicate briefly if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. Properly prepared stock solutions are generally stable for several months.[5]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium or assay buffer immediately before adding to the experimental wells.
-
Crucial: Ensure the final concentration of DMSO in the wells is consistent across all treatments, including the vehicle control, and does not exceed 0.5%.
-
Part I: Cytotoxicity Assessment
A fundamental first step in characterizing a new compound is to determine its effect on cell viability. The WST-1 assay is a robust and sensitive colorimetric method for quantifying viable, metabolically active cells.[6]
Protocol 2: WST-1 Cell Viability Assay
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.
Target Cell Lines:
-
A549: Human lung carcinoma cell line.[1]
-
PC-3: Human prostate adenocarcinoma cell line.[7]
-
MDA-MB-231: Human breast adenocarcinoma cell line.[8]
Materials:
-
Selected cancer cell line (A549, PC-3, or MDA-MB-231)
-
Complete culture medium (e.g., DMEM or F-12K with 10% FBS and 1% Penicillin/Streptomycin)[1][7][8]
-
Sterile 96-well flat-bottom plates
-
This compound working solutions
-
WST-1 reagent
-
Microplate spectrophotometer (ELISA reader)
Workflow Diagram:
Caption: Workflow for the WST-1 cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" group containing the same final concentration of DMSO as the treated wells.
-
Include a "no-cell" blank control with medium only for background subtraction.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
WST-1 Reagent Addition and Measurement:
-
Add 10 µL of WST-1 reagent to each well.[6]
-
Incubate for 1 to 4 hours at 37°C. The optimal incubation time depends on the cell type and density.
-
Gently shake the plate for 1 minute on a shaker.[3]
-
Measure the absorbance of the samples at 420-480 nm (maximum absorbance at ~440 nm) using a microplate reader. A reference wavelength above 600 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Part II: Enzyme Inhibition Assays
Many benzaldehyde derivatives are known to interact with enzymes. We propose screening this compound against tyrosinase, an enzyme involved in melanin synthesis, and aldehyde dehydrogenase (ALDH), a family of enzymes involved in aldehyde metabolism.
Protocol 3: Mushroom Tyrosinase Inhibition Assay
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation can be monitored spectrophotometrically at 475 nm. An inhibitor will reduce the rate of this reaction.[9][10]
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound working solutions (diluted in buffer)
-
Kojic acid (positive control inhibitor)
-
96-well plate
-
Microplate spectrophotometer
Workflow Diagram:
Caption: Workflow for the tyrosinase inhibition assay.
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add the following to each well in order:
-
100 µL of phosphate buffer (0.1 M, pH 6.8)
-
20 µL of the test compound solution at various concentrations.
-
20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
-
Include a negative control (no inhibitor) and a positive control (kojic acid).
-
-
Pre-incubation:
-
Mix and pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM) to each well.
-
Immediately measure the absorbance at 475 nm kinetically for 5-10 minutes or as an endpoint reading after a fixed time (e.g., 15 minutes).
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.
-
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 4: Aldehyde Dehydrogenase (ALDH) Activity Assay
Principle: This colorimetric assay measures the activity of ALDH by detecting the amount of NADH produced as ALDH oxidizes an aldehyde substrate. The resulting NADH reduces a probe, generating a colored product with absorbance at 440-450 nm.[11][12] An inhibitor will decrease the amount of colored product formed.
Materials:
-
Commercially available ALDH Activity Assay Kit (recommended for standardized reagents) or individually sourced reagents:
-
ALDH Assay Buffer
-
Aldehyde substrate (e.g., acetaldehyde or propionaldehyde)[13]
-
NAD⁺
-
Colorimetric probe (e.g., WST)
-
-
Cell lysate (if measuring intracellular ALDH inhibition) or purified ALDH enzyme
-
This compound working solutions
-
DEAB (diethylaminobenzaldehyde), a known ALDH inhibitor (positive control)
-
96-well plate
-
Microplate spectrophotometer
Procedure: This is a generalized protocol. Refer to the specific manufacturer's instructions if using a commercial kit.
-
Sample and Control Preparation:
-
Prepare cell or tissue lysates according to standard protocols, if applicable. The soluble fraction after centrifugation is used for the assay.[11]
-
In a 96-well plate, add 10 µL of your sample (lysate or purified enzyme) and your test compound at various concentrations.
-
Prepare a blank (assay buffer only) and a positive control (DEAB).
-
-
Reaction Mix Preparation:
-
Prepare a working reagent mix containing the assay buffer, NAD⁺, the aldehyde substrate, and the colorimetric probe according to the kit's manual.[12]
-
-
Reaction and Measurement:
-
Add 90 µL of the working reagent mix to each well.
-
Mix well and immediately start recording the absorbance at ~450 nm.
-
For a kinetic assay, take readings every 30-60 seconds for 5-10 minutes. For an endpoint assay, incubate for a fixed time (e.g., 30-60 minutes) at 37°C before reading.[14]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Calculate the percentage of ALDH inhibition relative to the no-inhibitor control.
-
Plot the % Inhibition against the compound concentration to determine the IC₅₀ value.
Part III: Antifungal Susceptibility Testing
Benzaldehyde derivatives have demonstrated activity against various fungi.[1] The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Protocol 5: Broth Microdilution Assay for MIC Determination
Principle: A standardized inoculum of a fungus is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the organism after a defined incubation period.[16]
Target Organism:
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
YPD or RPMI-1640 broth
-
Sterile 96-well flat-bottom plates
-
This compound working solutions
-
Fluconazole (positive control antifungal)
-
Spectrophotometer or hemocytometer for inoculum standardization
-
Incubator (30-35°C)
Workflow Diagram:
Caption: Workflow for the antifungal broth microdilution assay.
Procedure:
-
Inoculum Preparation:
-
Grow C. albicans overnight in YPD broth at 30°C.[18]
-
Harvest the cells and wash them with sterile saline or PBS.
-
Adjust the cell suspension to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer (OD₆₀₀) or hemocytometer. This will be further diluted for the final inoculum.
-
-
Plate Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth (e.g., RPMI-1640). Typically, 100 µL of each concentration is added to the wells.
-
Include a positive control (fluconazole), a growth control (no compound), and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Dilute the standardized fungal suspension so that adding 100 µL to each well results in a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of this final inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24 to 48 hours.
-
Data Analysis:
-
MIC Determination: After incubation, examine the plate for growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in turbidity compared to the growth control). This can be assessed visually or by reading the optical density at 600 nm.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, enzyme inhibition potential, and antifungal activity, researchers can generate a foundational dataset to guide further investigation and potential development of this novel compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, contributing to the broader understanding of the structure-activity relationships within the benzaldehyde class of molecules.
References
- Roche. (n.d.). WST-1 Assay Protocol for Cell Viability.
- Herman, J. K., & Lattif, A. A. (2018). Candida albicans Culture, Cell Harvesting, and Total RNA Extraction. Bio-protocol, 8(18), e3013. [Link]
- UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol.
- REPROCELL. (n.d.). Example Protocol for the Culture of the PC-3 Cell Line.
- Altman Technologies. (n.d.). A549 Cell Subculture Protocol.
- Vietti, G., et al. (2014). Cellular viability - WST-1 assay Protocol for adherent cells. Zenodo. [Link]
- Khan, I. A., et al. (2011). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Chemical and Pharmaceutical Bulletin, 59(8), 1048-1051. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
- Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches.
- Ubigene. (2025). Expert Insights | Easily Master MDA-MB-231 Cell Culture and Gene Editing!
- UCSC Genome Browser. (2008). A549 (ATCC number CCL-185) cell culture and formaldehyde cross-linking.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Nanopartikel.info. (n.d.). Culturing A549 cells.
- National Center for Biotechnology Information. (n.d.). Candida albicans Culture, Cell Harvesting, and Total RNA Extraction. PubMed Central.
- ScienCell Research Laboratories. (n.d.). Aldehyde Dehydrogenase Assay (ALDH).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Elabscience. (n.d.). MDA-MB-231 Cell Line User Guide.
- Alves, V. S., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
- Pequerul, R., et al. (2022). Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. Bio-protocol, 12(17), e4511. [Link]
- Dixit, R., & Bisen, P. S. (1987). Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Biochemical Archives, 3(3), 263-268. [Link]
- Li, D., et al. (2015). Isolation and enrichment of PC-3 prostate cancer stem-like cells using MACS and serum-free medium. Experimental and Therapeutic Medicine, 10(2), 751-757. [Link]
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- AMSBIO. (n.d.). Aldehyde Dehydrogenase Activity Colorimetric Assay Kit.
- Banco de Células do Rio de Janeiro. (n.d.). PC-3 Cell Line Data Sheet.
- Elabscience. (n.d.). MDA-MB-231 Cell Line.
- No, J. K., et al. (1999). Screening of plant parts for anti-tyrosinase activity by tyrosinase assay using mushroom. Journal of the Korean Society for Applied Biological Chemistry, 42(4), 363-367. [Link]
- Banco de Células do Rio de Janeiro. (n.d.). A549 Cell Line Data Sheet.
- JoVE Science Education Database. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds.
- Li, Y., et al. (2021). Determination of Mushroom Tyrosinase Inhibition Activity. International Journal of Nanomedicine, 16, 43-55. [Link]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- ResearchGate. (2015). What are the culture conditions for prostate cancer cell line PC-3?
- eScholarship, University of California. (n.d.). In Vitro Culturing and Screening of Candida albicans Biofilms.
- REPROCELL. (n.d.). Alvetex Scaffold Protocol: PC-3 Cell Line.
- ResearchGate. (2023). How to evaluate tyrosinase inhibitory activity?
- ResearchGate. (2025). Microbroth Dilution Susceptibility Testing of Candida species.
- Enfanos. (n.d.). Preparation of Stock Solutions.
- National Center for Biotechnology Information. (n.d.). Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts. PubMed Central.
- Universitas Gadjah Mada. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
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Application Note: A Tiered Experimental Workflow for Profiling the Bioactivity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Abstract
This document provides a comprehensive, tiered experimental workflow designed for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of the novel compound, 3-[(4-Fluorobenzyl)oxy]benzaldehyde. Benzaldehyde derivatives are a well-established class of organic compounds with a broad spectrum of reported biological activities. This guide moves beyond a simple listing of protocols to present a logical, phased screening cascade that begins with foundational cytotoxicity assessment and progresses to targeted assays for antioxidant, anti-inflammatory, and specific enzyme inhibitory potential. The causality behind each experimental choice is explained, and each protocol is designed as a self-validating system with appropriate controls. This structured approach ensures that resources are used efficiently and that the resulting data provides a clear, interpretable bioactivity profile to guide further drug discovery and development efforts.[1][2][3][4]
Introduction: Rationale and Workflow Strategy
The compound this compound belongs to the benzaldehyde class, known for diverse bioactivities. The strategic inclusion of a fluorobenzyl ether moiety suggests potential for enhanced metabolic stability and unique target interactions. A systematic evaluation is critical to uncover its therapeutic potential.[1]
A tiered or phased approach is the cornerstone of an efficient small molecule discovery workflow.[4][5] It prevents resource-intensive investigations into compounds that are cytotoxic or lack significant activity in primary screens. Our proposed workflow first establishes a safe therapeutic window, then screens for broad, high-interest bioactivities (antioxidant, anti-inflammatory), and finally probes a specific, high-value mechanistic target (Monoamine Oxidase).
Figure 1: A tiered experimental workflow for evaluating the bioactivity of a novel compound.
Phase 1: Foundational Assessment
The primary goal of this phase is to determine the concentration range at which this compound can be tested without inducing significant cell death. This ensures that any observed effects in subsequent assays are due to specific bioactivity, not toxicity.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HepG2 - human liver carcinoma, or HEK293 - human embryonic kidney)
-
This compound (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
96-well clear, flat-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Triton X-100 (for positive control)
-
Microplate spectrophotometer (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution (e.g., 0.1, 1, 10, 25, 50, 100 µM) in serum-free medium. The final DMSO concentration in the wells should be ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Controls:
-
Negative Control (Untreated): Cells treated with vehicle (medium + DMSO) only. Represents 100% viability.
-
Positive Control (Lysis): Cells treated with a cytotoxic agent like 1% Triton X-100 for 30 minutes before the end of the incubation. Represents 0% viability.
-
Blank Control: Medium only, no cells. For background absorbance subtraction.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Formazan Solubilization: Remove all but 25 µL of medium from each well. Add 100 µL of DMSO to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Negative_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Phase 2: Bioactivity Screening
Using concentrations well below the determined IC₅₀ value (typically ≤ IC₅₀/10), the compound is now screened for specific biological activities.
Antioxidant Potential
Rationale: Oxidative stress is a key driver in numerous pathologies. We first employ a rapid chemical assay (DPPH) for a preliminary indication of radical-scavenging ability, followed by a more biologically relevant cell-based assay (CAA) that accounts for cellular uptake and metabolism.[11][12]
Protocol 2.1.1: DPPH Radical Scavenging Assay This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The protocol is detailed in sources such as "A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods".
Protocol 2.1.2: Cellular Antioxidant Activity (CAA) Assay Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the probe DCFH-DA by peroxyl radicals generated by ABAP in a live cell model (e.g., HepG2).[11] A reduction in fluorescence indicates antioxidant activity.[11][13][14][15]
A detailed protocol would follow the steps outlined in the Kamiya Biomedical Company's Cellular Antioxidant Assay Kit manual, involving cell seeding, incubation with the DCFH-DA probe and test compound, addition of a free radical initiator, and kinetic measurement of fluorescence.[14]
Anti-Inflammatory Potential
Rationale: Chronic inflammation underlies many diseases. We use the well-established model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to mimic an inflammatory response.[16][17][18] We first screen for the inhibition of nitric oxide (NO), a key inflammatory mediator, and then quantify the reduction of pro-inflammatory cytokines.
Protocol 2.2.1: Inhibition of Nitric Oxide (NO) Production Principle: In response to LPS, activated macrophages produce inducible nitric oxide synthase (iNOS), which generates large amounts of NO.[18] NO in the culture supernatant is converted to nitrite, which can be quantified colorimetrically using the Griess reagent.[19][20] A reduction in nitrite levels indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for standard curve)
-
Dexamethasone (positive control)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Controls:
-
Negative Control: Cells + vehicle, no LPS.
-
Positive Control (LPS only): Cells + vehicle + LPS.
-
Drug Positive Control: Cells + Dexamethasone (a known anti-inflammatory agent) + LPS.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A, incubate for 10 min, then add 50 µL of Griess Reagent B.
-
Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 2.2.2: Quantification of Pro-inflammatory Cytokines (ELISA) The supernatants collected from the NO assay can also be used to measure the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[19][20]
Enzyme Inhibition Potential
Rationale: Many drugs exert their effects by inhibiting enzymes. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[21][22] This assay screens the compound for potential neuro-active properties.
Protocol 2.3.1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay Principle: This is a fluorometric assay where MAO enzymes react with a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H₂O₂).[22] The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.[23]
This screening assay would be performed using a commercial kit (e.g., from Sigma-Aldrich or Abcam) which provides the necessary buffers, substrates, and fluorescent probes, following the manufacturer's detailed protocol for both MAO-A and MAO-B isoforms.
Phase 3: Mechanistic Insight
If the compound shows significant anti-inflammatory activity, the next logical step is to investigate the underlying mechanism.
Protocol 2.2.3: NF-κB Nuclear Translocation Assay Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[24][25] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by LPS, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[26][27][28] This assay determines if the compound's anti-inflammatory effect is due to the inhibition of this critical pathway.
Figure 2: Simplified NF-κB signaling pathway and potential point of inhibition.
This assay is typically performed using immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions to quantify the amount of the p65 subunit of NF-κB in each compartment.
Data Summary and Interpretation
All quantitative data should be collated into clear, concise tables to facilitate comparison and decision-making.
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay Type | Cell Line / System | Parameter | Result (IC₅₀ or EC₅₀) | Notes |
| Cytotoxicity | HepG2 | IC₅₀ | 85 µM | Defines the upper limit for subsequent assays. |
| Antioxidant | CAA Assay (HepG2) | EC₅₀ | 42 µM | Moderate cellular antioxidant activity. |
| Anti-inflammatory | RAW 264.7 | IC₅₀ (NO) | 15 µM | Potent inhibition of nitric oxide production. |
| Anti-inflammatory | RAW 264.7 | IC₅₀ (TNF-α) | 18 µM | Significant inhibition of TNF-α release. |
| Enzyme Inhibition | Recombinant MAO-A | IC₅₀ | > 100 µM | No significant inhibition observed. |
| Enzyme Inhibition | Recombinant MAO-B | IC₅₀ | 5.2 µM | Potent and selective inhibition of MAO-B. |
Interpretation: The hypothetical data suggest that this compound is a promising lead compound with potent anti-inflammatory and selective MAO-B inhibitory activities at non-toxic concentrations. Its antioxidant activity is moderate. The lack of MAO-A inhibition indicates a desirable selectivity profile, potentially reducing side effects associated with non-selective MAO inhibitors.
Next Steps: Based on these results, future work should focus on:
-
Confirming the inhibition of NF-κB nuclear translocation.
-
Conducting further structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Initiating preclinical in vivo studies using models of inflammation and/or Parkinson's disease.
References
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- Lee, D. S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 24(24), 17355. [Link]
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Application Notes and Protocols for the Analytical Characterization of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Introduction
3-[(4-Fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative of interest in synthetic organic chemistry and drug discovery. As an intermediate or a final active pharmaceutical ingredient (API), its precise identification, purity assessment, and quantification are critical for ensuring the quality, safety, and efficacy of downstream products. This document provides a comprehensive guide to the analytical standards and protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems for robust and reliable results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not extensively published, properties can be estimated based on its structure and data from closely related analogs.
| Property | Value (Computed/Estimated) | Source |
| CAS Number | 168084-96-6 | |
| Molecular Formula | C₁₄H₁₁FO₂ | |
| Molecular Weight | 230.24 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | [2] |
| Melting Point | Not available | |
| Boiling Point | ~265°C / 3 mmHg (for a related isomer) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane, acetone, and acetonitrile. | [2][3] |
Analytical Workflow for Quality Control
A multi-tiered analytical approach is recommended to ensure the comprehensive characterization of this compound. This workflow ensures identity, purity, and quantity are all assessed.
Caption: A typical analytical workflow for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of both polar and non-polar impurities.[4]
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds). A photodiode array (PDA) detector can be used to obtain full UV spectra for peak purity analysis.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Rationale for Method Parameters: The C18 column is the standard for reversed-phase chromatography of moderately polar compounds. The gradient elution ensures that impurities with a wide range of polarities are eluted and detected. A flow rate of 1.0 mL/min and a column temperature of 30 °C are typical starting points for robust method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component.
Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for the analysis of benzaldehyde derivatives.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Mass Spectrometer Parameters:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Impurities: Potential impurities could arise from the starting materials or side reactions during synthesis. These may include 4-hydroxybenzaldehyde, 3-fluorobenzyl chloride (or bromide), and potentially isomeric byproducts.[2][3][8][9] GC-MS is well-suited to detect and identify these more volatile potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ, ppm) and multiplicities:
-
Aldehyde proton (~9.9-10.1 ppm, singlet)
-
Aromatic protons (multiple signals between 6.9-7.9 ppm)
-
Methylene protons (-O-CH₂-) (~5.1 ppm, singlet)
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ, ppm):
-
Aldehyde carbonyl carbon (~191 ppm)
-
Aromatic carbons (multiple signals between 114-164 ppm)
-
Methylene carbon (-O-CH₂-) (~69 ppm)
-
-
-
¹⁹F NMR:
-
Given the fluorine atom, a ¹⁹F NMR spectrum should be acquired to confirm its presence and chemical environment.
-
Data Interpretation: The obtained spectra should be compared with theoretical predictions and data from similar structures to confirm the identity of this compound.[10][11]
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow and purpose of each analytical technique in the comprehensive characterization of this compound.
Caption: Interrelation of analytical techniques for a comprehensive quality assessment.
References
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- Pharmaffiliates. 4-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
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- Supporting Inform
- SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
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- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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Application Notes & Protocols: Safe Handling and Storage of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
3-[(4-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a fluorinated benzyl group ether-linked to a benzaldehyde moiety, suggests specific chemical properties that dictate its handling and storage requirements. Like many benzaldehyde derivatives, it is prone to oxidation when exposed to air, forming the corresponding benzoic acid.[1][2] The presence of the fluorobenzyl group necessitates additional caution, as combustion or decomposition at high temperatures can lead to the release of highly toxic hydrogen fluoride gas.[3]
While a specific, comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds—such as other fluorinated benzaldehyde derivatives and aromatic aldehydes—provide a strong basis for establishing safe laboratory practices.[3][4][5] These analogs are typically classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[6][7] Therefore, a proactive and cautious approach is paramount.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles for related chemical classes. The protocols herein are designed to empower researchers to work confidently and safely with this compound.
I. Hazard Assessment and Mitigation
A thorough understanding of potential hazards is the foundation of laboratory safety. The primary risks associated with this compound are chemical exposure and reactivity.
Health Hazards
Based on analogous compounds, the anticipated health hazards are summarized below.
| Hazard Type | Description | Recommended Precautions |
| Eye Irritation | Direct contact may cause serious irritation, redness, and pain.[2][7] | Wear chemical safety goggles at all times.[3] A face shield is recommended when there is a significant risk of splashing.[8] |
| Skin Irritation | May cause skin irritation with redness and pain.[2][6] Prolonged contact or absorption through the skin may be harmful.[5] | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[8][9] Remove contaminated clothing promptly.[5] |
| Respiratory Irritation | Inhalation of dust (if solid) or vapors may irritate the respiratory tract, causing coughing and sore throat.[2][6] | All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] |
| Ingestion | May be harmful if swallowed, potentially causing irritation of the digestive tract and systemic effects.[2][6] | Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[3] |
| Chronic Exposure | The health risks of long-term exposure have not been fully determined.[3] Chronic exposure to similar compounds may cause skin effects.[2] | Adhere strictly to engineering controls and PPE requirements to minimize any potential for chronic exposure. |
Physicochemical Hazards
| Hazard Type | Description | Recommended Precautions |
| Combustibility | While not highly flammable, aromatic aldehydes can burn if exposed to an ignition source.[1] | Keep away from heat, sparks, and open flames.[4] |
| Thermal Decomposition | High temperatures from fire can lead to decomposition, generating toxic fumes, including carbon oxides and hydrogen fluoride.[3] | In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA).[3] |
| Reactivity & Incompatibility | Sensitive to air, light, and moisture.[11] It can oxidize to benzoic acid.[1][2] Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4] | Store in a tightly sealed, opaque container under an inert atmosphere if possible.[1][4] Store away from incompatible materials.[3] |
II. Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[8] This is the primary method for preventing inhalation exposure.
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.[8]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] A face shield worn over safety goggles is recommended for procedures with a higher splash potential.[9]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove and any solvents being used.[8][9] For highly corrosive or readily absorbed compounds, double-gloving is a recommended practice.[8]
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[8] For larger-scale operations, a chemical-resistant apron may be necessary.[12]
-
Respiratory Protection: Respirators should not be the primary means of exposure control.[12] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be required. A formal respiratory protection program, including fit testing and medical evaluation, is necessary for respirator use.[9]
III. Standard Operating Protocols
Adherence to standardized protocols minimizes risk and ensures procedural consistency.
Protocol: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
-
Storage Environment: Store the compound in a cool, dry, dark, and well-ventilated area.[3][11] The ideal storage temperature is between 15°C and 25°C.[1]
-
Container Integrity: Keep the container tightly closed to prevent exposure to air and moisture.[4][11] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent oxidation.[1][4]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[3][4]
Workflow for Receiving and Storing Chemicals
Caption: Workflow for receiving and storing the chemical.
Protocol: Weighing and Transferring
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is on and operating correctly.
-
Designated Area: Perform all manipulations within the fume hood.
-
Transfer: If the compound is a solid, use a spatula to carefully transfer the required amount to a tared weighing vessel. Avoid generating dust.[5] If it is a liquid, use a calibrated pipette or syringe.
-
Cleaning: After transfer, promptly and securely close the primary container.
-
Decontamination: Clean any residual material from the spatula or other utensils before removing them from the fume hood. Wipe down the balance and surrounding area within the hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[10]
Protocol: Spill and Emergency Response
A clear plan is crucial for managing accidental releases.[12]
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.[13]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[2]
-
Carefully collect the absorbed material into a sealed, labeled container for chemical waste disposal.[2]
-
Decontaminate the area with an appropriate solvent.
-
Report the incident to the laboratory supervisor.[14]
-
-
Major Spill (outside a fume hood or large volume):
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][8] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
-
Emergency Response Logic
Caption: Decision-making workflow for spill response.
IV. Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full name of the chemical contents.
-
Disposal: Dispose of the chemical waste through your institution's Environmental Health & Safety office.[3] Follow all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[4]
V. Conclusion
Working with this compound requires a diligent and informed approach to safety. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. The principles of substitution, hazard assessment, and emergency preparedness should be integral to all laboratory operations involving this and any other chemical compound.
References
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Troubleshooting & Optimization
Technical Support Center: 3-[(4-Fluorobenzyl)oxy]benzaldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we combine technical expertise with real-world laboratory experience to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then attacks the electrophilic carbon of 4-fluorobenzyl bromide, displacing the bromide to form the desired ether.[3][4][5]
Q2: Why is this compound an important intermediate?
A2: This compound is a valuable building block in medicinal chemistry and organic synthesis.[6][7] The aldehyde group is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids or alcohols, or used in reactions like the Wittig reaction to form alkenes.[7] The fluorobenzyl ether moiety is often incorporated into drug candidates to enhance properties like metabolic stability and binding affinity.[8][9]
Q3: What are the critical parameters to control during the Williamson ether synthesis for this compound?
A3: Key parameters include the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group.[4][5] Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (MeCN) are preferred as they effectively dissolve the reactants and promote the Sₙ2 reaction pathway.[10] The reaction is typically run at a moderate temperature, for instance, 60°C in acetone, to ensure a reasonable reaction rate without promoting side reactions.[4][5]
Q4: My final product is a white to off-white solid, but it seems to degrade over time. How should I store it?
A4: The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding carboxylic acid, 3-[(4-Fluorobenzyl)oxy]benzoic acid.[5][7] This is a common degradation pathway for many benzaldehyde derivatives.[11][12] To minimize oxidation, it is highly recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C).[5]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Incomplete Reaction or Low Yield
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-hydroxybenzaldehyde.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Base | The phenolic proton of 3-hydroxybenzaldehyde (pKa ~9-10) requires a sufficiently strong base for complete deprotonation to the nucleophilic phenoxide.[13] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting material. | Use at least one equivalent of a suitable base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) if necessary.[10][14] Ensure the base is fresh and anhydrous. |
| Poor Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the Sₙ2 reaction.[10] | Use a polar aprotic solvent like DMF, DMSO, or acetone to maximize the reactivity of the nucleophile.[10][14] |
| Low Reaction Temperature | Like most Sₙ2 reactions, the rate is temperature-dependent. Insufficient thermal energy can lead to a sluggish or incomplete reaction. | Gently heat the reaction mixture. A common condition is refluxing in acetone (~60°C) for several hours.[4][5] Monitor the reaction progress by TLC or GC. |
| Moisture in the Reaction | Water can hydrolyze the alkyl halide and react with strong bases, reducing the efficiency of the reaction.[15] | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.[8][10] |
Issue 2: Presence of a Major Impurity with a Similar Polarity to the Product
Symptom: Purification by column chromatography is difficult, with an impurity co-eluting with the desired product. GC-MS analysis may indicate a compound with a higher molecular weight.
Possible Cause & Solutions:
This is often due to C-alkylation of the phenoxide, a known side reaction in Williamson ether synthesis involving phenols.[14] Instead of attacking the 4-fluorobenzyl bromide via the oxygen atom (O-alkylation), the phenoxide can attack through the aromatic ring, leading to the formation of a C-benzylated byproduct. A likely impurity is 2- (or 4-) (4-fluorobenzyl)-3-[(4-fluorobenzyl)oxy]benzaldehyde.
Another potential side product is 3-(4-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde, which has been identified as an impurity in similar syntheses.[4]
// Nodes Reactants [label="3-Hydroxybenzaldehyde +\n4-Fluorobenzyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenoxide [label="Phenoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(O-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity [label="C-Alkylation Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dialkylation [label="Di-alkylation Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Phenoxide [label="Base (e.g., K₂CO₃)"]; Phenoxide -> Product [label="Nucleophilic Attack\n(Oxygen)"]; Phenoxide -> Impurity [label="Nucleophilic Attack\n(Carbon Ring)"]; Product -> Dialkylation [label="Further Alkylation"]; } dot Caption: O-Alkylation vs. C-Alkylation Pathways.
Troubleshooting Strategies:
-
Modify Reaction Conditions: C-alkylation can sometimes be minimized by changing the solvent or counter-ion. Softer counter-ions (like Cesium) can sometimes favor O-alkylation.
-
Purification Strategy:
-
Recrystallization: If the impurity level is not too high, recrystallization may be effective. A patent for a similar compound suggests dissolving the crude product in a solvent like diisopropyl ether at reflux, then cooling to crystallize the pure product.[16]
-
Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective, albeit more resource-intensive, method for separating closely related isomers.
-
Issue 3: Formation of 4,4'-Difluorodibenzyl Ether
Symptom: A non-polar impurity is observed, often eluting early in column chromatography. ¹H NMR may show a singlet around 4.5 ppm, characteristic of a benzylic CH₂ group, but lack aldehyde or phenolic protons.
Possible Cause & Solutions:
This impurity arises from the self-condensation of 4-fluorobenzyl bromide. Under basic conditions, a small amount of hydroxide (from residual water) or the phenoxide itself can react with one molecule of 4-fluorobenzyl bromide to form 4-fluorobenzyl alcohol. This alcohol can then be deprotonated and react with another molecule of 4-fluorobenzyl bromide to form the symmetric ether.
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of 4-fluorobenzyl bromide.
-
Slow Addition: Add the 4-fluorobenzyl bromide slowly to the solution of the phenoxide. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant phenoxide over self-condensation.
-
Maintain Anhydrous Conditions: Minimizing water content reduces the formation of 4-fluorobenzyl alcohol, the precursor to this impurity.[15]
Issue 4: Oxidized Impurity (Carboxylic Acid) in Final Product
Symptom: The purified product has an acidic pH when dissolved in a solvent mixture. The ¹H NMR spectrum shows a diminished aldehyde proton signal (~10 ppm) and potentially a broad singlet for a carboxylic acid proton (>10 ppm).
Possible Cause & Solutions:
The aldehyde group is sensitive to oxidation, especially when exposed to air over time or during workup if oxidizing agents are present.[5][12]
Purification Protocol: Acid-Base Extraction
This protocol effectively removes the acidic carboxylic acid impurity.
-
Dissolution: Dissolve the crude or impure product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form its sodium salt, which is soluble in the aqueous layer.
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Separation: Separate the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer).
-
Final Wash & Dry: Wash the organic layer with water and then with brine to remove residual salts and water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.
// Nodes start [label="Impure Product\n(Aldehyde + Carboxylic Acid)\nin Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash with aq. NaHCO₃", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aqueous [label="Aqueous Layer:\nSodium Salt of Acid\n(Discard)", fillcolor="#FBBC05", fontcolor="#202124"]; organic [label="Organic Layer:\nPurified Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry (Na₂SO₄), Filter,\nEvaporate", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; final [label="Pure Aldehyde Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> wash; wash -> aqueous [label="Acidic Impurity Removed"]; wash -> organic [label="Product Remains"]; organic -> dry; dry -> final; } dot Caption: Workflow for Removing Acidic Impurities.
III. Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities.
Recommended GC-MS Method:
| Parameter | Condition |
| Column | Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[12] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[12] |
| Injector | 250°C, Split ratio 50:1[12] |
| Oven Program | Start 100°C, hold 2 min, ramp 15°C/min to 300°C, hold 10 min |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450[12] |
This method allows for the separation and identification of starting materials, the final product, and common impurities based on their retention times and mass fragmentation patterns.
References
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- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
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- Analytical Methods. (n.d.).
- NCERT. (n.d.). Alcohols, Phenols and Ethers.
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- Filo. (2025). Question: What should be the product in the following reaction? 3-Hydrox...
- NIST. (n.d.). Benzaldehyde, 3-hydroxy-.
- BLDpharm. (n.d.). 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde.
- Pharmaffiliates. (n.d.). CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Hydroxybenzaldehyde.
- Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
- MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
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Technical Support Center: Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this Williamson ether synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively prevent future complications.
I. Reaction Overview & Mechanism
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 3-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[1][2][3] The choice of a primary benzylic halide is crucial as this reaction pathway is sensitive to steric hindrance; secondary and tertiary halides are prone to elimination side reactions.[2][3]
Caption: General workflow of the Williamson ether synthesis for this compound.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I've run the reaction, and my TLC/LC-MS analysis shows a low yield of the desired product, with significant amounts of starting material remaining. What could be the cause?
A: This is a common issue that can often be traced back to a few key areas: insufficient deprotonation of the phenol, poor quality of the alkylating agent, or suboptimal reaction conditions.
| Potential Cause | Recommended Action & Rationale |
| Ineffective Deprotonation | Verify Base Strength and Quantity: 3-Hydroxybenzaldehyde has a pKa of about 8.98.[4][5] A base like potassium carbonate (K₂CO₃) is generally sufficient, but it must be anhydrous and used in excess (typically 1.5-2.0 equivalents). For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the phenol.[2][6] Ensure Anhydrous Conditions: Water will consume the base and inhibit the formation of the phenoxide nucleophile. Ensure your solvent is dry and glassware is oven-dried.[7] |
| Degraded 4-Fluorobenzyl Bromide | Check Reagent Quality: 4-Fluorobenzyl bromide is a lachrymator and is sensitive to moisture and light, which can cause it to hydrolyze or degrade.[7][8] A color change or a strong acrid smell can indicate degradation.[8] It's best to use a fresh bottle or a properly stored reagent.[8][9] You can verify its purity via NMR or HPLC. |
| Suboptimal Reaction Conditions | Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available to react.[1][10] Protic solvents can slow the reaction rate.[1] Temperature: The reaction is typically conducted at temperatures between 50-100 °C.[1] If the reaction is sluggish at a lower temperature, a modest increase can improve the rate. However, excessively high temperatures can promote side reactions. |
Problem 2: Formation of Significant Impurities
Q: My reaction has gone to completion, but I'm seeing several significant impurities. How can I identify and prevent them?
A: The formation of impurities often points to competing side reactions. Understanding what these are and the conditions that favor them is key to improving the purity of your final product.
Caption: Potential main and side reaction pathways in the synthesis.
Common Side Reactions and Their Mitigation
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning the reaction can occur at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, impurity).[1]
-
Cause: C-alkylation is often favored in protic solvents which can solvate the oxygen atom, making the ring carbons more nucleophilic.
-
Solution: Use polar aprotic solvents like DMF or acetonitrile. These solvents do not solvate the phenoxide as strongly, favoring O-alkylation.[11]
-
-
Cannizzaro Reaction: Since 3-hydroxybenzaldehyde has no α-hydrogens, it can undergo a base-induced disproportionation where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[12][13]
-
Cause: This is more likely to occur with strong bases (like NaOH or KOH) and at higher concentrations of the base.[12][14]
-
Solution: Use a milder base like K₂CO₃ or Cs₂CO₃.[15][16] Also, ensure the 4-fluorobenzyl bromide is added promptly after the formation of the phenoxide to allow the desired Williamson synthesis to outcompete the Cannizzaro reaction.
-
-
Hydrolysis of 4-Fluorobenzyl Bromide:
-
Cause: Presence of water in the reaction mixture.
-
Solution: As mentioned before, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis? A1: The choice of base is a balance between reactivity and minimizing side reactions.
-
Potassium Carbonate (K₂CO₃): This is a good starting point. It's a mild base that is effective for activating phenols and is less likely to induce the Cannizzaro reaction.[16]
-
Cesium Carbonate (Cs₂CO₃): Often gives higher yields due to the "cesium effect," which results in a more 'naked' and therefore more reactive phenoxide anion. It is, however, more expensive.[15]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[2][6] It should be used in an anhydrous aprotic solvent like THF or DMF.[2] This is a good choice if weaker bases are giving low conversions, but care must be taken to control the reaction.
Q2: Can I use 4-fluorobenzyl chloride instead of the bromide? A2: Yes, but the reaction will likely be slower. The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F.[17] Therefore, 4-fluorobenzyl bromide is generally preferred for a more efficient reaction. If you use the chloride, you may need to use higher temperatures or longer reaction times.
Q3: My reaction mixture turned a dark brown/black color. Is this normal? A3: While some color change is expected, a very dark color can be an indication of decomposition or side reactions. This could be due to the oxidation of the aldehyde or phenoxide, especially if the reaction is run at a high temperature for an extended period or if air is not excluded. Ensure your reaction is running under an inert atmosphere and consider if the temperature can be lowered.
Q4: What is the best way to purify the final product? A4: After the reaction, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.[16] The crude product is then often purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a very effective method of purification.
-
Silica Gel Column Chromatography: This is a very common and effective method for removing both more polar and less polar impurities.[16] A gradient of ethyl acetate in hexanes is a typical eluent system.
Q5: How do I confirm the identity and purity of my final product? A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure of your product. You should see the characteristic signals for the aromatic protons, the aldehyde proton, and the benzylic CH₂ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[18]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the ether linkage and the aldehyde carbonyl.
IV. Experimental Protocol Example
This is a general protocol and may require optimization.
Materials:
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzaldehyde and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 4-fluorobenzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction is typically complete in 4-8 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
BenchChem. (n.d.). Stability and storage recommendations for 4-Fluorobenzyl bromide. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity. Retrieved from
-
Safety Data Sheet for 4-Fluorobenzyl bromide. (2025, December 21). Retrieved from
-
Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. (n.d.). Guidechem. Retrieved from
-
3 Hydroxybenzaldehyde. (n.d.). IndiaMART. Retrieved from
-
What are the applications and hazards of 4-Fluorobenzyl bromide?. (n.d.). Guidechem. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from
-
AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from
-
RSC Publishing. (2020, June 25). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. Retrieved from
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from
-
ChemicalBook. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from
-
Guidechem. (n.d.). 3-Hydroxybenzaldehyde 100-83-4 wiki. Retrieved from
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. indiamart.com [indiamart.com]
- 5. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. innospk.com [innospk.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 15. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. francis-press.com [francis-press.com]
- 18. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Page loading... [guidechem.com]
Technical Support Center: Optimizing the Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and optimized protocols to navigate the common challenges associated with this Williamson ether synthesis.
Section 1: Troubleshooting Guide for Yield Improvement
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to make informed decisions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Williamson ether synthesis of this compound typically stem from four key areas: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal reaction conditions, or inefficient purification.
-
Incomplete Deprotonation: The reaction proceeds via an SN2 mechanism where the phenoxide ion of 3-hydroxybenzaldehyde acts as the nucleophile.[1][2] If the phenolic proton is not fully removed by the base, the concentration of the active nucleophile remains low, slowing the reaction and reducing the final yield. Ensure your base is sufficiently strong, anhydrous, and used in the correct stoichiometry (typically 1.5-2.5 equivalents).
-
Competing Side Reactions: The most common side reactions are C-alkylation of the phenoxide and base-catalyzed elimination of the 4-fluorobenzyl halide.[1][3] The aldehyde group itself can also participate in unwanted reactions under strongly basic conditions.
-
Suboptimal Conditions: The choice of solvent, temperature, and reaction time are all critically interlinked. Polar aprotic solvents like DMF or acetone are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.[4][5] Temperature must be high enough to ensure a reasonable reaction rate but low enough to suppress side reactions.
-
Purification Loss: The product is a solid that often precipitates from the reaction mixture upon workup.[6] Significant product loss can occur during filtration and washing if the product has some solubility in the wash solvent or if precipitation is incomplete.
Q2: I'm observing significant unreacted 3-hydroxybenzaldehyde by TLC/LC-MS. How can I drive the reaction to completion?
A2: The persistence of starting material is a clear indicator of insufficient nucleophile generation or a sluggish reaction rate.
-
Evaluate Your Base: For phenolic hydroxyl groups, a moderately weak base like potassium carbonate (K₂CO₃) is often effective and minimizes side reactions.[3][5]
-
Actionable Advice: Ensure the K₂CO₃ is finely powdered to maximize surface area and is completely anhydrous. Using 1.5 to 2.5 molar equivalents is recommended to drive the equilibrium towards the phenoxide.[6] If this is still ineffective, a stronger base like sodium hydride (NaH) can be used, but this requires a strictly anhydrous aprotic solvent (like DMF or THF) and may increase the risk of side reactions.[5]
-
-
Consider a Phase-Transfer Catalyst (PTC): If you are using a biphasic system or if the solubility of your base is low, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically improve the reaction rate.[1] The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the 4-fluorobenzyl halide resides, accelerating the reaction.[1][3]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 60°C to 80°C in DMF) can increase the rate of the desired SN2 reaction.[3] However, monitor carefully for the appearance of new impurity spots on TLC, which could indicate the onset of side reactions.
Q3: My product is contaminated with an impurity that I suspect is the C-alkylated byproduct. How can I favor O-alkylation?
A3: This is a classic issue with phenoxides, which are ambident nucleophiles.[1] O-alkylation (ether formation) is typically favored, but C-alkylation (attachment of the benzyl group to the ring) can compete.
-
Solvent Choice is Key: Polar aprotic solvents like DMF, DMSO, and acetone favor O-alkylation.[5] These solvents strongly solvate the cation (e.g., K⁺) but not the phenoxide anion, making the oxygen atom more available for nucleophilic attack. In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the oxygen atom of the phenoxide, making it less nucleophilic and relatively favoring C-alkylation.
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C selectivity. While less common in standard lab procedures, switching from K⁺ to a larger, softer cation can sometimes increase O-alkylation. The use of a PTC can also promote O-alkylation by providing a soft counter-ion.[1]
Q4: My final product seems to be oxidizing over time or during workup. How can I protect the aldehyde functional group?
A4: The aldehyde group in your product, this compound, is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air, strong oxidants, or high heat for prolonged periods.[7][8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important if the reaction requires high temperatures for an extended duration.
-
Careful Workup: During the workup, avoid unnecessarily long exposure to atmospheric oxygen, especially if the solution is basic. Neutralize the reaction mixture promptly after the reaction is complete.
-
Storage: The purified product should be stored at low temperatures (2-8°C) under an inert atmosphere to prevent long-term degradation.[7][8]
Section 2: Frequently Asked Questions (FAQs)
-
What is the underlying mechanism for this synthesis? This reaction is a Williamson Ether Synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The deprotonated 3-hydroxybenzaldehyde (the phenoxide) acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl halide and displacing the halide leaving group in a single, concerted step.[1]
-
Why is 4-fluorobenzyl bromide or chloride used instead of 4-fluorobenzyl alcohol? The hydroxyl group (-OH) of an alcohol is a very poor leaving group. For the SN2 reaction to occur, a good leaving group is required. Halides (Br⁻, Cl⁻) are excellent leaving groups. Therefore, the alcohol must first be converted to an alkyl halide or another derivative with a good leaving group, such as a tosylate or mesylate.[2]
-
Which solvent is optimal for this reaction? Polar aprotic solvents are generally optimal. Dimethylformamide (DMF) is an excellent choice as it dissolves the reactants well and promotes the SN2 mechanism.[5][6] Acetone is also a common and effective solvent, often used with potassium carbonate.[7][9] The choice may depend on the specific base used and the desired reaction temperature.
Section 3: Optimized Experimental Protocol
This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.
Materials:
-
3-Hydroxybenzaldehyde
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 3-hydroxybenzaldehyde) to the flask.
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.
-
Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 70-80°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-6 hours.
-
Workup: Once the reaction is complete (disappearance of the 3-hydroxybenzaldehyde spot on TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of DMF used).
-
Precipitation: Stir the aqueous mixture for 30-60 minutes to allow the product to fully precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water (3x) and then with a small amount of cold hexane to remove non-polar impurities.
-
Drying & Purification: Dry the crude product under vacuum. If further purification is required, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purified by column chromatography on silica gel.
Section 4: Data & Visualization
Table 1: Influence of Key Parameters on Synthesis Outcome
| Parameter | Recommended Choice | Rationale & Impact on Yield/Purity |
| Starting Phenol | 3-Hydroxybenzaldehyde | The nucleophile precursor. Purity should be >98%. |
| Alkylating Agent | 4-Fluorobenzyl bromide | Bromide is a better leaving group than chloride, leading to faster reaction rates. Use 1.05-1.2 eq. |
| Base | K₂CO₃ (anhydrous, powdered) | Mild base, minimizes side reactions. Use 1.5-2.5 eq to ensure complete deprotonation.[3][5] |
| NaH (60% in mineral oil) | Stronger base for difficult reactions. Requires strictly anhydrous solvent (DMF/THF). Higher risk of side reactions.[5] | |
| Solvent | DMF (anhydrous) | Excellent solvent for reactants, promotes high SN2 reaction rates.[6] |
| Acetone | Good alternative, especially with K₂CO₃. Lower boiling point may require longer reaction times.[9] | |
| Temperature | 60-80°C | Optimal balance between reaction rate and minimizing side reactions like elimination.[3] |
| Additive | Phase Transfer Catalyst (TBAB) | Optional, but can significantly increase reaction rate and yield in biphasic systems or with sparingly soluble bases.[1] |
Diagram 1: Synthetic Pathway and Competing Reactions
Caption: Reaction scheme for the synthesis of this compound.
References
- Wikipedia. Williamson ether synthesis. Wikipedia.
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
- ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Published April 17, 2017.
- Research Journal of Pharmacy and Technology. Phase Transfer Catalytic Synthesis of Aromatic Aldehydes.
- Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. Published December 23, 1975.
- Optimizing 2-Allyl-3-hydroxybenzaldehyde Synthesis: A Manufacturer's Guide.
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- ResearchGate. Scheme 1. Etherification of 3-hydroxybenzaldehyde.
- Reddit. I am supposed to find the side product of this Williamson ether synthesis, and we did the synthesis in a protic polar solvent (teacher choice). Would the product be correct? Also, is Sn2 and E2 be the major reactions?. Published December 10, 2020.
- OSTI.GOV. Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support hub for the purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.
The synthesis of this compound, typically via a Williamson ether synthesis, involves the reaction of 3-hydroxybenzaldehyde with 4-fluorobenzyl halide (bromide or chloride) in the presence of a base.[1][2] While the reaction itself is generally robust, the subsequent purification to remove unreacted starting materials and byproducts is critical for downstream applications. This guide provides a structured approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The primary impurities stem from the starting materials and potential side reactions. These typically include:
-
Unreacted 3-hydroxybenzaldehyde: The starting phenolic aldehyde.
-
Unreacted 4-fluorobenzyl halide: The alkylating agent used in the synthesis.[3]
-
Potassium or Cesium Salts: Inorganic salts formed from the base used (e.g., K₂CO₃, Cs₂CO₃).
-
Oxidation Product: 3-[(4-Fluorobenzyl)oxy]benzoic acid, formed by the oxidation of the aldehyde group, especially if the crude product is exposed to air for extended periods.[2]
Q2: My crude product has a persistent odor of benzaldehyde. How can I effectively remove trace amounts of unreacted 3-hydroxybenzaldehyde?
For trace amounts of phenolic impurities, a basic aqueous wash is highly effective.
-
Rationale: 3-hydroxybenzaldehyde is phenolic and therefore acidic. Washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous base solution (e.g., 5% NaOH or Na₂CO₃) will deprotonate the phenol, forming a water-soluble phenoxide salt. This salt will partition into the aqueous layer, which can then be separated and discarded.[4][5]
Q3: I suspect there is unreacted 4-fluorobenzyl bromide remaining. What is the best way to remove it?
Unreacted 4-fluorobenzyl bromide can often be removed by flash column chromatography. However, for a more targeted approach, especially if the bromide co-elutes with your product, a scavenger resin can be employed.
-
Rationale: Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution.[6] For an alkyl halide like 4-fluorobenzyl bromide, a nucleophilic scavenger resin (e.g., an amine-functionalized resin) can be used. The resin reacts with the bromide, and the resulting polymer-bound byproduct is easily removed by simple filtration.[7]
Q4: Is recrystallization a suitable method for purifying this compound?
Yes, recrystallization can be a very effective final purification step to obtain a highly crystalline, pure product.[8]
-
Solvent Selection: The key is to find a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold. For aromatic aldehydes, common solvents include ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexanes.[9][10] You will need to perform small-scale solubility tests to determine the optimal solvent for your specific product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Product appears as an oil during workup and won't solidify. | The product may have a low melting point or there might be significant impurities depressing the melting point. | Try triturating the oil with a non-polar solvent like hexanes or pentane. This can often induce crystallization. If that fails, proceed with column chromatography to remove the impurities, which should allow the purified product to crystallize. |
| Significant product loss during aqueous washes. | The product may have some solubility in the aqueous phase, or an emulsion may have formed. | To minimize solubility losses, use saturated brine (NaCl solution) for the final aqueous wash. To break emulsions, you can add more brine, allow the mixture to stand for an extended period, or pass it through a pad of Celite. |
| Product streaks on the TLC plate during column chromatography. | The product might be too polar for the chosen eluent system, or the silica gel could be interacting with the aldehyde. | To address polarity, gradually increase the polarity of your eluent. If streaking persists, it could be due to the slightly acidic nature of silica gel.[5] You can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine, in your eluent. |
| The purified product turns yellow/brown upon storage. | Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid, which can be colored.[2] | Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light to minimize oxidation.[11] |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction Workup
This protocol is the first line of defense to remove the bulk of ionic and water-soluble impurities after the synthesis reaction.
Workflow Diagram
Step-by-Step Methodology
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench by adding deionized water.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[12]
-
Acid Wash (Optional): Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to remove any residual basic catalysts.
-
Base Wash: Wash the organic layer with a 5% aqueous solution of sodium hydroxide or sodium carbonate to remove unreacted 3-hydroxybenzaldehyde.[4]
-
Neutralization: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to help break any emulsions and remove the bulk of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating the desired product from non-polar impurities like unreacted 4-fluorobenzyl bromide and more polar impurities.[13][14]
Workflow Diagram
Step-by-Step Methodology
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.[4]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly under gravity or gentle pressure.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) or the eluent itself. Carefully apply this solution to the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[15]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Removal of Aldehydic Impurities with Scavenger Resins
This protocol is particularly useful for removing trace amounts of aldehyde impurities from a valuable product that is not an aldehyde itself. In this context, it would be used to remove unreacted 3-hydroxybenzaldehyde if basic washes are insufficient or undesirable.
Step-by-Step Methodology
-
Resin Selection: Choose a scavenger resin with functionality that reacts with aldehydes, such as an aminomethylated polystyrene resin or a resin-bound hydrazine.[7]
-
Reaction: Dissolve the crude product in a suitable solvent (e.g., THF, DCM). Add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of aldehyde impurity).
-
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of the aldehyde spot.
-
Filtration: Once the reaction is complete, simply filter the mixture. The desired product will be in the filtrate, while the aldehyde impurity will be bound to the solid resin.
-
Concentration: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure.
References
- Biotage. (n.d.). Metal scavengers for organic purification.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Wikipedia. (2023). Scavenger resin.
- Biotage. (n.d.). Purifying Complex Reaction Mixtures via High-performance Flash Chromatography.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Royal Society of Chemistry. (n.d.). 12. The Williamson Ether Synthesis.
- Biotage. (n.d.). Metal scavengers for organic purification.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification.
- Google Patents. (n.d.). US4409375A - Method for scavenging aldehydes.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization.
- MDPI. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules, 27(15), 4987.
- University of Wisconsin-Green Bay. (n.d.). Experiment 06 Williamson Ether Synthesis.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
- Royal Society of Chemistry. (2019). Solid–liquid extraction of iodide and bromide from aqueous media by a new water-insoluble phenoxycalix[8]pyrrole-epichlorohydrin polymer. Organic & Biomolecular Chemistry, 17(31), 7351-7358.
- PubMed. (2014). Removal of non-ionic organic pollutants from water via liquid-liquid extraction. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 457, 30-38.
- Pharmaffiliates. (n.d.). CAS No : 66742-57-2 | Product Name : 4-((3-Fluorobenzyl)oxy)benzaldehyde.
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- ResearchGate. (2019). Solid-liquid extraction of iodide and bromide from aqueous media by a new water-insoluble phenoxycalix[8]pyrrole-epichlorohydrin polymer.
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- 14. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives [mdpi.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Molecule and Its Challenges
This compound is typically synthesized via a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 4-fluorobenzyl halide.[1][2][3] While the synthesis is relatively straightforward, the purification process can be hampered by the presence of closely related impurities and the inherent reactivity of the aldehyde functional group.
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₂ | [4] |
| Molecular Weight | 230.23 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 46.0 to 50.0 °C | [5] |
| Boiling Point | 265°C / 3mmHg (lit.) | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
The primary challenges in purification stem from:
-
Starting Material Carryover: Unreacted 3-hydroxybenzaldehyde and 4-fluorobenzyl halide.
-
Byproducts of Synthesis: Including C-alkylation products and products from the elimination of the alkylating agent.[6]
-
Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding benzoic acid.[5][7]
-
Physical Properties: The compound's polarity is often similar to that of the impurities, making chromatographic separation difficult.
Below is a workflow diagram outlining the general steps from synthesis to purification.
Caption: General workflow from synthesis to purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is an oil, but the pure compound is a solid. Why is this, and how should I proceed?
A1: This is a common observation known as "oiling out," where the presence of impurities depresses the melting point of the mixture.[8] The oily nature of your crude product indicates a significant level of impurities. You should proceed with a primary purification method like column chromatography to remove the bulk of these impurities. Once a sufficient level of purity is achieved, the product will solidify.
Q2: I see a new spot on my TLC plate after letting the crude product sit for a few days. What is it?
A2: The new, more polar spot is likely 3-[(4-Fluorobenzyl)oxy]benzoic acid, the oxidation product of your target aldehyde.[5][7] Aldehydes are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[9] To mitigate this, store your crude and purified material under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[5]
Q3: Can I use a basic wash (e.g., with NaOH or Na₂CO₃) to remove the benzoic acid impurity?
A3: Yes, a wash with a dilute basic solution is an effective method to remove the acidic benzoic acid impurity.[10] The base will deprotonate the carboxylic acid to form a water-soluble carboxylate salt, which will partition into the aqueous layer during an extraction. However, be cautious with strong bases and prolonged exposure, as this can potentially promote other side reactions. A 5-10% aqueous solution of sodium carbonate is generally a safe and effective choice.[10]
Q4: I'm having trouble separating the product from the unreacted 4-fluorobenzyl halide using column chromatography. What can I do?
A4: The close polarity of the product and the alkyl halide starting material can make chromatographic separation challenging. Here are a few strategies:
-
Optimize Your Solvent System: Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity. This can improve the resolution between the two spots.
-
Consider a Different Stationary Phase: While silica gel is most common, alumina may offer different selectivity.[11]
-
Chemical Quenching: If the issue persists, consider quenching the unreacted alkyl halide in the crude mixture before chromatography. This can be achieved by adding a small amount of a nucleophile like sodium iodide in acetone to convert the benzyl halide to the more polar benzyl iodide, which may separate more easily.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
A. Column Chromatography
Column chromatography is a primary tool for purifying this compound.[12] However, several issues can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Column packing issues (cracks, air bubbles). | - Optimize Eluent: Use TLC to find a solvent system that gives an Rf value of ~0.3 for the product.- Reduce Load: Do not exceed a 1:50 ratio of crude product to silica gel by weight.- Repack Column: Ensure a uniform, well-settled column bed. |
| Product Degradation on Column | - Silica gel can be slightly acidic, which may catalyze degradation of sensitive aldehydes.[10] | - Neutralize Silica: Slurry the silica gel with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%).- Use Neutral Alumina: Consider using neutral alumina as the stationary phase. |
| Product Tailing on TLC/Column | - Presence of the acidic benzoic acid impurity.- Interaction of the aldehyde with active sites on the silica. | - Pre-treat Crude: Perform a basic wash before chromatography to remove the acid.- Deactivate Silica: Add a small amount of a polar solvent like methanol to the eluent system to block highly active sites on the silica. |
Below is a decision tree to help troubleshoot common column chromatography issues.
Caption: Troubleshooting decision tree for column chromatography.
B. Recrystallization
Recrystallization is an excellent technique for final purification if a suitable solvent system can be found.[8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a two-solvent system, adding an "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy.[8] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then cool again.- If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound if available.[8] |
| Poor Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Consider a different solvent in which the compound is less soluble when cold.[8] |
IV. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of a crude reaction mixture containing this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that provides good separation and an Rf value of approximately 0.3 for the product spot.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 9:1).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Removal of Benzoic Acid Impurity via Basic Wash
This protocol is a pre-purification step to remove the acidic byproduct.
Materials:
-
Crude product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolution: Ensure the crude product is fully dissolved in an organic solvent in a separatory funnel.
-
Basic Wash:
-
Add an equal volume of the 5% basic solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate or carbonate).
-
-
Separation:
-
Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the benzoic acid.
-
-
Repeat: Repeat the wash with the basic solution.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
V. References
-
Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Springer. (1976). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. [Link]
-
Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
U.S. Patent No. US8076515B2. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 3-((3-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | CID 891711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-[(4-Fluorobenzyl)oxy]benzaldehyde
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Welcome to the technical support hub for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Introduction to the Synthesis
The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[1] In this specific case, 3-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl halide (typically bromide or chloride) to form the desired ether.[2]
The choice of a primary benzylic halide like 4-fluorobenzyl bromide is strategic, as it favors the SN2 pathway and minimizes the potential for the competing E2 elimination side reaction.[2]
Caption: General workflow for the Williamson ether synthesis of the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Williamson ether synthesis is the most prevalent and straightforward method. It involves the reaction of 3-hydroxybenzaldehyde with a 4-fluorobenzyl halide in the presence of a base.[3][4]
Q2: Which 4-fluorobenzyl halide should I use: chloride or bromide?
Both can be used, but 4-fluorobenzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group.[5] This can lead to faster reaction times and potentially higher yields. However, the choice may also depend on cost and availability.
Q3: What are the typical reaction conditions?
A typical Williamson ether synthesis is conducted at temperatures between 50-100°C and is generally complete within 1 to 8 hours.[6][7] The reaction is usually performed in a polar aprotic solvent.[3][7]
Q4: How should I store the final product?
This compound is a solid at room temperature.[8] However, like many aldehydes, it can be susceptible to air oxidation to the corresponding carboxylic acid over time.[8][9] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[8][10]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge and can be attributed to several factors.[6][11]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic hydroxyl group of 3-hydroxybenzaldehyde must be fully deprotonated to form the nucleophilic phenoxide. An insufficient amount or strength of the base will result in unreacted starting material. | Use at least a stoichiometric amount of a suitable base like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) if necessary. Ensure the base is fresh and dry.[12][13] |
| Inappropriate Solvent | The solvent plays a crucial role. Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[6][14] | Use polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the phenoxide more available to react.[3][12] |
| Insufficient Reaction Time/Temp | The reaction may not have reached completion.[6] | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the time or gradually increasing the temperature. Typical conditions are 50-100°C for 1-8 hours.[3][7] |
| Side Reactions | The primary side reaction is the E2 elimination of the alkyl halide, although this is less common with primary halides like 4-fluorobenzyl bromide.[1][15] Another possibility is C-alkylation of the phenoxide.[3][12] | Maintain a moderate reaction temperature, as higher temperatures can favor elimination.[6] To favor O-alkylation over C-alkylation, use polar aprotic solvents like DMF or DMSO. |
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, impurities can compromise the quality of your product.
| Impurity | Source | Detection & Removal |
| Unreacted 3-hydroxybenzaldehyde | Incomplete reaction or insufficient alkylating agent. | Detection: TLC, NMR. Removal: Can often be removed by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the phenol, making it water-soluble. Follow with purification by column chromatography or recrystallization.[4] |
| Unreacted 4-fluorobenzyl halide | Use of excess alkylating agent. | Detection: TLC, GC-MS. Removal: This is a relatively non-polar compound and can be removed by column chromatography. |
| C-Alkylated Byproduct | Alkylation occurs on the aromatic ring instead of the oxygen. This is an ambident nucleophile issue.[3] | Detection: NMR, Mass Spectrometry. Removal: These isomers can be difficult to separate. Careful column chromatography with an optimized solvent system is the most effective method. Using polar aprotic solvents minimizes the formation of this byproduct.[16][17] |
| Oxidation Product (Carboxylic Acid) | The aldehyde group is sensitive to air oxidation.[8] | Detection: Change in physical appearance, IR (broad O-H stretch), NMR. Removal: Wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic impurity.[10] |
IV. Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a standard procedure and may require optimization for your specific lab conditions.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and a suitable polar aprotic solvent like acetonitrile or DMF (enough to make a stirrable slurry).[2][18]
-
Reagent Addition: Add 4-fluorobenzyl bromide (1.05 - 1.1 eq.) to the mixture.[2]
-
Reaction: Heat the mixture to 60-80°C and stir vigorously.[2] Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Purification:
-
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diisopropyl ether).[18][19]
-
Protocol 2: Synthesis Utilizing Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be an effective alternative, especially for reactions where reactants are in different phases. It can offer milder conditions and may not require strictly anhydrous solvents.[20][21]
-
Reaction Setup: Combine 3-hydroxybenzaldehyde (1.0 eq.), 4-fluorobenzyl bromide (1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.1 eq.) in a suitable solvent system (e.g., toluene and aqueous NaOH).[20][22]
-
Reaction: Stir the biphasic mixture vigorously at a moderate temperature (e.g., 50-70°C). The catalyst will transport the phenoxide from the aqueous phase to the organic phase to react.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol. The aqueous layer is separated, and the organic layer is washed, dried, and concentrated.[6]
V. Data Presentation
Table 1: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| K2CO3 | Acetonitrile | 80 | 85-95 | Standard, reliable conditions.[18] Acetonitrile is relatively easy to remove. |
| K2CO3 | DMF | 60-80 | 90-98 | Higher yields are often possible, but DMF has a high boiling point and can be difficult to remove completely.[7] |
| NaH | THF/DMF | 25-60 | >90 | Very effective for complete deprotonation, but requires anhydrous conditions and careful handling due to its reactivity with water.[1][12] |
| NaOH (aq) / TBAB | Toluene | 70 | 80-90 | Phase-transfer conditions are robust and do not require anhydrous solvents, making them suitable for scale-up.[20][21] |
VI. References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]
-
ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
chemeurope.com. Williamson ether synthesis. [Link]
-
Slideshare. (2016). Phase transfer catalysis. [Link]
-
YouTube. (2020). Williamson Ether Synthesis. [Link]
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Google Patents. (2011). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
ResearchGate. (2025). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare... [Link]
-
Williamson Ether Synthesis. [Link]
-
NIH PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. francis-press.com [francis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 14. tailoredread.com [tailoredread.com]
- 15. One moment, please... [chemistrytalk.org]
- 16. pharmaxchange.info [pharmaxchange.info]
- 17. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 18. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 19. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Interpreting the Complex NMR Spectrum of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the spectral analysis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This molecule, while seemingly straightforward, presents several interesting challenges in NMR interpretation due to the presence of two distinct aromatic systems, a flexible ether linkage, and a fluorine atom which introduces long-range couplings. This guide is structured in a question-and-answer format to directly address common and advanced issues you may encounter during your analysis.
Part 1: Frequently Asked Questions (FAQs) & Initial Analysis
This section addresses the foundational questions regarding the expected NMR spectrum. A clear understanding of the basic assignments is the first step to resolving more complex spectral features.
Q1: What are the expected chemical shifts and multiplicities for the key protons in this compound?
A1: The molecule has several distinct proton environments. The aldehyde proton is the most downfield, followed by the aromatic protons, and finally the benzylic methylene protons. The fluorine atom on Ring B introduces additional complexity, particularly for its adjacent protons.
-
Aldehyde Proton (-CHO): Expect a singlet around δ 9.9-10.0 ppm . This significant downfield shift is characteristic of aldehyde protons due to the strong deshielding effect of the carbonyl group.
-
Benzylic Protons (-O-CH₂-Ar): A singlet is expected around δ 5.1-5.2 ppm . Its proximity to an oxygen atom and an aromatic ring places it in this region.
-
Aromatic Protons (Ring A - Benzaldehyde): This ring is a 1,3-disubstituted (meta) system.
-
H2: Will likely appear as a triplet or a singlet-like peak around δ 7.6 ppm .
-
H4: Expect a doublet of doublets around δ 7.5 ppm .
-
H5: This proton will be a triplet around δ 7.4 ppm .
-
H6: Expect a doublet of doublets around δ 7.2 ppm .
-
-
Aromatic Protons (Ring B - Fluorobenzyl): This is a 1,4-disubstituted (para) system, which often presents as two sets of doublets, appearing like an AA'BB' system. The fluorine atom will cause additional splitting.
-
H2'/H6': A doublet of doublets is expected around δ 7.4 ppm , showing coupling to both the adjacent protons (H3'/H5') and through-bond coupling to ¹⁹F.
-
H3'/H5': A triplet (or more accurately, a doublet of doublets that appears as a triplet) is expected around δ 7.1 ppm , showing coupling to both the adjacent protons (H2'/H6') and the fluorine.
-
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| Aldehyde (CHO) | 9.9 - 10.0 | s (singlet) | Highly deshielded. |
| Benzylic (CH₂) | 5.1 - 5.2 | s (singlet) | No adjacent protons to couple with. |
| Aromatic H2 | ~7.6 | t or s | Meta and ortho couplings. |
| Aromatic H4 | ~7.5 | dd | Ortho and meta couplings. |
| Aromatic H5 | ~7.4 | t | Two ortho couplings. |
| Aromatic H6 | ~7.2 | dd | Ortho and meta couplings. |
| Aromatic H2'/H6' | ~7.4 | dd | ³J(H,H) and ⁴J(H,F) coupling.[1][2] |
| Aromatic H3'/H5' | ~7.1 | t or dd | ³J(H,H) and ³J(H,F) coupling.[1][2] |
Q2: How does the ¹⁹F atom influence the ¹H and ¹³C NMR spectra?
A2: The ¹⁹F nucleus has a spin of I=1/2, just like a proton, and is 100% naturally abundant.[3] It couples to both protons and carbons, which is a critical tool for assignment but also a source of complexity.
-
¹H Spectrum: You will observe J-coupling between ¹⁹F and nearby protons.
-
³J(H,F) (three-bond coupling) to H3'/H5' is typically in the range of 5-10 Hz.[4]
-
⁴J(H,F) (four-bond coupling) to H2'/H6' is smaller, around 2-3 Hz.[4]
-
Longer-range couplings, such as a ⁵J(H,F) to the benzylic protons, can sometimes be observed, often causing slight broadening or a very small splitting of the -CH₂- peak.[5]
-
-
¹³C Spectrum: The ¹⁹F atom couples strongly with carbon atoms.
-
¹J(C,F) (one-bond coupling) for C4' is very large, typically 240-250 Hz, splitting the C4' signal into a doublet.
-
²J(C,F) (two-bond coupling) to C3'/C5' will be around 20-25 Hz.
-
³J(C,F) (three-bond coupling) to C2'/C6' will be around 8-10 Hz.
-
⁴J(C,F) (four-bond coupling) to C1' will be a smaller coupling of 2-4 Hz.
-
Understanding these couplings is essential for unambiguously assigning the signals of the fluorobenzyl ring.[6][7]
Q3: What are the expected chemical shifts for the carbon atoms?
A3: The ¹³C spectrum will show 11 distinct signals, as the symmetry of the 4-fluorobenzyl ring makes C2'/C6' and C3'/C5' chemically equivalent.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Aldehyde) | 192 - 194 | Most downfield carbon signal.[8][9] |
| C3 (C-OAr) | 159 - 160 | Oxygen-bearing aromatic carbon. |
| C4' (C-F) | 161 - 164 (d, ¹J ≈ 245 Hz) | Directly attached to fluorine, large coupling. |
| C1 (C-CHO) | 137 - 138 | Ipso-carbon to the aldehyde.[10] |
| C1' (C-CH₂) | 132 - 133 (d, ⁴J ≈ 3 Hz) | Ipso-carbon to the methylene bridge. |
| Aromatic CHs | 115 - 131 | Aromatic CH carbons from both rings will appear in this range.[11][12] |
| CH₂ (Benzylic) | 69 - 71 | Characteristic shift for a benzylic ether carbon.[13][14] |
Part 2: Troubleshooting Guide for Complex Spectra
Even with predicted values, spectra can be ambiguous due to signal overlap or unexpected couplings. This section provides systematic approaches to solve these common problems.
Q4: The aromatic signals between δ 7.0 and 7.6 ppm are overlapping. How can I definitively assign each proton?
A4: Overlap in the aromatic region is the most common challenge for this molecule. A multi-step 2D NMR approach is the most reliable way to achieve full assignment.
Causality: The similar electronic environments of the two aromatic rings cause their signals to resonate in a narrow chemical shift range. Standard 1D ¹H NMR is often insufficient to resolve these complex, overlapping multiplet patterns.
Troubleshooting Workflow:
-
Run a ¹H-¹H COSY Spectrum: This is the first and most crucial step. A Correlation Spectroscopy (COSY) experiment reveals which protons are J-coupled to each other (typically over 2-3 bonds).[15]
-
Expected Correlations: You will see a cross-peak connecting H4 to H5, and H5 to H6 on the benzaldehyde ring. This establishes the connectivity of that spin system. The protons on the fluorobenzyl ring (H2'/H6' and H3'/H5') will also show a correlation to each other.
-
Interpretation: This experiment separates the signals into two independent groups, one for each ring, simplifying the assignment problem.
-
-
Run a ¹H-¹³C HSQC Spectrum: To link the protons to their directly attached carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is essential.[16][17][18][19]
-
Expected Correlations: Each proton signal in the aromatic region will show a cross-peak to the ¹³C signal of the carbon it is bonded to. For example, the proton at ~7.5 ppm (H4) will correlate with its corresponding carbon signal.
-
Interpretation: This allows you to assign the protonated carbons based on the now-separated proton signals from the COSY experiment. It is particularly useful for distinguishing the two aromatic rings in the carbon spectrum.
-
-
Run a NOESY or ROESY Spectrum: To confirm the connectivity between the two halves of the molecule, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[20][21][22] This experiment shows correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded.[23]
-
Key Expected Correlation: A cross-peak should be observed between the benzylic protons (-CH₂-) at ~δ 5.1 ppm and the H2 and H4 protons on the benzaldehyde ring. This spatial proximity is the definitive proof of the ether linkage at the C3 position.
-
Interpretation: This experiment validates the overall structure and confirms the regiochemistry of the ether bond.
-
Caption: Workflow for resolving overlapping NMR signals.
Q5: How can I assign the quaternary (non-protonated) carbons, such as C1, C3, C1', and C4'?
A5: Quaternary carbons do not appear in an HSQC spectrum because they have no directly attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for their assignment.[16][19][24]
Causality: The HMBC pulse sequence is optimized to detect correlations between protons and carbons over two or three bonds (²J and ³J), while suppressing one-bond correlations.[17]
Troubleshooting Steps:
-
Acquire an HMBC Spectrum: This experiment will show correlations from protons to carbons that are 2 or 3 bonds away.
-
Analyze Key Correlations:
-
Aldehyde Proton (δ ~10.0 ppm): This proton will show a strong correlation to C1 (³J) and C2/C6 (²J). This is a key anchor point for assigning the benzaldehyde ring.
-
Benzylic Protons (δ ~5.1 ppm): These protons are critical. They will show correlations to:
-
C3 (²J): Confirms the oxygen linkage position on Ring A.
-
C2 and C4 (³J): Further confirms the linkage to Ring A.
-
C1' (²J): Assigns the ipso-carbon of the fluorobenzyl ring.
-
C2'/C6' (³J): Assigns the ortho-carbons of the fluorobenzyl ring.
-
-
Protons on Ring B (H2'/H6'): These protons will show a correlation to the fluorine-bearing carbon, C4' (³J), confirming its assignment.
-
By piecing together these long-range correlations, a complete and unambiguous assignment of the entire carbon skeleton can be achieved.[25][26]
Part 3: Experimental Protocols
For optimal results, proper experimental setup is crucial. Below are step-by-step guides for the key 2D experiments.
Protocol 1: Acquiring a High-Resolution ¹H-¹H COSY Spectrum
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for optimal homogeneity on your sample.
-
Load COSY Parameters: Use the instrument's standard gradient-selected COSY pulse program (e.g., cosygpqf on a Bruker system).
-
Set Spectral Width (SW): Set the spectral width in both F1 and F2 dimensions to cover the entire proton spectrum (e.g., 0 to 12 ppm).
-
Acquisition Parameters:
-
TD (Time Domain points): 2048 in F2, 256-512 in F1.
-
NS (Number of Scans): 2 to 8 scans per increment.
-
D1 (Relaxation Delay): 1.5 - 2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform (xfb or xf2).
-
Phase correct the spectrum if necessary (though gradient-selected experiments often require minimal phasing).
-
Symmetrize the spectrum to reduce artifacts.
-
Protocol 2: Acquiring a High-Sensitivity ¹H-¹³C HSQC Spectrum
-
Instrument Setup: Use the same sample. Calibrate the ¹³C pulse width.
-
Load HSQC Parameters: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker system for multiplicity editing).
-
Set Spectral Widths:
-
F2 (¹H dimension): 0 to 12 ppm.
-
F1 (¹³C dimension): Set to cover the expected carbon range (e.g., 60 to 170 ppm to focus on the relevant carbons).
-
-
Acquisition Parameters:
-
TD: 2048 in F2, 256 in F1.
-
NS: 4 to 16 scans per increment, depending on concentration.
-
D1: 1.5 seconds.
-
¹J(C,H) Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling of 145 Hz.
-
-
Processing:
References
- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde.
- Journal of Chemical Education. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment.
- University of Ottawa. (n.d.). NOESY and EXSY.
- Swarthmore College. (2020). HSQC and HMBC for Topspin.
- ResearchGate. (2019). Difference between HSQC and HMBC NMR spectroscopy?
- AIST. (n.d.). Introduction to the Spectral Data Base (SDBS).
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- Nanalysis. (2021). NOESY: the experiment for when you just need to know more.
- PubMed. (1987). Reconstruction of NOESY Maps. A Requirement for a Reliable Conformational Analysis of Biomolecules Using 2D NMR.
- OrganicERs. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
- Google Books. (2009). Guide to Fluorine NMR for Organic Chemists.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- NIH. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- PubChem. (n.d.). 3-Benzyloxybenzaldehyde.
- University of Rochester. (n.d.). Fluorine NMR.
- SpectraBase. (n.d.). Benzyl ethyl ether - 13C NMR.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- PubChem. (n.d.). 4-Fluorobenzyl chloride.
- ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- J-Anal-Bioanal-Techniques. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).
- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
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Technical Support Center: Overcoming Solubility Challenges with 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Introduction: As a novel aromatic aldehyde, 3-[(4-Fluorobenzyl)oxy]benzaldehyde presents exciting opportunities in various screening and drug development assays. However, its hydrophobic nature and poor aqueous solubility are significant technical hurdles that can lead to inaccurate and unreliable data. Low solubility can manifest as underestimated compound activity, poor reproducibility, and discrepancies between biochemical and cell-based assay results[1][2]. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my experiment and my this compound powder won't dissolve in my aqueous assay buffer. What is the first and most critical step?
A1: The foundational step is to prepare a high-concentration stock solution in an appropriate organic solvent before attempting to make aqueous dilutions. Direct dissolution in aqueous buffers will fail due to the compound's hydrophobicity.
The Primary Solvent of Choice: DMSO
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial compound solubilization in drug discovery for several key reasons[2][3]:
-
High Solvating Power: Its amphipathic nature allows it to dissolve a vast range of both hydrophobic and hydrophilic molecules[3][4].
-
Miscibility with Water: DMSO is fully miscible with water, which is essential for the subsequent dilution steps into your aqueous assay buffer.
-
Assay Compatibility: Most biochemical and cell-based assays can tolerate low final concentrations of DMSO (typically <0.5% v/v) without significant interference[5].
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable vial (e.g., glass or polypropylene).
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Starting with a high concentration minimizes the volume of DMSO added to the final assay.
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, brief sonication in a water bath or gentle warming (to 30-37°C) can be applied. Caution: Benzaldehyde derivatives can be susceptible to oxidation; avoid excessive heating[6][7].
Visual Confirmation: Ensure the solution is a completely clear, homogenous liquid with no visible crystals or precipitate.
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to prevent water absorption from the atmosphere and degradation. Benzaldehydes are known to oxidize to the corresponding benzoic acid over time, especially when exposed to air[6][8].
Q2: I successfully made a 20 mM DMSO stock, but when I dilute it into my phosphate-buffered saline (PBS) for the assay, a cloudy precipitate forms immediately. What is happening and how do I fix it?
A2: This phenomenon is known as "crashing out" or precipitation. It occurs when the compound, which is stable in the 100% organic environment of the DMSO stock, is abruptly transferred to a predominantly aqueous environment where its solubility is exceedingly low. The key is to control the final assay conditions to maintain solubility.
Troubleshooting Workflow for Compound Precipitation:
Below is a decision-making workflow to address this common issue.
Caption: Decision tree for troubleshooting compound precipitation.
Strategy A: Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds[9][10][11].
-
Mechanism: Co-solvents like ethanol or propylene glycol disrupt the strong hydrogen-bonding network of water, creating a more favorable, less polar environment for the hydrophobic molecule to dissolve[12].
-
Common Choices: Ethanol, propylene glycol, polyethylene glycols (PEGs).
-
Implementation: Add the co-solvent to your aqueous assay buffer before adding the compound's DMSO stock. The final concentration of the co-solvent should be kept as low as possible (typically 1-5% v/v) to avoid impacting the biological activity of your system[9].
Strategy B: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions[13].
-
Mechanism: The hydrophobic core of the micelle encapsulates the poorly soluble this compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer[14]. This is a powerful technique for highly insoluble compounds.
-
Common Choices: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are preferred as they are less likely to denature proteins compared to ionic surfactants[13].
-
Implementation: Add the surfactant to the assay buffer to a final concentration slightly above its CMC. It is critical to run a vehicle control with the surfactant alone to ensure it does not interfere with your assay readout[3].
Caption: Surfactant micelles encapsulating a hydrophobic compound.
| Solubilizing Agent | Type | Typical Final Conc. | Critical Micelle Conc. (CMC) | Key Consideration |
| DMSO | Co-solvent | < 0.5% (v/v) | N/A | Can interfere with enzyme activity or cell viability at higher concentrations[3][15][16]. |
| Ethanol | Co-solvent | 1 - 5% (v/v) | N/A | Can cause protein denaturation at higher concentrations. |
| Tween® 20 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | ~0.006% (0.06 mM) | Generally mild and widely used in ELISAs and cell-based assays. |
| Triton™ X-100 | Non-ionic Surfactant | 0.01 - 0.1% (v/v) | ~0.015% (0.24 mM)[17][18] | More effective for membrane protein solubilization but can be harsher than Tween® 20. |
Q3: I tried co-solvents and surfactants, but they interfere with my assay. Are there more advanced or biocompatible options available?
A3: Yes. When standard excipients are not suitable, cyclodextrins offer a highly effective and biocompatible alternative for enhancing the solubility of poorly soluble drugs and research compounds[14][19][20].
Strategy C: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity[21][22].
-
Mechanism: They function by forming a "host-guest" inclusion complex, where the hydrophobic this compound molecule (the "guest") is encapsulated within the central cavity of the cyclodextrin ("host")[22][23]. This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin[19][23]. This mechanism has been shown to be effective for benzaldehyde and its derivatives[24].
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly favored in pharmaceutical and biological research due to their high aqueous solubility and excellent safety profiles[14][20][23].
-
Implementation: Cyclodextrins can be used in two main ways:
-
In-situ Formulation: Add HP-β-CD directly to the assay buffer before the addition of the compound's DMSO stock.
-
Pre-formulation: Create a concentrated aqueous stock of the compound complexed with HP-β-CD, which can then be diluted directly into the assay buffer. This often eliminates the need for any organic co-solvent in the final assay medium.
-
Protocol 2: Screening for Optimal Solubilizing Agent Concentration
To ensure assay integrity, it is crucial to use the minimum effective concentration of any solubilizing agent.
Prepare Agent Stocks: Make concentrated aqueous stocks of your chosen agent (e.g., 10% Tween® 20, 20% HP-β-CD).
Serial Dilution: In a clear microplate, prepare serial dilutions of the solubilizing agent in your assay buffer.
Add Compound: To each well, add a fixed amount of your this compound DMSO stock to achieve the desired final assay concentration. Include a control with no solubilizing agent.
Incubate & Observe: Mix and incubate the plate under your standard assay conditions (e.g., 30 minutes at room temperature).
Assess Solubility: Visually inspect the plate for any signs of precipitation or cloudiness. A nephelometer or plate reader measuring absorbance at a high wavelength (e.g., 600 nm) can be used for quantitative assessment.
Select Concentration: The optimal concentration is the lowest concentration of the agent that results in a completely clear solution.
Validate with Vehicle Control: Run your full biological assay using the selected concentration of the solubilizing agent without your compound of interest. This "vehicle control" is essential to confirm that the agent itself does not produce a false positive or negative signal.
Q4: How can I be certain my compound is truly dissolved and not just a fine, invisible suspension that could give me false results?
A4: This is an excellent and critical question. Undissolved compound aggregates are a primary source of promiscuous, non-specific inhibition in screening assays and lead to unreliable data[1][3].
Verification Methods:
-
Visual Inspection (Tyndall Effect): Shine a laser pointer through your final solution in a clear cuvette or vial. A true solution will show no beam path, whereas a colloidal suspension will scatter the light, making the beam visible.
-
Centrifugation Test: Prepare your final working solution and centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes. Carefully inspect the bottom of the tube for any visible pellet. A true solution will have no pellet.
-
Assay Validation with a "Detergent Test": If you suspect aggregation-based inhibition, re-run the assay with the addition of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it strongly suggests the original activity was due to aggregation, not specific binding[3].
By systematically applying these solubilization strategies and validation checks, researchers can confidently work with challenging compounds like this compound, ensuring that the generated data is accurate, reproducible, and reflective of true biological activity.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Wikipedia. (n.d.). Cosolvent.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- G-Biosciences. (2018, June 8). Handbook & Selection Guide to Detergents & Detergent Removal.
- Labome. (n.d.). Detergents: Triton X-100, Tween-20, and More.
- Scribd. (2021, August 2). Detergents: Triton X-100, Tween-20, and More: Type Chemicals | PDF | Sodium Dodecyl Sulfate.
- CORE. (n.d.). Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween -.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- PMC - NIH. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
- ResearchGate. (2025). (PDF) Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution.
- ACS Publications. (2018, September 4). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
- ResearchGate. (2025). Inhibitory Effect of Dimethyl Sulfoxide on the Mutagenicity of Promutagens in the Ames Test.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- PubMed. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study.
- PubChem - NIH. (n.d.). Benzaldehyde | C6H5CHO | CID 240.
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (2023, February 1). How to rule out the DMSO effect in drugs?.
- Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
- MedchemExpress.com. (n.d.). 4-(3-Fluorobenzyloxy)benzaldehyde | Drug Intermediate.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- TCI EUROPE N.V. (n.d.). 4-(3-Fluorobenzyloxy)benzaldehyde 66742-57-2.
- MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- ChemicalBook. (2025). 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2.
- Sigma-Aldrich. (n.d.). 3-((4-FLUOROBENZYL)OXY)BENZALDEHYDE AldrichCPR.
- Research Collection. (2021, May 7). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water.
- PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | CID 891711.
- PubChem - NIH. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
- ChemScene. (n.d.). 66742-57-2 | 4-(3-Fluorobenzyloxy)benzaldehyde.
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- 16. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in 3-[(4-Fluorobenzyl)oxy]benzaldehyde reactions
Welcome to the technical support center for the synthesis and purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation to ensure high purity and yield.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2] While its structure appears straightforward, its synthesis, most commonly achieved via the Williamson ether synthesis, presents several challenges that can lead to significant byproduct formation. The presence of a reactive aldehyde group and an ambident phenoxide nucleophile necessitates careful control over reaction conditions to achieve the desired outcome.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction and purification processes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted 3-hydroxybenzaldehyde. What's going wrong?
Answer:
This is a common issue that typically points to inefficient formation or reaction of the phenoxide nucleophile. Several factors could be at play:
-
Insufficient Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde must be fully deprotonated to form the reactive phenoxide. If the base is too weak or used in insufficient amounts, the reaction will stall.[3]
-
Inappropriate Solvent Choice: Protic solvents (e.g., ethanol) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction.
-
Solution: Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO. These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic, accelerating the reaction rate.[5]
-
-
Reaction Conditions: The reaction may require more thermal energy or time to proceed to completion.
-
Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., with aqueous NaOH), the transfer of the phenoxide to the organic phase can be rate-limiting.
Q2: I've isolated my product, but NMR/GC-MS analysis shows an isomeric impurity. What is it and how can I prevent it?
Answer:
The most likely isomeric impurity is a C-alkylated byproduct. The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms on the ring (ortho and para to the hydroxyl group).
-
The Cause: C-Alkylation vs. O-Alkylation: While O-alkylation is desired to form the ether, the 4-fluorobenzyl group can also attack the electron-rich ortho position (C2) or para position (C4) of the phenoxide ring, leading to 2-(4-fluorobenzyl)-3-hydroxybenzaldehyde or 4-(4-fluorobenzyl)-3-hydroxybenzaldehyde. This side reaction is a known complication in the alkylation of phenols.[5] A patent for a related compound notes the presence of such impurities.[10]
-
Prevention & Control:
-
Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.
-
Phase Transfer Catalysis: Using a PTC can enhance selectivity for O-alkylation.
-
-
Purification: If C-alkylation occurs, the byproducts must be removed.
-
Solution: Flash column chromatography on silica gel is the most effective method for separating the desired O-alkylated product from its C-alkylated isomers due to differences in polarity.
-
Q3: My final product is contaminated with an acidic impurity, and the problem worsens during storage. What is happening?
Answer:
This is a classic case of the aldehyde functional group oxidizing to a carboxylic acid, forming 3-[(4-Fluorobenzyl)oxy]benzoic acid. Aldehydes, especially aromatic ones, are susceptible to air oxidation.[2][6][11]
-
Mechanism of Oxidation: The oxidation can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities. The process often proceeds via a radical chain mechanism.[11]
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Avoid Prolonged Base Exposure: Do not leave the product in a basic solution for extended periods during workup, as this can sometimes facilitate oxidation.
-
Proper Storage: The purified product should be stored in a cool, dark place, preferably in an amber vial with the headspace flushed with an inert gas.[6][12] Refrigeration is recommended.
-
-
Purification:
-
Solution: The acidic byproduct can be easily removed. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane and wash the solution with a dilute aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the desired aldehyde remains in the organic layer. Follow with a water wash to remove residual bicarbonate.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best synthetic route for this molecule? | The Williamson ether synthesis is the most direct and widely used method.[13] It involves the Sₙ2 reaction between the phenoxide of 3-hydroxybenzaldehyde and an electrophile like 4-fluorobenzyl bromide or chloride.[3][4] Alternative routes like the Mitsunobu reaction are possible but generate stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[14][15] |
| Which alkylating agent is better: 4-fluorobenzyl chloride or 4-fluorobenzyl bromide? | 4-Fluorobenzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group. This can lead to faster reaction times or allow for milder reaction conditions. However, the chloride is often less expensive and may be sufficient if conditions are optimized. |
| How can I effectively monitor the reaction's progress? | Thin Layer Chromatography (TLC) is the ideal method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the 3-hydroxybenzaldehyde spot is a key indicator of reaction completion. |
| What is the most reliable method for purifying the final product? | For high purity required in drug development, flash column chromatography is the preferred method as it can separate the desired product from both unreacted starting materials and structurally similar byproducts like C-alkylated isomers.[6] For less stringent purity requirements or for purifying an already relatively clean crude product, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective.[12][16] |
Visualized Reaction Pathways
Primary Synthetic Route: Williamson Ether Synthesis
The desired reaction proceeds via an Sₙ2 mechanism. The base deprotonates the phenol, and the resulting phenoxide attacks the benzylic carbon of the 4-fluorobenzyl halide.
Caption: The two-step Williamson ether synthesis pathway.
Common Byproduct Formation Pathways
Two of the most common side reactions are C-alkylation of the phenoxide and oxidation of the aldehyde product.
Caption: Competing pathways leading to common byproducts.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol uses potassium carbonate in acetonitrile, a common and effective system for achieving high O-alkylation selectivity.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.).
-
Add Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous acetonitrile (10-15 volumes).
-
Stir: Begin vigorous stirring to create a fine suspension.
-
Add Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.
-
Monitor: Monitor the reaction progress by TLC every 1-2 hours until the 3-hydroxybenzaldehyde is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Aqueous Wash (Optional but Recommended): Dissolve the crude residue in ethyl acetate. Wash the organic solution sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, now free of acidic impurities.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare Column: Pack a silica gel column with an appropriate diameter based on the amount of crude material. Equilibrate the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product. The desired product is typically less polar than unreacted 3-hydroxybenzaldehyde but may have similar polarity to C-alkylated byproducts, requiring careful fractionation.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
References
- Kotecki, B. J., et al. (2011). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters.
- Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Pieber, B., & Seeberger, P. H. (2018). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry.
- Hong, J., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. ACS Catalysis.
- Pevarello, P., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents (US8076515B2).
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- RSC Publishing. (2022). Green Chemistry.
- NIH. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Organic Synthesis. Mitsunobu reaction.
- PTC Organics. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide.
- The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- ResearchGate. (2025). Oxidation of Benzaldehyde to Benzoic Acid.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters.
- Quora. What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?.
- Pearson. Show how you would use the Williamson ether synthesis to prepare...
- ResearchGate. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Wikipedia. 3-Hydroxybenzaldehyde.
- Dalal Institute. Phase Transfer Catalysis.
- ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. iajpr.com [iajpr.com]
- 10. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 15. tcichemicals.com [tcichemicals.com]
- 16. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require a robust, scalable, and reproducible process. We will explore the underlying chemistry, address common challenges through a detailed troubleshooting guide, and provide actionable protocols grounded in established scientific principles.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenol (3-hydroxybenzaldehyde) to form a nucleophilic phenoxide, which then attacks an electrophilic primary halide (4-fluorobenzyl halide) to form the desired ether.[1][2] While straightforward in principle, scaling this reaction introduces challenges related to reaction kinetics, impurity profiles, and process safety.
The core transformation is as follows:
Reaction of 3-hydroxybenzaldehyde with 4-fluorobenzyl halide.
Visualized General Workflow
Scaling up requires a systematic approach from reagent preparation to final product isolation. The following workflow outlines the critical stages of the process.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Which 4-fluorobenzyl halide (Cl, Br, I) should I use for scale-up?
While 4-fluorobenzyl iodide is the most reactive, its higher cost and lower stability make it less ideal for large-scale synthesis. 4-fluorobenzyl bromide offers a good balance of reactivity and cost.[3] However, 4-fluorobenzyl chloride is often preferred in industrial settings due to its lower cost and greater availability, though it may require more forcing conditions (higher temperature, longer reaction time, or the use of a catalyst) to achieve complete conversion.[4]
Q2: What is the best base and solvent combination for this synthesis?
The choice of base and solvent is critical for reaction efficiency and minimizing side reactions.[5]
| Base | Solvent(s) | Advantages | Disadvantages |
| K₂CO₃ | Acetone, Acetonitrile | Inexpensive, easy to handle, mild. Good for generating the phenoxide without being overly basic.[6][7] | Can lead to slower reaction rates. Acetone's low boiling point limits reaction temperature. |
| NaOH / KOH | Ethanol, Water/Toluene (with PTC) | Strong bases, drive the reaction quickly. Inexpensive.[1] | Can promote side reactions. Using protic solvents like ethanol can slow the SN2 reaction.[1][8] |
| NaH / KH | THF, DMF | Very strong, irreversible deprotonation.[2][9] | Flammable (releases H₂ gas), requires strictly anhydrous conditions, more expensive, and poses significant safety risks on scale-up. |
For scale-up, a combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is often the most practical and reliable choice.[1][5] This system avoids the hazards of hydrides and the potential for side reactions associated with strong hydroxides in protic solvents.
Q3: Is a phase-transfer catalyst (PTC) necessary?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is highly beneficial, especially in industrial settings.[1] A PTC facilitates the transfer of the phenoxide from the solid base surface or an aqueous phase into the organic phase where the 4-fluorobenzyl halide resides.[10] This dramatically increases the reaction rate, allows for the use of less expensive inorganic bases (like NaOH) with non-polar solvents (like toluene), and can enable lower reaction temperatures.[2][10]
Q4: How does temperature affect the reaction and impurity profile?
The Williamson ether synthesis is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate.[1]
-
Too Low: The reaction will be sluggish, leading to incomplete conversion and long processing times, which is economically unfavorable on a large scale.
-
Too High: Excessive temperatures can promote side reactions. The most significant is C-alkylation of the phenoxide ring, which is an ambident nucleophile.[1][2] It can also lead to the decomposition of sensitive reagents or products. Careful temperature control is paramount during scale-up.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Recommended Solution & Rationale |
| Ineffective Deprotonation | Verify Base Stoichiometry and Quality: Use at least 1.1-1.5 equivalents of a finely powdered, dry base like K₂CO₃. The phenoxide formation is an equilibrium; an excess of base drives it to completion. Ensure the base is not old or hydrated. |
| Poor Reagent Quality | Check Purity of 4-Fluorobenzyl Halide: The halide can degrade over time through hydrolysis or polymerization. Use a fresh or newly purified batch. Confirm purity via ¹H NMR or GC. |
| Inappropriate Solvent | Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are superior for SN2 reactions as they solvate the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.[1][2][5] Protic solvents (water, ethanol) will hydrogen-bond with the phenoxide, reducing its nucleophilicity.[1] |
| Insufficient Temperature or Time | Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC. If it stalls, consider increasing the temperature in 10 °C increments (not exceeding ~100 °C) or extending the reaction time. On a large scale, heat transfer can be slow, so ensure the internal batch temperature reaches the target. |
Problem 2: Significant Formation of Impurities
The primary impurity of concern is the C-alkylated product, 3-((4-fluorobenzyl)oxy)-4-(4-fluorobenzyl)benzaldehyde.
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
| Possible Cause | Recommended Solution & Rationale |
| Ambident Nucleophile Reactivity | Solvent Choice: The selectivity between O- and C-alkylation is solvent-dependent.[11] While polar aprotic solvents increase the overall rate, sometimes using less polar solvents can favor O-alkylation. This requires careful optimization. |
| Formation of 4,4'-difluorodibenzyl ether | Use Anhydrous Conditions: This side product arises from the reaction of 4-fluorobenzyl halide with hydroxide ions. If using NaOH or KOH, a phase-transfer system is crucial to limit the concentration of OH⁻ in the organic phase. Using an anhydrous base like K₂CO₃ is the most direct way to prevent this. |
| Oxidation of Aldehyde | Maintain an Inert Atmosphere: The aldehyde group can be oxidized to a carboxylic acid, especially at higher temperatures if air is present.[3][7] Blanketing the reaction vessel with nitrogen or argon throughout the process is critical for preventing this, especially during long reaction times. |
Problem 3: Difficult Workup and Purification
| Possible Cause | Recommended Solution & Rationale |
| Emulsion during Extraction | Filter Before Extraction: After quenching the reaction with water, filter the entire mixture to remove insoluble inorganic salts (e.g., K₂CO₃, KBr). This often prevents emulsions. Adding brine (saturated NaCl solution) during washing can also help break up emulsions. |
| Product Fails to Crystallize | High Impurity Level: If the crude product is an oil, it is likely due to impurities depressing the melting point. Purify the material first via flash column chromatography. Solvent Choice for Crystallization: A patent for a similar compound suggests crystallization from diisopropyl ether.[4] Start by dissolving the purified product in a minimum of warm solvent, then cool slowly, seeding if necessary, to induce crystallization. |
Detailed Experimental Protocol (Lab Scale)
This protocol is a starting point and should be optimized based on in-process controls.
Materials:
-
3-hydroxybenzaldehyde (1.0 eq)
-
4-fluorobenzyl bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Acetonitrile (10 volumes, e.g., 10 mL per gram of 3-hydroxybenzaldehyde)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq) and acetonitrile (10 volumes).
-
Add Base: Add the powdered potassium carbonate (1.5 eq) to the solution.
-
Add Alkylating Agent: Add 4-fluorobenzyl bromide (1.05 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting 3-hydroxybenzaldehyde is consumed.
-
Workup - Quench & Filter: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (20 volumes). Stir for 15 minutes. If a precipitate (the product) forms, collect it by filtration. If it remains oily, proceed to extraction.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 10 volumes).
-
Workup - Wash: Combine the organic layers and wash sequentially with deionized water (1 x 10 volumes) and brine (1 x 10 volumes).
-
Workup - Dry & Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which may be a solid or a pale yellow oil.
Scale-Up Considerations
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (1-100 kg) | Rationale & Key Considerations |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer (impeller) | Efficient mixing is crucial to ensure good contact between the solid base and liquid phase and to maintain uniform temperature. Avoid dead spots. |
| Heat Transfer | Heating mantle, oil bath | Jacketed reactor (steam/oil) | Surface area-to-volume ratio decreases on scale-up. Ensure the reactor's heating/cooling system can handle the exotherm (if any) and maintain the target temperature. |
| Reagent Addition | All at once or via syringe | Controlled addition via pump | Controlled addition of the alkylating agent helps manage any potential exotherm and maintain better control over the reaction. |
| Filtration | Buchner funnel | Nutsche filter, centrifuge | Handling large volumes of solids and liquids requires dedicated process equipment. Ensure efficient solid-liquid separation and cake washing. |
| Solvent Choice | Acetonitrile, DMF | Toluene with PTC may be preferred | On a large scale, cost, toxicity, and ease of recovery become major factors. Toluene is cheaper and easier to handle than DMF, and using a PTC can make it a viable option.[5] |
Purification Protocol: Crystallization
-
Solvent Selection: Transfer the crude this compound to a clean flask. Based on literature for similar compounds, diisopropyl ether is a good starting point for crystallization.[4]
-
Dissolution: Add a minimal amount of warm (40-50°C) diisopropyl ether to the crude product until it fully dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization begins, cool the flask in an ice bath for at least one hour to maximize product recovery.
-
Isolation: Collect the white, crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry the product under vacuum.
-
Analysis: Confirm the purity of the final product by melting point, ¹H NMR, and HPLC. The melting point should be sharp (literature: 46-50°C).[7]
References
- Wikipedia. Williamson ether synthesis.[Link]
- ChemTalk. Williamson Ether Synthesis.[Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- YouTube. Williamson Ether Synthesis.[Link]
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.[Link]
- Master Organic Chemistry. The Williamson Ether Synthesis.[Link]
Sources
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- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
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- 9. organicchemistrytutor.com [organicchemistrytutor.com]
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- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. This molecule is a key building block in medicinal chemistry and materials science. Its synthesis, typically achieved via the Williamson ether synthesis, is robust yet susceptible to byproduct formation that can complicate purification and reduce yields.[1][2] This guide is designed for researchers, chemists, and process development professionals to diagnose, characterize, and mitigate the formation of common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations that suggest byproduct formation.
Q1: My TLC plate shows multiple new spots that are not my starting materials or desired product. What are the likely culprits?
A: Multiple spots indicate a mixture of compounds. Besides unreacted starting materials (3-hydroxybenzaldehyde and 4-fluorobenzyl halide), common byproducts include the oxidized product (3-[(4-Fluorobenzyl)oxy]benzoic acid), hydrolyzed alkylating agent (4-fluorobenzyl alcohol), or potentially C-alkylated isomers.[3][4] Each will have a different polarity and thus a different Rf value. A logical, step-by-step characterization is required.
Q2: The final yield of my reaction is significantly lower than expected, even though my starting materials were consumed. Why?
A: Low yield in the face of complete starting material consumption strongly suggests that one or more side reactions are competing with your main desired reaction.[1][2] The most likely cause is the conversion of reactants into soluble byproducts that are lost during aqueous workup or are co-purified with the main product, reducing its isolated mass and purity. Hydrolysis of the 4-fluorobenzyl halide or oxidation of the aldehyde are common yield-reducing pathways.[5][6]
Q3: My ¹H NMR spectrum is complex, with unexpected peaks, particularly in the aromatic and aldehyde regions. How do I begin to decipher it?
A: Unexpected peaks are definitive evidence of impurities.
-
A broad singlet between 10-12 ppm suggests the presence of a carboxylic acid, likely from the oxidation of your product.[7][8]
-
New peaks in the 7.0-8.0 ppm aromatic region could indicate C-alkylation, where the benzyl group attaches to the ring instead of the oxygen.[3][4][9]
-
A singlet around 4.6 ppm accompanied by a broad singlet could be the benzylic (CH₂) and hydroxyl (OH) protons of 4-fluorobenzyl alcohol. Start by comparing your spectrum to reference spectra of the starting materials. Then, focus on identifying the structures of the major impurities using the troubleshooting guides in Section 2.
Q4: My LC-MS analysis shows a mass peak that is 16 Da higher than my expected product mass. What is this species?
A: A mass increase of 16 atomic mass units (amu) almost certainly corresponds to the addition of an oxygen atom. This is a classic sign of the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH).[5][10] This byproduct, 3-[(4-Fluorobenzyl)oxy]benzoic acid, is one of the most common impurities in this synthesis, especially if the reaction or workup is exposed to air for extended periods.[11][12][13]
Section 2: In-Depth Troubleshooting Guides & Mitigation
This section provides a structured approach to identifying and preventing specific byproducts.
Problem Cluster 1: Aldehyde-Derived Byproducts
-
Hypothesis: The aldehyde group of the product or starting material is being oxidized to a carboxylic acid. This is often facilitated by exposure to atmospheric oxygen under basic conditions, especially at elevated temperatures.[12]
-
Identification Protocol:
-
LC-MS: Look for a molecular ion peak corresponding to [M+16+H]⁺ or [M+16-H]⁻ relative to the desired product.
-
¹H NMR: The sharp aldehyde proton signal (~9.9 ppm) will be absent for this impurity. Instead, a very broad singlet may appear far downfield (10-13 ppm), characteristic of a carboxylic acid proton.
-
FTIR: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a shift of the carbonyl (C=O) stretch to a lower wavenumber (~1680-1710 cm⁻¹) compared to the aldehyde (~1700-1720 cm⁻¹).
-
Extraction Test: The carboxylic acid is acidic. During an aqueous workup, it will be deprotonated by a mild base (e.g., NaHCO₃) and move into the aqueous layer. Acidifying this layer should cause the byproduct to precipitate.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.
-
Controlled Workup: Minimize the time the reaction mixture is exposed to air during workup and purification.
-
-
Hypothesis: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the electron-rich ortho and para positions of the aromatic ring (C-alkylation).[1][3] While O-alkylation is generally favored in polar aprotic solvents like DMF or acetone, certain conditions can promote C-alkylation.[4]
-
Identification Protocol:
-
¹H & ¹³C NMR: This is the most definitive tool. C-alkylation will dramatically change the substitution pattern on the benzaldehyde ring. Expect significant shifts in the aromatic proton signals and the loss of a proton signal, replaced by signals for the benzylic CH₂ group attached directly to the ring. 2D NMR techniques (COSY, HMBC) will be required to confirm the exact connectivity.
-
LC-MS: The C-alkylated product is an isomer of the desired O-alkylated product. Therefore, it will have the exact same mass. It may, however, have a different retention time on the LC column.
-
-
Mitigation Strategies:
-
Solvent Choice: Use polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile) which solvate the cation but leave the phenoxide oxygen relatively free to react, favoring O-alkylation.[4][14]
-
Avoid Protic Solvents: Protic solvents (water, ethanol) can hydrogen-bond with the phenoxide oxygen, sterically hindering it and increasing the relative proportion of C-alkylation.[4]
-
Problem Cluster 2: Alkylating Agent-Derived Byproducts
-
Hypothesis: The alkylating agent, 4-fluorobenzyl halide, has been hydrolyzed by water present in the reaction mixture. This is a competing Sₙ1 or Sₙ2 reaction where water acts as the nucleophile.[6][15]
-
Identification Protocol:
-
LC-MS: Search for the molecular ion corresponding to 4-fluorobenzyl alcohol (C₇H₇FO, MW ≈ 126.13).
-
¹H NMR: Look for a characteristic singlet for the benzylic protons (CH₂) around 4.6 ppm and a broad, exchangeable singlet for the hydroxyl proton (-OH).
-
GC-MS: This byproduct is more volatile than the main product and can often be detected effectively by GC-MS.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The base (e.g., K₂CO₃) should also be dried in an oven before use.
-
-
Hypothesis: This byproduct forms in a two-step process. First, 4-fluorobenzyl halide is hydrolyzed to 4-fluorobenzyl alcohol (Byproduct C). This alcohol is then deprotonated by the base and acts as a nucleophile, attacking another molecule of 4-fluorobenzyl halide to form the symmetrical ether.
-
Identification Protocol:
-
LC-MS: Identify the mass corresponding to the ether (C₁₄H₁₂F₂O, MW ≈ 234.24).
-
¹H NMR: Due to its symmetry, the spectrum will be simple. Expect a sharp singlet for the two equivalent benzylic CH₂ groups around 4.5-4.7 ppm and characteristic aromatic signals for the 4-fluorophenyl groups.
-
-
Mitigation Strategies:
-
The primary mitigation is to prevent the formation of the 4-fluorobenzyl alcohol precursor by maintaining strict anhydrous conditions.
-
Section 3: Analytical Workflows & Protocols
Logical Workflow for Byproduct Identification
The following diagram outlines a systematic workflow for identifying an unknown impurity observed during the synthesis.
Caption: Workflow for Byproduct Identification and Mitigation.
Protocol 1: Standard LC-MS Analysis for Byproduct Profiling
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to approximately 1 mg/mL.
-
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a 5-minute gradient from 5% B to 95% B, hold for 2 minutes, and then re-equilibrate.
-
MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of species. Scan a mass range from 100 to 500 m/z.
-
Analysis: Extract ion chromatograms for the expected masses of the product and all hypothesized byproducts (see Table 1).
Section 4: Data Summary & Visualization
Reaction Scheme: Synthesis and Major Side Reactions
The diagram below illustrates the intended synthetic pathway and the formation of the three most common byproducts.
Caption: Williamson Ether Synthesis and Competing Side Reactions.
Table 1: Comparative Analytical Data for Product & Key Byproducts
| Compound Name | Structure | Expected Mass [M+H]⁺ | Key ¹H NMR Shifts (ppm, CDCl₃) |
| This compound (Product) | C₁₄H₁₁FO₂ | 231.08 | 9.9 (s, 1H, CHO) , 7.5-7.2 (m, Ar-H), 5.1 (s, 2H, O-CH₂-Ar) |
| 3-[(4-Fluorobenzyl)oxy]benzoic Acid | C₁₄H₁₁FO₃ | 247.07 | 10-13 (br s, 1H, COOH) , 8.0-7.2 (m, Ar-H), 5.1 (s, 2H, O-CH₂-Ar) |
| 4-Fluorobenzyl Alcohol | C₇H₇FO | 127.06 | 7.4-7.0 (m, Ar-H), 4.6 (s, 2H, CH₂) , ~2.0 (br s, 1H, OH) |
| C-Alkylated Isomer (e.g., 2-benzyl) | C₁₄H₁₁FO₂ | 231.08 | 9.9 (s, 1H, CHO) , Aromatic region becomes highly complex due to loss of symmetry, ~4.0 (s, 2H, Ar-CH₂-Ar) |
| Bis(4-fluorobenzyl) Ether | C₁₄H₁₂F₂O | 235.09 | 7.4-7.0 (m, Ar-H), 4.6 (s, 4H, symmetrical CH₂) |
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Kornblum, N., & Lurie, A. P. (1959). The Alkylation of the Ambident Phenoxide Ion. Journal of the American Chemical Society, 81(11), 2705–2715.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
- Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-15465.
- U.S. Patent No. US8076515B2. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde and Other Benzaldehyde Derivatives
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, a versatile backbone from which a multitude of compounds with diverse biological activities can be derived. The strategic modification of the benzaldehyde ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent therapeutic agents. This guide provides an in-depth comparison of the biological activity of a specific derivative, 3-[(4-Fluorobenzyl)oxy]benzaldehyde, with other notable benzaldehyde derivatives, supported by experimental data from various studies. Our focus will be on anticancer, antimicrobial, antioxidant, and anti-inflammatory activities, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
Introduction: The Versatility of the Benzaldehyde Scaffold
Benzaldehyde and its derivatives have long been recognized for their broad spectrum of biological activities.[1] The simple yet reactive aldehyde functional group, coupled with the aromatic ring, provides a platform for a wide array of chemical modifications. Substituents on the phenyl ring, such as halogens, hydroxyl, methoxy, and benzyloxy groups, can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[2] The introduction of a fluorobenzyl ether moiety, as seen in this compound, is a modern strategy in drug design, often employed to enhance metabolic stability and binding affinity.[3] This guide will dissect the impact of such structural modifications on the biological performance of benzaldehyde derivatives.
Comparative Biological Activity
To provide a clear and objective comparison, the following sections summarize the biological activities of this compound and other selected benzaldehyde derivatives. The data, presented in tabular format, is collated from various scientific publications. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis of available literature.
Anticancer Activity
Benzaldehyde derivatives have shown significant promise as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[4][5] The cytotoxicity of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, its structural analogs, particularly benzyloxybenzaldehyde derivatives, have demonstrated significant anticancer activity.[5] For instance, certain benzyloxybenzaldehyde derivatives have shown potent activity against the HL-60 human leukemia cell line.[5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Benzaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | [5] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent activity at 1-10 µM | [5] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant activity at 1-10 µM | [5] |
| Benzaldehyde | Various cancer cell lines | Varied, with higher toxicity to cancer cells than normal cells | [4] |
| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | HCT-116 (Human colorectal cancer) | 24.95 | [6] |
Note: The term "Significant activity at 1-10 µM" indicates that the compounds were highly active within this concentration range as reported in the study, though specific IC50 values were not always provided in the abstract.
The data suggests that the position and nature of the substituent on both the benzaldehyde and the benzyl rings of benzyloxybenzaldehyde derivatives are critical for their anticancer potency.
Antimicrobial Activity
The antimicrobial properties of benzaldehyde derivatives are well-documented, with activity observed against a range of bacteria and fungi.[2][7] The mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of essential microbial enzymes.[7] The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Benzaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Salicylaldehydes | Candida albicans | 12 - 63 | [9] |
| Halogenated Salicylaldehydes | Saccharomyces cerevisiae | 8 - 63 | [9] |
| Nitro- and Hydroxy-substituted Benzaldehydes | Various bacteria and fungi | Among the most active derivatives | [2] |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [10] |
The results indicate that halogen and hydroxyl substitutions on the benzaldehyde ring can significantly enhance antifungal activity. The comparatively low activity of unsubstituted benzaldehyde against certain bacterial strains highlights the importance of functionalization.
Antioxidant Activity
Many benzaldehyde derivatives exhibit antioxidant properties by scavenging free radicals, a key process in mitigating oxidative stress implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity, with lower IC50 values indicating higher activity.
The antioxidant potential of benzyloxybenzaldehyde derivatives can be influenced by the electronic properties of the substituents. While specific DPPH assay results for this compound are not widely published, studies on other derivatives provide a basis for comparison.
Table 3: Comparative Antioxidant Activity (IC50) of Selected Benzaldehyde Derivatives
| Compound/Derivative | Assay | IC50 | Reference |
| Dibenzal-acetone derivatives | ABTS method | 5.82 - 8.23 µM | [9] |
| Benzalacetone derivatives | DPPH assay | Varied based on substitution | [11] |
| Hydroxybenzaldehydes | Various in vitro assays | Strong activity observed for 2,3-dihydroxybenzaldehyde and 2,4,5-trihydroxybenzaldehyde | [5] |
The presence of hydroxyl groups on the benzaldehyde ring appears to be a key determinant of antioxidant activity. Further studies are needed to elucidate the antioxidant potential of fluorinated benzyloxy derivatives.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic manifestation is linked to various diseases. Benzaldehyde derivatives have been investigated for their ability to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10][11]
While direct comparative data for this compound is scarce, the anti-inflammatory potential of related structures suggests this as a promising area for future investigation.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of this compound is likely influenced by several structural features. The fluorobenzyl group can enhance binding to target proteins through favorable interactions, including hydrogen bonding and hydrophobic interactions. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding pocket.
One reported activity for this compound is the inhibition of carbonic anhydrase.[3] Carbonic anhydrase inhibitors often feature a zinc-binding group. While the aldehyde itself is not a classical zinc-binding group, the overall electronic and steric properties of the molecule may contribute to its inhibitory effect. Structure-activity relationship studies on other carbonic anhydrase inhibitors have shown that the nature and position of substituents on the aromatic ring are crucial for potency and selectivity.[12][13]
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the DPPH free radical.[1][14]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Visualization of Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A generalized workflow for evaluating the biological activities of benzaldehyde derivatives.
Caption: The central role of the benzaldehyde scaffold and substituent effects on its diverse biological activities.
Conclusion
This comparative guide highlights the significant biological potential of this compound and its chemical relatives. The inclusion of a fluorobenzyl ether moiety represents a key structural modification that warrants further investigation across a spectrum of biological assays. While direct comparative data remains somewhat limited, the available literature strongly suggests that benzyloxybenzaldehyde derivatives, particularly those with halogen substitutions, are a promising class of compounds for the development of novel therapeutics. The experimental protocols and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of novel benzaldehyde derivatives. Future studies should aim to conduct direct, head-to-head comparisons of these compounds to establish a more definitive structure-activity relationship and to identify lead candidates for further preclinical and clinical development.
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A Comparative Guide to the Structure-Activity Relationships of Fluorinated Benzaldehyde Derivatives
Introduction: The Strategic Role of Fluorine in the Benzaldehyde Scaffold
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone, a versatile building block for a vast array of pharmacologically active agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic introduction of fluorine atoms onto this scaffold represents a powerful tactic in drug design, capable of profoundly modulating a molecule's therapeutic potential.[3]
Fluorine's unique properties—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its extreme electronegativity (3.98 on the Pauling scale)—allow it to act as a "super hydrogen."[4] This bioisosteric replacement can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. Key effects of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic "soft spots," prolonging the drug's half-life.[5][6]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as dipole-dipole and hydrogen bond accepting interactions, with protein targets, thereby increasing binding affinity and potency.[4]
-
Modulated Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. This effect, however, is context-dependent and can be tailored.[5]
-
Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and affecting its solubility and target engagement.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzaldehyde derivatives. We will explore how the position and number of fluorine substituents, in concert with other functional groups, dictate their biological activity, supported by experimental data and detailed protocols for their evaluation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of fluorinated benzaldehyde derivatives is critically dependent on the precise arrangement of atoms. The core principle of SAR analysis is to correlate these structural modifications with changes in biological efficacy.[7][8] For this class of compounds, the key variables are the position of the fluorine atom(s) on the aromatic ring (ortho, meta, para) and the nature of other substituents.
The Influence of Fluorine Positional Isomerism
The location of the fluorine atom on the benzaldehyde ring dictates its electronic and steric influence, leading to distinct biological outcomes.
-
Antimicrobial Activity: Studies on Schiff bases derived from the three constitutional isomers of fluorobenzaldehyde (ortho, meta, and para) have shown that the position of fluorine significantly impacts antimicrobial efficacy.[9] For instance, in a series of fluorinated benzimidazole derivatives, compounds with a fluorine atom at the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.[10] This suggests that the electronic perturbation at the meta position may be optimal for interaction with specific bacterial targets.
-
Enzyme Inhibition: In the context of enzyme inhibition, fluorine's position can alter the molecule's ability to fit into an active site. For acetylcholinesterase inhibitors based on trifluoroacetophenone (a related ketone structure), the positioning of the fluorinated group is crucial for potent, time-dependent inhibition, transforming the molecule into a quasi-substrate inhibitor.[11]
-
Anticancer Activity: The anticancer properties of fluorinated chalcones, often synthesized from fluorinated benzaldehydes, are also position-dependent.[12] The substitution pattern affects cytotoxicity against various cancer cell lines, such as HepG2 and HCT116.[12][13] Analysis of fluorinated benzofuran derivatives revealed that the presence of fluorine, alongside other groups like bromine or carboxyls, enhances anti-inflammatory and anticancer effects.[13]
The general workflow for conducting such an SAR study is a systematic, iterative process.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Comparative Biological Activity Data
The following tables summarize experimental data from various studies, comparing the biological activities of different fluorinated derivatives. This quantitative comparison highlights the subtle yet critical impact of fluorine substitution.
Table 1: Comparative Anticancer Activity of Fluorinated Chalcone Derivatives Against HepG2 Cells
| Compound ID | Structure (Substitution on Benzaldehyde Ring B) | IC₅₀ (µM)[12] |
| 1a | 4'-F, 2-OCH₃ | > 125 |
| 1b | 4'-F, 3-OCH₃ | > 125 |
| 1c | 4'-F, 4-OCH₃ | > 125 |
| 2a | 3'-F, 2-OCH₃ | 67.51 ± 2.26 |
| 2b | 3'-F, 3-OCH₃ | 82.59 ± 2.51 |
| 2c | 3'-F, 4-OCH₃ | 108.20 ± 3.15 |
| Control | Doxorubicin | 1.01 ± 0.04 |
Data sourced from a study on fluorinated chalcones, where the A ring is a fluorinated acetophenone and the B ring is a substituted benzaldehyde. The notation here refers to substitution on the respective rings.[12] The data clearly shows that moving the fluorine from the 4' to the 3' position on the acetophenone ring (Ring A) and combining it with a methoxy-substituted benzaldehyde (Ring B) dramatically increases cytotoxicity.
Table 2: Comparative Antimicrobial Activity (MIC) of Fluorinated Benzimidazole Derivatives
| Compound ID | Structure (Substitution on 2-Phenyl Ring) | MIC (µg/mL) vs B. subtilis[10] | MIC (µg/mL) vs E. coli[10] |
| 12 | Phenyl (Unsubstituted) | 62.5 | > 1000 |
| 13 | 2-Fluorophenyl (ortho) | 15.62 | 250 |
| 14 | 3-Fluorophenyl (meta) | 7.81 | 62.5 |
| 15 | 4-Fluorophenyl (para) | 31.25 | 125 |
| Control | Ciprofloxacin | 0.97 | 0.48 |
Data extracted from a study on fluorinated benzimidazoles.[10] This dataset illustrates a clear SAR trend: the meta-fluorophenyl derivative (14 ) exhibits the most potent antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria among the tested isomers.
The Interplay of Fluorine with Other Substituents
The "fluorine effect" is not an isolated phenomenon. Its influence is magnified or modulated by other functional groups on the benzaldehyde ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) or electron-withdrawing groups (EWGs) like nitro (-NO₂) can work synergistically with fluorine to fine-tune the molecule's properties and biological activity.
Caption: Influence of structural modifications on properties and activity.
For example, in a series of fluorinated isatins, derivatives containing an ortho-substituted benzyl fragment with fluorine and/or chlorine atoms showed the highest cytotoxicity against tumor cell lines.[14] This indicates a cooperative effect between the halogens at that specific position, likely influencing the molecule's conformation and interaction with its biological target.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential. Here, we detail two fundamental assays cited in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
This colorimetric assay is a standard method for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is frequently used to determine the IC₅₀ (half-maximal inhibitory concentration) of potential anticancer compounds.[15][16]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced, when solubilized, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzaldehyde derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a classic method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The typical concentration range tested is from 1024 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Conclusion and Future Outlook
The incorporation of fluorine into the benzaldehyde scaffold is a highly effective strategy for the development of potent therapeutic agents. The structure-activity relationship is a complex interplay between the position of the fluorine atom, its electronic influence, and the synergistic or antagonistic effects of other substituents on the aromatic ring. As demonstrated by comparative data, a meta-fluorine substitution often proves beneficial for antimicrobial activity, while the overall substitution pattern is critical for anticancer efficacy.[10][12]
Future research should focus on a more granular exploration of these relationships. The synthesis of novel derivatives with multiple fluorine atoms or the combination of fluorination with other halogens could unlock new pharmacological profiles. Furthermore, employing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling will be instrumental in predicting the activity of new derivatives, thereby streamlining the discovery process and reducing reliance on extensive synthetic efforts.[17][18] As our understanding of the nuanced roles of fluorine deepens, fluorinated benzaldehydes will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.
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Validating the In Vitro Efficacy of 3-[(4-Fluorobenzyl)oxy]benzaldehyde: A Comparative Guide
Introduction
In the landscape of drug discovery, the initial assessment of a novel compound's biological activity is a critical step that dictates its future trajectory. This guide provides a comprehensive framework for validating the in vitro efficacy of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a synthetic benzaldehyde derivative. While its direct biological activities are not yet extensively documented in publicly available literature, its structural motifs suggest potential therapeutic applications. Benzaldehyde derivatives are known to exhibit a range of biological effects, including anticancer and antiaflatoxigenic activities[1]. This guide, therefore, is designed for researchers, scientists, and drug development professionals to explore the potential of this compound through a series of robust in vitro assays. We will objectively compare its performance with established alternatives and provide the foundational experimental data necessary for further investigation.
The strategic selection of initial screening assays is paramount. Given the chemical nature of this compound, we will focus on three key areas of high therapeutic relevance: anticancer, anti-inflammatory, and antioxidant activities. This multi-faceted approach allows for a broad yet detailed preliminary assessment of the compound's potential.
Experimental Design: A Three-Pillar Approach to Efficacy Validation
Our validation strategy is built on a logical progression of experiments designed to first identify cytotoxic potential, then to elucidate potential mechanisms of action through anti-inflammatory and antioxidant screening.
Caption: A three-pillar experimental workflow for the in vitro validation of this compound.
Pillar 1: Unveiling Anticancer Potential
The initial and most fundamental question is whether this compound exhibits cytotoxic effects against cancer cells. A positive result here would warrant a deeper investigation into its mechanism of action.
Comparative Compounds:
-
Doxorubicin: A well-characterized chemotherapeutic agent used as a positive control for cytotoxicity.
-
Vehicle Control (DMSO): To account for any effects of the solvent used to dissolve the test compound.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM), Doxorubicin (positive control), and a vehicle control (DMSO).
-
Incubation: Plates are incubated for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | Experimental Data |
| This compound | A549 | 48 | Experimental Data |
| Doxorubicin | MCF-7 | 48 | Expected ~0.1-1 |
| Doxorubicin | A549 | 48 | Expected ~0.1-1 |
Pillar 2: Assessing Anti-inflammatory Properties
Inflammation is a key process in many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[3] We will evaluate the ability of our test compound to prevent protein denaturation and stabilize red blood cell membranes, two common in vitro indicators of anti-inflammatory activity.[4][5]
Comparative Compounds:
-
Diclofenac Sodium: A standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control.[6]
-
Aspirin: Another widely used NSAID for comparison.
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample and measure the absorbance at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 500 | Experimental Data |
| Diclofenac Sodium | 500 | Expected High Inhibition |
| Aspirin | 500 | Expected Moderate Inhibition |
Pillar 3: Determining Antioxidant Capacity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Therefore, evaluating the antioxidant potential of a novel compound is a crucial step in its preclinical assessment. We will employ two widely used and complementary assays: the DPPH and ABTS radical scavenging assays.[7][8][9]
Comparative Compounds:
-
Ascorbic Acid (Vitamin C): A potent and well-known antioxidant standard.
-
Trolox: A water-soluble analog of vitamin E, commonly used as an antioxidant standard.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of this compound, ascorbic acid, and Trolox in methanol.
-
Reaction Initiation: To 1 mL of each sample concentration, add 2 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Caption: Mechanism of the DPPH radical scavenging assay.
Data Presentation: Comparative Antioxidant Activity
| Compound | IC50 (µg/mL) for DPPH Scavenging | IC50 (µg/mL) for ABTS Scavenging |
| This compound | Experimental Data | Experimental Data |
| Ascorbic Acid | Expected Low IC50 | Expected Low IC50 |
| Trolox | Expected Low IC50 | Expected Low IC50 |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial in vitro validation of this compound. The comparative data generated from these assays will provide a clear indication of its potential therapeutic efficacy in the realms of oncology, inflammation, and oxidative stress-related diseases. Positive and potent activity in any of these areas would strongly justify further, more mechanistic studies. These could include investigating the specific signaling pathways involved in its anticancer effects, its impact on pro-inflammatory cytokine production, or its ability to protect cells from oxidative damage. The journey of a compound from a laboratory curiosity to a potential therapeutic agent is long and arduous, but it begins with rigorous and well-designed in vitro screening as detailed herein.
References
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Navigating the In Vivo Landscape of Benzyloxybenzaldehyde Analogs: A Comparative Guide for Drug Development Professionals
In the dynamic field of drug discovery, the benzyloxybenzaldehyde scaffold has emerged as a promising pharmacophore with diverse biological activities. This guide provides a comprehensive comparison of the in vivo performance of key analogs, with a particular focus on translating in vitro findings into potential in vivo efficacy. While direct in vivo studies on 3-[(4-Fluorobenzyl)oxy]benzaldehyde are not yet extensively published, this document will synthesize data from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Benzyloxybenzaldehyde Scaffold: A Platform for Diverse Bioactivity
The benzyloxybenzaldehyde core structure offers a versatile platform for medicinal chemists. Modifications to the substitution patterns on both the benzaldehyde and benzyl rings can significantly influence biological activity, leading to compounds with potential applications in oncology, inflammation, and metabolic diseases. The ether linkage provides a balance of stability and conformational flexibility, allowing for optimal interactions with various biological targets.
In Vivo Efficacy: A Case Study in a Leukemia Model
A pivotal study on the 2-benzyloxybenzaldehyde analog, CCY-1a-E2 (2-[(3-methoxybenzyl)oxy]benzaldehyde) , provides a strong foundation for understanding the in vivo potential of this class of compounds.[1] Researchers investigated its anti-leukemic effects in a BALB/c mouse model allografted with WEHI-3 leukemia cells.[1]
Key Findings from the In Vivo Study of CCY-1a-E2:
-
Antileukemic Activity: Systemic administration of CCY-1a-E2 demonstrated significant antileukemic activity in the mouse model.[1]
-
Safety Profile: Importantly, the study also included a safety evaluation, which found that CCY-1a-E2 had no adverse effects on renal, hepatic, or hematological parameters at the tested therapeutic dose.[1]
-
Mechanism of Action Insights: The in vivo success of CCY-1a-E2 was preceded by in vitro studies showing it induced G2/M phase arrest and apoptosis in HL-60 leukemia cells.[1][2]
This study underscores the potential for benzyloxybenzaldehyde analogs to translate from potent in vitro activity to in vivo efficacy with a favorable safety profile.
Comparative In Vitro Activity of Benzyloxybenzaldehyde Analogs
While in vivo data is the gold standard, in vitro assays provide crucial comparative data to select the most promising candidates for animal studies. Several benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3]
| Compound | Cell Line | IC50 (µM) | Reference |
| CCY-1a-E2 | WEHI-3 | 5 | [1] |
| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | [2][3] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | 1-10 | [2][3] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 | [2][3] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | 1-10 | [2][3] |
A Promising Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Recent research has identified a subset of benzyloxybenzaldehyde derivatives as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[4][5]
| Compound | Target | IC50 (µM) | Reference |
| ABMM-15 (4-((4-Chlorobenzyl)oxy)benzaldehyde) | ALDH1A3 | 0.23 | [4][5] |
| ABMM-16 (4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde) | ALDH1A3 | 1.29 | [4][5] |
These findings suggest a potential mechanistic pathway for the anticancer effects of some benzyloxybenzaldehyde analogs and highlight the 4-substituted analogs as strong candidates for future in vivo investigation. The high potency and selectivity of these compounds against a clinically relevant cancer target make them particularly compelling.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.
In Vivo Leukemia Model Workflow
This protocol is based on the successful study of CCY-1a-E2 in a murine leukemia model.[1]
Objective: To evaluate the in vivo anti-leukemic efficacy and safety of a test compound.
Model: BALB/c mice with WEHI-3 cell allografts.
Steps:
-
Cell Culture: Maintain WEHI-3 murine leukemia cells in an appropriate culture medium.
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.
-
Tumor Cell Implantation: Inject WEHI-3 cells subcutaneously or intravenously into the mice.
-
Treatment Regimen:
-
Once tumors are palpable or on a predetermined schedule post-injection, randomize mice into control and treatment groups.
-
Administer the test compound (e.g., CCY-1a-E2 at 100 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) for a specified duration.
-
-
Monitoring:
-
Monitor body weight, tumor volume, and overall health of the mice regularly.
-
At the end of the study, collect blood for hematological and biochemical analysis (renal and hepatic function).
-
Harvest tumors, spleens, and livers for weight measurement and further analysis (e.g., histology, flow cytometry for cancer cell markers like CD11b and CD45).
-
-
Data Analysis: Statistically compare the data from the treatment and control groups to determine efficacy and toxicity.
ALDH1A3 Inhibition Assay Protocol
This protocol is designed to screen for and characterize inhibitors of ALDH1A3.[4][5]
Objective: To determine the in vitro potency and selectivity of test compounds against ALDH1A3.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Aldehyde substrate (e.g., benzaldehyde)
-
NAD⁺ cofactor
-
Assay buffer
-
Test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Steps:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In each well of the microplate, add the assay buffer, NAD⁺, and the test compound at various concentrations.
-
Enzyme Addition: Add the ALDH1A3 enzyme to each well to initiate the reaction.
-
Substrate Addition: Add the aldehyde substrate to start the enzymatic reaction. The conversion of NAD⁺ to NADH will result in an increase in absorbance at 340 nm.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
-
Selectivity Testing: Repeat the assay using other ALDH isoforms (e.g., ALDH1A1, ALDH3A1) to assess the selectivity of the inhibitors.
Hypothesized Signaling Pathway for ALDH1A3-Inhibiting Benzyloxybenzaldehydes
Based on the role of ALDH1A3 in cancer stem cells and treatment resistance, a hypothesized signaling pathway for the action of these inhibitors is presented below.
Future Directions and the Promise of this compound
The collective evidence from in vivo studies of 2-benzyloxybenzaldehyde analogs and the potent in vitro activity of 4-substituted analogs against ALDH1A3 strongly suggests that the benzyloxybenzaldehyde scaffold is a viable starting point for the development of novel therapeutics.
For this compound and its close analogs, the path forward is clear. The immediate next steps should involve:
-
In Vitro Profiling: Comprehensive screening against a panel of cancer cell lines and relevant molecular targets, such as ALDH isoforms.
-
Pharmacokinetic Studies: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to predict the compound's behavior in vivo.
-
In Vivo Efficacy Studies: Based on promising in vitro and ADME data, progressing to in vivo models, such as the leukemia allograft model described or xenograft models relevant to the in vitro findings (e.g., lung cancer models if ALDH1A3 inhibition is confirmed).
By leveraging the insights gained from existing analogs, researchers can design more efficient and targeted in vivo studies for this compound, accelerating its potential journey from a promising molecule to a clinically impactful therapeutic agent.
References
- In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Spandidos Publications.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. National Institutes of Health.
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. National Institutes of Health.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. University of Bradford.
Sources
- 1. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [bradscholars.brad.ac.uk]
A Comparative Spectroscopic Guide to 3-[(4-Fluorobenzyl)oxy]benzaldehyde Isomers: Unraveling Positional Nuances
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit remarkably different physicochemical properties, biological activities, and toxicological profiles. This guide offers a detailed comparative analysis of the spectroscopic data for the ortho, meta, and para isomers of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, providing researchers, scientists, and drug development professionals with a comprehensive reference for their identification and characterization.
The strategic placement of the benzyloxy substituent on the benzaldehyde ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of each isomer. Understanding these subtle yet critical differences is essential for ensuring isomeric purity, a crucial factor in the development of safe and effective pharmaceuticals and advanced materials.
Experimental Methodologies: A Foundation of Trust
The spectroscopic data presented herein is a synthesis of experimentally obtained values from reputable databases and predictions grounded in established chemical principles. The following protocols outline the standard methodologies for acquiring high-quality spectroscopic data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H and ¹³C NMR Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a spectral width of 0-12 ppm is common, while ¹³C NMR spectra are acquired over a range of 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
Data Acquisition: FT-IR spectra are generally collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to minimize interference.
Mass Spectrometry (MS)
Sample Introduction: Samples can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition: Electron ionization (EI) mass spectra are typically obtained with an ionization energy of 70 eV. The spectra are scanned over a mass-to-charge (m/z) range that encompasses the molecular weight of the compound and its expected fragments.
Spectroscopic Data Comparison: A Tale of Three Isomers
The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the ortho, meta, and para isomers of [(4-Fluorobenzyl)oxy]benzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the [(4-Fluorobenzyl)oxy] group on the benzaldehyde ring significantly impacts the chemical shifts of the aromatic protons. The aldehyde proton typically appears as a singlet between δ 9.8 and 10.5 ppm. The benzylic protons of the ether linkage usually resonate as a singlet around δ 5.1-5.3 ppm.
Table 1: Comparative ¹H NMR Data (Predicted)
| Proton | 2-[(4-Fluorobenzyl)oxy]benzaldehyde | This compound | 4-[(4-Fluorobenzyl)oxy]benzaldehyde |
| Aldehyde (-CHO) | ~10.4 ppm (s) | ~9.9 ppm (s) | ~9.9 ppm (s) |
| Benzylic (-OCH₂-) | ~5.2 ppm (s) | ~5.1 ppm (s) | ~5.1 ppm (s) |
| Aromatic (Benzaldehyde Ring) | ~6.9-7.9 ppm (m) | ~7.2-7.6 ppm (m) | ~7.0-7.9 ppm (m) |
| Aromatic (Fluorobenzyl Ring) | ~7.0-7.4 ppm (m) | ~7.0-7.4 ppm (m) | ~7.0-7.4 ppm (m) |
Note: These are predicted chemical shifts based on known substituent effects. Actual values may vary slightly.
The ortho isomer is expected to show a more complex aromatic region due to the closer proximity of the bulky benzyloxy group to the aldehyde, leading to greater deshielding of the adjacent protons. In the para isomer, the electronic donating effect of the ether oxygen influences the chemical shifts of the protons on the benzaldehyde ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon chemical shifts are also sensitive to the substituent position. The carbonyl carbon of the aldehyde group is typically found in the range of δ 190-193 ppm.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon | 2-[(4-Fluorobenzyl)oxy]benzaldehyde | This compound | 4-[(4-Fluorobenzyl)oxy]benzaldehyde |
| Carbonyl (-CHO) | ~191 ppm | ~192 ppm | ~191 ppm |
| Benzylic (-OCH₂-) | ~70 ppm | ~70 ppm | ~70 ppm |
| Aromatic (Benzaldehyde Ring) | ~113-161 ppm | ~115-160 ppm | ~115-164 ppm |
| Aromatic (Fluorobenzyl Ring) | ~115-163 ppm | ~115-163 ppm | ~115-163 ppm |
Note: These are predicted chemical shifts. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectra of the three isomers will exhibit characteristic absorption bands for the aldehyde and ether functional groups.
Table 3: Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Carbonyl (C=O) | Stretch | ~1700-1720 |
| Aromatic C=C | Stretch | ~1600-1450 |
| C-O-C (Ether) | Asymmetric Stretch | ~1250-1200 |
| C-F | Stretch | ~1230-1150 |
The exact position of the C=O stretching vibration can be influenced by the electronic effects of the substituent. Generally, electron-donating groups in the para position can slightly lower the C=O stretching frequency.
Mass Spectrometry (MS)
The electron ionization mass spectra of the isomers are expected to show a molecular ion peak (M⁺) at m/z 230. The fragmentation patterns will be influenced by the position of the benzyloxy group, with the most prominent peaks arising from the cleavage of the benzylic C-O bond.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment | Significance |
| 230 | [M]⁺ | Molecular Ion |
| 229 | [M-H]⁺ | Loss of a hydrogen atom |
| 201 | [M-CHO]⁺ | Loss of the formyl group |
| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion |
The relative intensities of these fragments may vary between the isomers, providing a fingerprint for differentiation. For instance, the stability of the resulting carbocation after the initial fragmentation can be influenced by the substituent's position.
Visualizing the Molecular Architecture and Analytical Workflow
To further clarify the structural differences and the analytical process, the following diagrams are provided.
Caption: Molecular structures of the ortho, meta, and para isomers.
Caption: Workflow for spectroscopic analysis of isomers.
Conclusion
The comprehensive spectroscopic analysis of 2-, 3-, and 4-[(4-Fluorobenzyl)oxy]benzaldehyde isomers reveals distinct fingerprints for each positional variant. While sharing the same molecular formula, their unique electronic environments give rise to characteristic differences in their NMR, IR, and mass spectra. This guide provides a foundational framework for researchers to confidently identify and differentiate these isomers, ensuring the integrity and quality of their scientific endeavors. The presented data and methodologies underscore the importance of a multi-technique spectroscopic approach for the unambiguous structural elucidation of closely related chemical entities.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 132331, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde.
- NIST. Benzaldehyde, 4-methoxy-. In: NIST Chemistry WebBook.
- Beilstein Journal of Organic Chemistry. Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas.
- ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states.
Assessing the Selectivity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde for Target Enzymes: A Comparative Guide
In the landscape of modern drug discovery, the specificity of a small molecule for its intended biological target is a cornerstone of therapeutic efficacy and safety. A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse drug reactions. This guide provides a comprehensive framework for assessing the enzyme selectivity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde , a compound of interest in medicinal chemistry.[1] While its precise biological activities are still under exploration, its structural features—notably the benzaldehyde moiety—suggest potential interactions with aldehyde-metabolizing enzymes.
This document will navigate researchers through the rationale and methodologies for evaluating the inhibitory activity of this compound against two key enzyme families: Aldehyde Dehydrogenases (ALDH) and Monoamine Oxidases (MAO) . We will delve into the experimental design, provide detailed protocols, and present a comparative analysis against established selective inhibitors, equipping researchers with the tools to thoroughly characterize the selectivity profile of this and similar molecules.
The Rationale: Why Aldehyde Dehydrogenase and Monoamine Oxidase?
The chemical structure of this compound provides a logical starting point for target identification. The presence of a benzaldehyde group is a significant indicator for potential interaction with enzymes that recognize and process aldehydes.
Aldehyde Dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[2][3][4][5][6] Given their crucial role in detoxification and various metabolic pathways, ALDHs are significant targets in several disease states, including cancer and metabolic disorders.[7][8][9][10][11] The aldehyde moiety of our compound of interest makes it a prime candidate for interaction with the ALDH active site.
Monoamine Oxidases (MAOs) , specifically MAO-A and MAO-B, are flavoenzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters and biogenic amines.[12][13][14][15] The products of this reaction are aldehydes, which are subsequently metabolized by ALDHs. Inhibitors of MAO-B are particularly relevant in the treatment of neurodegenerative diseases like Parkinson's disease.[16][17][18][19] While our compound is an aldehyde and not a primary amine, the structural similarities to known MAO inhibitors and the interconnectedness of the MAO-ALDH pathway warrant an investigation into its potential modulatory effects on MAO activity.
Experimental Workflow for Determining Enzyme Selectivity
A systematic approach is essential to accurately determine the selectivity of a compound. The following workflow outlines the key stages of this process.
Figure 1: A generalized workflow for assessing the enzyme selectivity of a test compound.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for conducting in vitro inhibition assays for ALDH and MAO-B. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Aldehyde Dehydrogenase (ALDH1A1) Inhibition Assay
This protocol is adapted from established methods for measuring ALDH activity.[8][9]
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+
-
Propionaldehyde (substrate)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, 0.1 mM EDTA
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the test compound and known inhibitor in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compound and known inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of ALDH1A1, NAD+, and propionaldehyde in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate buffer, test compound dilution, or known inhibitor dilution to each well.
-
Include "no enzyme" and "no inhibitor" (vehicle) controls.
-
Add 50 µL of the ALDH1A1 working solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate the Reaction:
-
Add 100 µL of a solution containing NAD+ and propionaldehyde to each well to initiate the reaction. Final concentrations should be optimized, but a starting point is 2.5 mM NAD+ and 5 mM propionaldehyde.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. This measures the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is a common method for assessing MAO-B activity.[20]
Materials:
-
Recombinant human MAO-B enzyme
-
Benzylamine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
This compound (test compound)
-
Known MAO-B inhibitor (e.g., Selegiline)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions and serial dilutions of the test compound and known inhibitor in DMSO.
-
Prepare working solutions of MAO-B, benzylamine, HRP, and Amplex Red in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the test compound dilutions or controls to the wells of the 96-well plate.
-
Add 25 µL of the MAO-B working solution to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of a solution containing benzylamine, HRP, and Amplex Red to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition and calculate the IC50 value as described in the ALDH assay protocol.
-
Data Presentation and Comparative Analysis
The results of the enzyme inhibition assays should be tabulated for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for the on-target enzyme. A higher SI value indicates greater selectivity.
Table 1: Hypothetical Selectivity Profile of this compound
| Compound | ALDH1A1 IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (ALDH1A1/MAO-B) |
| This compound | To be determined | To be determined | To be calculated |
| CM026 (ALDH1A1 Inhibitor)[8][9] | 0.8 | >100 | >125 |
| Selegiline (MAO-B Inhibitor)[17] | >100 | 0.01 | <0.0001 |
Interpreting the Results: A Scientist's Perspective
The hypothetical data in Table 1 illustrates how the selectivity of this compound can be benchmarked against known standards. Should the experimental data reveal a low micromolar or high nanomolar IC50 value for either ALDH1A1 or MAO-B, it would suggest a significant interaction. The selectivity index will then quantify the preference of the compound for one enzyme over the other.
For instance, if the compound exhibits an IC50 of 1 µM for ALDH1A1 and 50 µM for MAO-B, the selectivity index would be 50 in favor of ALDH1A1. This would classify it as a moderately selective ALDH1A1 inhibitor. Conversely, a low IC50 for MAO-B and a high IC50 for ALDH1A1 would indicate selectivity for MAO-B.
Conclusion
This guide provides a robust framework for the systematic evaluation of the enzyme selectivity of this compound. By employing the detailed protocols and comparative analysis outlined herein, researchers can generate high-quality, reproducible data to elucidate the compound's pharmacological profile. This foundational knowledge is critical for advancing the development of novel, selective therapeutic agents.
References
- Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. [Link]
- De Colibus, L., & Mattevi, A. (2006). Structures and Mechanism of the Monoamine Oxidase Family. Protein and Cell, 37(3), 243-254. [Link]
- Peralta, M. C., et al. (2019). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences, 6, 41. [Link]
- Ismaili, L., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9574. [Link]
- Proteopedia. (2024). Aldehyde dehydrogenase. [Link]
- Hempel, J., et al. (2021). The aldehyde dehydrogenase superfamilies: correlations and deviations in structure and function. Cellular and Molecular Life Sciences, 78(19-20), 6549-6568. [Link]
- EurekAlert!. (2001). Scientists determine the structure of human Monoamine Oxidase B (MAO B). [Link]
- StudySmarter. (2024). Monoamine Oxidase: Function & Inhibitors. [Link]
- Proteopedia. (n.d.). Monoamine oxidase. [Link]
- Hurley, T. D., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry, 56(17), 6776-6785. [Link]
- Wikipedia. (n.d.). Aldehyde dehydrogenase. [Link]
- Morgan, C. A., et al. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry, 58(15), 5946-5955. [Link]
- Morgan, C. A., et al. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors.
- Koppaka, V., et al. (2013). Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity. Journal of Medicinal Chemistry, 56(21), 8432-8440. [Link]
- Grokipedia. (n.d.). Aldehyde dehydrogenase. [Link]
- Hurley, T. D., et al. (2013). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones.
- Tipton, K. F., & Williams, C. H. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(7), 1395. [Link]
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
- Jakariya, M., et al. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Molecules, 24(3), 415. [Link]
- Carradori, S., et al. (2022). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 27(19), 6614. [Link]
- Biobide. (n.d.).
- Caccia, C. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside.
- Mathew, B., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(16), 4983. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-[(4-Fluorobenzyl)oxy]benzaldehyde
In the landscape of pharmaceutical development, the purity and potency of drug intermediates are paramount. 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification and purity assessment of this compound. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]
Introduction: The "Why" Behind Method Selection
The choice of an analytical method is not arbitrary; it is a strategic decision based on the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC-MS present viable options, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in separating non-volatile and thermally labile compounds. Given the benzaldehyde derivative's structure, a reversed-phase HPLC method is a logical starting point, offering excellent resolution and sensitivity with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. While the target analyte may require derivatization to improve its volatility and thermal stability, GC-MS provides exceptional specificity and structural information through mass spectral data.
This guide will dissect the cross-validation of these two methods, a critical process to demonstrate that different analytical procedures can yield comparable and reliable results.[4][5]
Experimental Design: A Self-Validating System
The foundation of this guide is a meticulously designed cross-validation study. The objective is to demonstrate the suitability and equivalence of the developed HPLC and GC-MS methods for their intended purpose: the accurate quantification and impurity profiling of this compound.
The Analyte
-
Compound: this compound
-
Molecular Formula: C₁₄H₁₁FO₂
-
Molecular Weight: 230.23 g/mol [6]
Well-characterized reference material of this compound with documented purity should be used throughout the validation study.[3]
Validation Parameters
The cross-validation will assess the following parameters as stipulated by ICH Q2(R1) guidelines:[1][2][3]
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Methodologies and Protocols
Herein, we detail the step-by-step protocols for both the HPLC and GC-MS methods. The rationale behind the selection of specific parameters is explained to provide a deeper understanding of the method development process.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is designed for the routine quality control of this compound, focusing on its assay and the detection of potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the reference standard is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method serves as a confirmatory method, providing a high degree of specificity and the ability to identify unknown impurities through mass spectral analysis.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a low initial temperature to a high final temperature to ensure the separation of all components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range appropriate to cover the mass of the analyte and potential fragments.
-
Standard and Sample Preparation: Similar to the HPLC method, with the solvent being compatible with GC analysis (e.g., dichloromethane or ethyl acetate).
Cross-Validation Data and Comparison
The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation study.
Specificity
Table 1: Specificity Assessment
| Parameter | HPLC | GC-MS |
| Peak Purity | Peak purity index > 0.999 | No co-eluting peaks observed in the mass spectrum |
| Interference from Placebo | No interfering peaks at the retention time of the analyte | No interfering peaks in the total ion chromatogram |
| Forced Degradation | Analyte peak is well-resolved from degradation products | Degradation products are chromatographically separated and identified by their mass spectra |
Linearity and Range
Table 2: Linearity and Range Comparison
| Parameter | HPLC | GC-MS |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Close to zero | Close to zero |
Accuracy
Table 3: Accuracy (Recovery) Data
| Spiked Concentration | HPLC (% Recovery) | GC-MS (% Recovery) |
| 80% | 99.5% | 101.2% |
| 100% | 100.2% | 99.8% |
| 120% | 99.8% | 100.5% |
Precision
Table 4: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC (% RSD) | GC-MS (% RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (different day, different analyst) | < 2.0% | < 2.5% |
LOD and LOQ
Table 5: Limits of Detection and Quantitation
| Parameter | HPLC | GC-MS |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
Visualization of Workflows
To better illustrate the logical flow of the cross-validation process, the following diagrams are provided.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-((3-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | CID 891711 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of 3-[(4-Fluorobenzyl)oxy]benzaldehyde Derivatives
In the dynamic landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can be finely tuned to elicit potent and selective anticancer activity is paramount. Among these, benzaldehyde derivatives have emerged as a promising class of compounds, with a structural framework amenable to diverse modifications. This guide provides a comprehensive comparison of the anticancer activity of 3-[(4-Fluorobenzyl)oxy]benzaldehyde derivatives, drawing upon experimental data from closely related analogues to elucidate structure-activity relationships and potential mechanisms of action. While direct and extensive research on the fluoro-substituted variant at the 3-position is nascent, this analysis of its chemical cousins offers valuable predictive insights for researchers, scientists, and drug development professionals.
The Benzyloxybenzaldehyde Scaffold: A Foundation for Anticancer Drug Design
The benzyloxybenzaldehyde core structure presents a versatile platform for medicinal chemists. The ether linkage provides stability, while the aromatic rings offer multiple sites for substitution, allowing for the modulation of electronic and steric properties. These modifications can significantly influence the compound's interaction with biological targets, ultimately impacting its efficacy and selectivity as an anticancer agent. The aldehyde functional group itself is a reactive moiety that can participate in various interactions within the cellular environment.
Synthesis of Benzyloxybenzaldehyde Derivatives: A Generalized Protocol
The synthesis of benzyloxybenzaldehyde derivatives is typically achieved through a Williamson ether synthesis. This straightforward and efficient method allows for the coupling of a substituted benzyl halide with a hydroxybenzaldehyde.
Experimental Protocol: Williamson Ether Synthesis
-
Dissolution: Dissolve the desired hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution to deprotonate the hydroxyl group, forming a phenoxide.
-
Benzyl Halide Addition: Introduce the substituted benzyl halide (e.g., 4-fluorobenzyl bromide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired benzyloxybenzaldehyde derivative.
Caption: Generalized workflow for the synthesis of benzyloxybenzaldehyde derivatives.
Comparative Anticancer Activity
While data specifically for this compound derivatives is limited in the public domain, studies on analogous compounds provide a strong basis for comparison. The following table summarizes the in vitro anticancer activity of various benzyloxybenzaldehyde derivatives against different cancer cell lines.
| Compound ID | Benzaldehyde Substitution | Benzyl Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-oxy | Unsubstituted | HL-60 | >10 | [1] |
| 2 | 2-oxy | 4-Chloro | HL-60 | 8.7 | [1] |
| 3 | 2-oxy | 3-Methoxy | HL-60 | 1.2 | [1] |
| 4 | 2-oxy | 2-Chloro | HL-60 | 9.1 | [1] |
| ABMM-15 | 4-oxy | 4-Chloro | A549 | >60 | [2][3] |
| ABMM-16 | 4-oxy, 3-Methoxy | 4-Chloro | A549 | >60 | [2][3] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The available data, although not directly addressing the 3-[(4-fluorobenzyl)oxy] scaffold, allows for the deduction of several key structure-activity relationships:
-
Position of the Benzyloxy Group: A study on benzyloxybenzaldehyde derivatives demonstrated that substitution at the 2-position of the benzaldehyde ring can lead to significant cytotoxic activity against human leukemia (HL-60) cells[1].
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring play a crucial role in modulating anticancer activity. For instance, a methoxy group at the 3-position of the benzyl ring (Compound 3 ) resulted in the most potent activity against HL-60 cells, with an IC₅₀ of 1.2 µM[1]. Halogen substitution, such as chlorine at the 2- or 4-position (Compounds 4 and 2 ), also conferred notable activity[1].
-
Fluorine Substitution: While not explicitly shown in the table for a 3-oxy derivative, the introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. It is plausible that a 4-fluoro substituent on the benzyl ring could lead to potent anticancer activity, warranting further investigation.
-
Target Specificity: A separate study focused on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance[2][3]. In this context, 4-((4-chlorobenzyl)oxy)benzaldehyde (ABMM-15) and its 3-methoxy analogue (ABMM-16) were potent and selective inhibitors of ALDH1A3, though they did not exhibit significant cytotoxicity against A549 lung cancer cells at the tested concentrations[2][3]. This suggests that some derivatives may act through cytostatic or resistance-modulating mechanisms rather than direct cytotoxicity.
Proposed Mechanisms of Action
The anticancer effects of benzyloxybenzaldehyde derivatives appear to be multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Studies on active 2-benzyloxybenzaldehyde derivatives have shown that these compounds induce apoptosis in HL-60 cells. Key observations include characteristic morphological changes, DNA fragmentation, and a loss of mitochondrial membrane potential[1]. The disruption of mitochondrial function is a critical event in the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by benzyloxybenzaldehyde derivatives.
Cell Cycle Arrest
In addition to apoptosis, these derivatives have been observed to cause cell cycle arrest at the G2/M phase[1]. This indicates an interference with the cellular machinery responsible for cell division, preventing cancer cells from proliferating.
Key Experimental Methodologies
To rigorously assess the anticancer activity of novel compounds, a standardized set of in vitro assays is typically employed.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The benzyloxybenzaldehyde scaffold represents a promising avenue for the development of novel anticancer agents. While direct experimental data on this compound derivatives is currently scarce, the analysis of structurally related compounds provides a strong rationale for their investigation. The demonstrated ability of analogues to induce apoptosis and cell cycle arrest, coupled with the potential for target-specific inhibition of enzymes like ALDH1A3, highlights the therapeutic potential of this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of this compound derivatives with varying substitution patterns. Such studies will be crucial to establish definitive structure-activity relationships and to identify lead compounds with optimal potency and selectivity for further preclinical and clinical development. The exploration of their efficacy in combination with existing chemotherapeutics could also unveil synergistic interactions and strategies to overcome drug resistance.
References
- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
- Ibrahim, A. I. M., Ikhmais, B., Batlle, E., Al-Qtaishat, A., Sabat, M., Estévez, M., ... & Parés, X. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
- Ibrahim, A. I. M., Ikhmais, B., Batlle, E., Al-Qtaishat, A., Sabat, M., Estévez, M., ... & Parés, X. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
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A Comparative Guide to the Neuroprotective Potential of 3-[(4-Fluorobenzyl)oxy]benzaldehyde and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat neurodegenerative diseases, small molecules capable of conferring neuroprotection are of paramount importance. This guide provides a comparative analysis of the neuroprotective potential of 3-[(4-Fluorobenzyl)oxy]benzaldehyde against well-characterized, structurally similar compounds. While direct neuroprotective data for this compound is not yet available in the public domain, this document synthesizes existing research on related benzaldehyde derivatives to offer a scientifically grounded perspective on its potential efficacy and mechanisms of action.
Introduction: The Therapeutic Promise of Benzaldehyde Derivatives
Benzaldehyde and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several naturally occurring and synthetic benzaldehydes have demonstrated promising neuroprotective effects in various experimental models. Their relatively simple chemical structures make them attractive scaffolds for modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of this compound with two well-studied neuroprotective benzaldehydes: Vanillin and 3,4-Dihydroxybenzaldehyde.
Comparative Analysis of Neuroprotective Effects
While awaiting direct experimental evidence for this compound, we can infer its potential neuroprotective profile by examining the established activities of its structural analogs.
Established Neuroprotective Benzaldehydes: A Benchmark for Comparison
Vanillin (4-hydroxy-3-methoxybenzaldehyde) , a major component of vanilla bean extract, has been extensively studied for its neuroprotective properties. It is reported to exert beneficial effects in models of Alzheimer's and Parkinson's disease through its antioxidant, anti-inflammatory, and anti-apoptotic activities.[1]
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) is another phenolic aldehyde with demonstrated neuroprotective effects.[2][3] Found in various plants and fruits, it has been shown to mitigate neuronal damage in models of ischemic stroke by suppressing neuroinflammation and oxidative stress.[2]
The neuroprotective mechanisms of these compounds often involve the modulation of key signaling pathways related to cellular stress and survival.
This compound: A Candidate for Investigation
This compound is a synthetic benzaldehyde derivative. While its neuroprotective capacity has not been directly assessed, its structural features, particularly the fluorobenzyl ether moiety, suggest the potential for unique biological activities. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.
Mechanistic Insights: A Comparative Overview
The neuroprotective effects of benzaldehyde derivatives are often attributed to their ability to counteract oxidative stress and inflammation, two key pathological processes in neurodegeneration.
Antioxidant Activity: Phenolic hydroxyl groups, as seen in vanillin and 3,4-dihydroxybenzaldehyde, are known to be excellent radical scavengers. The benzyloxy group in this compound lacks this free hydroxyl group, suggesting that its primary antioxidant mechanism may differ from direct radical scavenging. However, it could potentially induce the expression of endogenous antioxidant enzymes.
Anti-inflammatory Effects: Vanillin and 3,4-dihydroxybenzaldehyde have been shown to suppress the production of pro-inflammatory mediators in microglia, the resident immune cells of the brain. This is often achieved through the inhibition of signaling pathways such as NF-κB and MAPK.[1][2] The lipophilic nature of the fluorobenzyl group in this compound may facilitate its entry into cells and interaction with intracellular inflammatory signaling proteins.
Modulation of Apoptotic Pathways: Vanillin has been reported to protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[1] It is plausible that this compound could also influence these critical cell survival and death pathways.
Signaling Pathways in Neuroprotection
The neuroprotective effects of these benzaldehyde derivatives are mediated by complex signaling networks. Below are simplified diagrams of key pathways.
Caption: Simplified Oxidative Stress Response Pathway.
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic stimulus (e.g., 100 µM hydrogen peroxide or 10 µM amyloid-beta peptide) for another 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with test compounds and a neurotoxic stimulus as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Future Directions and Conclusion
The existing body of research on vanillin and 3,4-dihydroxybenzaldehyde provides a strong rationale for investigating the neuroprotective potential of other structurally related benzaldehydes. This compound, with its unique fluorinated moiety, represents a promising candidate for such studies.
Future research should focus on:
-
Direct evaluation of neuroprotective effects: Utilizing the in vitro assays described above to assess the ability of this compound to protect neurons from various insults.
-
Mechanism of action studies: Investigating its effects on oxidative stress, neuroinflammation, and apoptosis signaling pathways.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related compounds to understand how different substituents on the benzaldehyde and benzyloxy rings influence neuroprotective activity.
References
- Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC - PubMed Central. (2023-01-17).
- Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal r
- Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed.
- Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC - PubMed Central.
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A Comparative Benchmarking Guide to the Purity of Synthesized 3-[(4-Fluorobenzyl)oxy]benzaldehyde
For researchers, scientists, and drug development professionals, the purity of key intermediates is paramount to the integrity of their research and the safety of potential therapeutics. 3-[(4-Fluorobenzyl)oxy]benzaldehyde is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts reaction yields, impurity profiles of subsequent compounds, and ultimately, the viability of a drug candidate. This guide provides an in-depth, objective comparison of analytical methodologies for benchmarking the purity of synthesized this compound, grounded in established scientific principles and regulatory expectations.
Introduction: The Synthetic Challenge and the Imperative of Purity
The most common and efficient route to synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-fluorobenzyl halide.
While seemingly straightforward, this synthesis is not without its challenges. The purity of the final product can be compromised by a range of process-related impurities and degradation products. Understanding and controlling these impurities is a critical aspect of process development and quality control, aligning with the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3]
This guide will dissect the synthesis, outline potential impurities, and provide detailed, validated analytical protocols to empower researchers to rigorously assess the purity of their synthesized material against commercial standards or other batches.
The Synthesis Workflow and Potential Impurity Landscape
The synthesis of this compound is typically performed as a one-pot reaction. The choice of base, solvent, and reaction temperature is critical to maximizing yield and minimizing side reactions.
Caption: A typical workflow for the synthesis of this compound via Williamson ether synthesis.
A critical aspect of ensuring high purity is understanding the potential impurities that can arise. These can be broadly categorized:
-
Unreacted Starting Materials:
-
3-Hydroxybenzaldehyde
-
4-Fluorobenzyl halide
-
-
Side-Reaction Products:
-
Bis-ether formation: Reaction of the product with another molecule of the 4-fluorobenzyl halide.
-
C-alkylation: Although less likely with a phenoxide, some C-alkylation on the benzaldehyde ring is possible.
-
-
Degradation Products:
-
3-[(4-Fluorobenzyl)oxy]benzoic acid: The aldehyde is susceptible to oxidation, especially if exposed to air over time.[3]
-
4-Fluorobenzyl alcohol: Formed by hydrolysis of the halide or other side reactions.
-
A Multi-Pronged Analytical Approach for Purity Benchmarking
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing unique insights. The validation of these analytical procedures should adhere to the principles outlined in USP General Chapter <1225>.[4]
Caption: Orthogonal analytical workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. A well-developed reverse-phase method can separate the main component from most process-related impurities and degradation products, allowing for accurate quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., Zorbax StableBond C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Gradient to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Gradient back to 60% B
-
21-25 min: Hold at 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase (60:40 Acetonitrile:Water).
Data Interpretation and Comparison:
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method allows for a direct comparison between a synthesized batch and a commercial reference standard.
| Compound | Retention Time (min) | Synthesized Batch (Area %) | Commercial Standard (Area %) | Potential Identity |
| 3-Hydroxybenzaldehyde | ~3.5 | 0.15% | < 0.05% | Starting Material |
| 3-[(4-Fluorobenzyl)oxy]benzoic acid | ~8.9 | 0.25% | 0.10% | Oxidation Product |
| This compound | ~12.1 | 99.5% | 99.8% | Product |
| 4-Fluorobenzyl halide | ~13.5 | < 0.05% | < 0.05% | Starting Material |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. This includes residual solvents and certain low-molecular-weight byproducts.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Inlet Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: 40-450 m/z
-
Sample Preparation: Prepare a 1 mg/mL solution of the product in dichloromethane.
Data Interpretation and Comparison:
The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification.
| Retention Time (min) | Detected in Synthesized Batch? | Potential Identity | Key Mass Fragments (m/z) |
| ~4.1 | Yes (trace) | 4-Fluorobenzyl alcohol | 109, 81, 77 |
| ~5.5 | Yes (trace) | 3-Hydroxybenzaldehyde | 122, 121, 93, 65 |
| ~11.8 | Yes (Major) | This compound | 230, 109, 121, 93 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can also be used for purity assessment.[5] ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[5]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.
Data Interpretation and Comparison:
The purity is assessed by comparing the integral of the product's signals to those of any impurity signals. The chemical shifts are referenced to the residual solvent peak.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
~9.98 ppm (s, 1H): Aldehyde proton (-CHO).
-
~7.50-7.40 ppm (m, 3H): Aromatic protons on the benzaldehyde ring.
-
~7.45 ppm (dd, 2H): Aromatic protons on the 4-fluorobenzyl ring ortho to the CH₂ group.
-
~7.20-7.10 ppm (m, 1H): Aromatic proton on the benzaldehyde ring.
-
~7.10 ppm (t, 2H): Aromatic protons on the 4-fluorobenzyl ring meta to the CH₂ group.
-
~5.10 ppm (s, 2H): Benzylic protons (-O-CH₂-).
Impurity Identification by ¹H NMR:
-
Unreacted 3-Hydroxybenzaldehyde: Would show a distinct phenolic -OH proton signal (broad singlet, variable chemical shift) and its own set of aromatic signals.
-
3-[(4-Fluorobenzyl)oxy]benzoic acid: The aldehyde proton at ~9.98 ppm would be absent, and a new carboxylic acid proton signal would appear downfield (>10 ppm, broad).
-
Residual Solvent (e.g., DMF): Would show characteristic signals around 8.0, 2.9, and 2.7 ppm.
Decision Framework for Purity Assessment
The acceptability of a synthesized batch depends on its intended use. The following decision tree, guided by ICH principles, can help in evaluating the purity data.[6]
Caption: Decision tree for evaluating the purity of synthesized this compound.
Conclusion
Benchmarking the purity of synthesized this compound requires a scientifically rigorous and multi-faceted analytical approach. By combining quantitative HPLC, sensitive GC-MS for volatile impurities, and definitive NMR for structural confirmation, researchers can gain a comprehensive understanding of their material's quality. This not only ensures the reliability of subsequent experimental results but also aligns with the stringent quality standards expected in drug discovery and development. The protocols and frameworks presented in this guide offer a robust system for achieving and verifying the high purity essential for advancing chemical research.
References
- Nuclear Magnetic Resonance (NMR) Spectroscopy. Chemistry LibreTexts.
- Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education.
- USP <1225> Method Validation. BA Sciences.
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
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- 1. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 4. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
A Head-to-Head Comparison of 3-[(4-Fluorobenzyl)oxy]benzaldehyde with Known Drugs in Neurodegenerative Disease Models
Introduction: Uncovering the Therapeutic Potential of a Novel Benzaldehyde Derivative
In the landscape of neurodegenerative disease research, the quest for novel small molecules that can modulate key pathological pathways is relentless. 3-[(4-Fluorobenzyl)oxy]benzaldehyde is a compound of interest due to its structural features. While direct, peer-reviewed evidence of its biological activity is nascent, preliminary information and structural analysis suggest potential interactions with targets relevant to human health. Some reports indicate that benzaldehyde derivatives may act as inhibitors of carbonic anhydrase or as modulators of hemoglobin's oxygen affinity.[1][2][3] However, a more compelling hypothesis arises from its close structural resemblance to key intermediates in the synthesis of Safinamide, a marketed drug for Parkinson's Disease.[4][5]
Safinamide is a potent and selective inhibitor of monoamine oxidase B (MAO-B).[4][6] This enzyme is a critical target in the treatment of Parkinson's Disease, as its inhibition prevents the breakdown of dopamine in the brain, thereby alleviating motor symptoms.[7][8] Given that 4-(3-fluorobenzyloxy)benzaldehyde is a direct precursor in Safinamide's synthesis, it is scientifically plausible to hypothesize that this compound may also exhibit inhibitory activity against MAO-B.
This guide provides a comprehensive, head-to-head comparison of this compound (herein referred to as "the compound") with established, clinically relevant MAO-B inhibitors. We will outline a rigorous, multi-tiered experimental plan to evaluate its potency, selectivity, and efficacy, providing the necessary protocols and benchmarks for a thorough scientific investigation.
Comparator Drugs: The Gold Standard in MAO-B Inhibition
To establish a robust benchmark for the compound's performance, we have selected three well-characterized MAO-B inhibitors:
-
Selegiline: An early, irreversible MAO-B inhibitor, widely used in Parkinson's therapy.[6][7]
-
Rasagiline: A second-generation, potent, and irreversible MAO-B inhibitor with a favorable clinical profile.[6][9]
-
Safinamide: A third-generation, reversible MAO-B inhibitor with a dual mechanism of action that also involves the modulation of glutamate release.[4][10][11]
These drugs represent different generations and modes of action (irreversible vs. reversible), providing a comprehensive basis for comparison.
Part 1: In Vitro Characterization - Potency and Selectivity
The initial phase of evaluation focuses on the compound's direct interaction with the target enzymes, MAO-A and MAO-B. The primary objective is to determine its half-maximal inhibitory concentration (IC50) for each isoform and, from these values, calculate its selectivity index.
Experimental Design: Fluorometric MAO Inhibition Assay
A fluorometric assay is a robust and high-throughput method for determining MAO activity.[12][13] The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[14][15]
Caption: Workflow for the in vitro MAO-A/B inhibition assay.
Step-by-Step Protocol: MAO Inhibition Assay
-
Reagent Preparation: Prepare working solutions of recombinant human MAO-A and MAO-B, assay buffer, fluorescent probe, and developer as per manufacturer instructions (e.g., Sigma-Aldrich MAK296).[13] The substrate for both enzymes can be kynuramine.[16][17]
-
Compound Plating: In a 96-well black plate, add 10 µL of serially diluted this compound, Selegiline, Rasagiline, or Safinamide. For the enzyme control well, add 10 µL of assay buffer.
-
Enzyme Addition: Add 50 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the inhibitors and the enzymes.[13][18]
-
Reaction Initiation: Add 40 µL of the substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically in a microplate reader (Excitation/Emission = 535/587 nm) at 37°C for at least 30 minutes.[12]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Comparative Performance Benchmarks
The following table summarizes the expected IC50 values for the comparator drugs, which will serve as a benchmark for evaluating the performance of this compound.
| Drug | Target | Reported IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Selegiline | MAO-B | ~11-51 | ~450-1000 |
| MAO-A | ~23,000 | ||
| Rasagiline | MAO-B | ~4-14 | ~50-100 |
| MAO-A | ~412-700 | ||
| Safinamide | MAO-B | ~79-98 | ~1000 |
| MAO-A | ~80,000 |
Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions.[6][9][19]
Part 2: In Vivo Efficacy Assessment - Preclinical Models of Parkinson's Disease
Following in vitro characterization, the next critical step is to assess the compound's efficacy in established animal models of Parkinson's Disease. These models aim to replicate the key neurochemical and behavioral deficits of the disease.
Choice of Models: MPTP and 6-OHDA
-
MPTP Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra of mice, mimicking a key pathological feature of Parkinson's Disease.[20][21][22] This model is particularly useful for evaluating the neuroprotective and symptomatic effects of test compounds.[23]
-
6-OHDA Rat Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to a near-complete loss of dopaminergic neurons on one side of the brain.[24][25][26] This results in quantifiable motor asymmetry (rotational behavior) upon challenge with dopaminergic agents, making it an excellent model for assessing symptomatic relief.[27][28]
Caption: Experimental workflows for preclinical Parkinson's models.
Protocol: MPTP-Induced Neurodegeneration in Mice
-
Animal Groups: C57BL/6 mice are divided into groups: Vehicle, MPTP + Vehicle, MPTP + this compound (multiple doses), and MPTP + Comparator Drug (e.g., Rasagiline).
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[29]
-
Drug Treatment: The test compound and comparator drugs are administered daily, starting either before (neuroprotective paradigm) or after (symptomatic paradigm) MPTP injection.
-
Behavioral Testing (7 days post-MPTP):
-
Open Field Test: To assess general locomotor activity.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Neurochemical Analysis (14 days post-MPTP):
-
Euthanize animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).
-
Protocol: 6-OHDA-Induced Motor Asymmetry in Rats
-
Stereotaxic Surgery: Anesthetize Sprague-Dawley rats and perform a unilateral injection of 6-OHDA (e.g., 8 µg in 4 µL saline with 0.02% ascorbic acid) into the medial forebrain bundle.[27]
-
Lesion Confirmation: Two weeks post-surgery, challenge rats with apomorphine (0.5 mg/kg, s.c.) and select those exhibiting a robust contralateral rotational behavior (e.g., >7 rotations per minute).
-
Drug Treatment: Administer the test compound, comparator drugs, or vehicle to the lesioned rats.
-
Behavioral Assessment: After drug administration, challenge the rats with apomorphine again and record the number of contralateral rotations over a 60-90 minute period. A reduction in rotations indicates a therapeutic effect.
-
Histological Verification: At the end of the study, perfuse the brains and perform tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion in the substantia nigra.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the head-to-head comparison of this compound with established MAO-B inhibitors. The proposed experiments will elucidate its potency, selectivity, and in vivo efficacy, providing a clear indication of its therapeutic potential in the context of Parkinson's Disease.
Positive results from these studies—specifically, high potency and selectivity for MAO-B in vitro, coupled with significant attenuation of behavioral and neurochemical deficits in vivo—would warrant further investigation. Subsequent steps would include pharmacokinetic profiling, metabolism studies, and long-term safety and toxicology assessments to fully characterize this promising compound for potential clinical development. The dual-action mechanism of Safinamide, which includes glutamate modulation, also suggests that exploring the effects of this compound on sodium and calcium channels could be a valuable future research avenue.[4][10]
References
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- Parkinson's UK. (2023). MAO–B inhibitors (rasagiline, selegiline, safinamide). [Link]
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- Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. Current protocols in neuroscience, Chapter 3, Unit 3.19. [Link]
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- Mathew, B., Suresh, J., & Mathew, G. E. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2709, 363–372. [Link]
- Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 829, 219–233. [Link]
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- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
- Estepp, J. H. (2018). Voxelotor (GBT440), a First-In-Class Hemoglobin Oxygen-Affinity Modulator, Has Promising and Reassuring Preclinical and Clinical Data.
- Al-Byati, A. Q., Al-Azzawi, A. M., & Safo, M. K. (2023). Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Molecules (Basel, Switzerland), 28(14), 5556. [Link]
- Pérez-Fernández, I., Galiano, S., & Viña, D. (2023). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules (Basel, Switzerland), 28(13), 5192. [Link]
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A Comparative Guide to Elucidating the Biological Mechanism of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological mechanism of action of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. Given that the specific biological target and pathway for this compound are not yet fully characterized, this document outlines a systematic, multi-faceted experimental strategy.[1] We will explore methodologies for target identification, validation, and pathway analysis, while drawing comparisons to structural analogs to elucidate critical structure-activity relationships (SAR). The protocols and rationale described herein are designed to ensure scientific rigor and generate a robust, self-validating dataset.
Introduction: The Therapeutic Potential of a Versatile Scaffold
This compound is a synthetic organic compound featuring a benzaldehyde core, a reactive aldehyde group, and a fluorobenzyl ether moiety.[1] Its molecular weight is 230.23 g/mol , and its chemical formula is C₁₄H₁₁FO₂.[1] While its precise mechanism of action remains largely unexplored, its structural features make it a compound of significant interest. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group offers a reactive site for potential covalent interactions with biological targets.[1]
Preliminary explorations have suggested its potential as a scaffold for developing inhibitors of enzymes like carbonic anhydrase, which has relevance in anti-tumor research, and as a modulator of hemoglobin's oxygen affinity, a potential therapeutic angle for sickle cell disease.[1] Benzaldehyde derivatives, as a class, have demonstrated a wide range of biological activities, including antifungal and antiaflatoxigenic properties through the disruption of fungal cellular processes.[2]
This guide provides a logical workflow to move from these preliminary observations to a detailed mechanistic understanding, enabling its rational development or use as a chemical probe.
Part 1: A Strategy for Target Identification and Validation
The first critical step in any mechanistic study is to identify the direct molecular target(s) of the compound. Without a known target, interpreting phenotypic data is speculative at best. We will employ an unbiased, multi-pronged approach.
Experimental Workflow: From Phenotype to Target
The overall strategy involves a tiered approach, beginning with broad phenotypic screening to identify a quantifiable biological effect, followed by sophisticated chemical proteomics to pinpoint the binding partner(s).
Caption: Workflow for identifying the molecular target of a bioactive compound.
Key Protocol: Activity-Based Protein Profiling (ABPP)
Rationale: ABPP is an ideal method for this compound due to its reactive aldehyde moiety. This group can potentially form a covalent Schiff base with lysine residues in a target protein's active or allosteric site. We can synthesize a probe version of the compound with a clickable tag (e.g., an alkyne) to capture these targets.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a terminal alkyne group, creating the ABPP probe. This is typically done by modifying the benzyl ring or adding a linker.
-
Cell/Lysate Treatment:
-
Culture relevant cells (e.g., a cancer cell line like HeLa or a disease-relevant primary cell) to ~80% confluency.
-
Treat intact cells or cell lysates with the ABPP probe (e.g., 1-10 µM) for a defined period (e.g., 1 hour).
-
For competitive profiling, pre-incubate a parallel sample with an excess of the parent compound (this compound) before adding the probe. This will show which protein-probe interactions are specific.
-
-
Click Chemistry:
-
Lyse the cells (if treated intact) and harvest the proteome.
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction by adding an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide).
-
-
Target Enrichment & Identification:
-
If using a biotin tag, enrich the probe-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and subject them to on-bead digestion (trypsin) to generate peptides.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Proteins that are present in the probe-treated sample but significantly reduced in the competitor-treated sample are high-confidence targets.
Part 2: Comparative Analysis with Structural Analogs
To understand which chemical features of this compound are essential for its activity, a comparative study with carefully selected analogs is crucial. This provides invaluable SAR data.
Selection of Comparator Compounds:
-
The Non-Fluorinated Analog (Comparator A): 3-(Benzyloxy)benzaldehyde. This compound allows for a direct assessment of the fluorine atom's contribution to potency, cell permeability, or metabolic stability.
-
The Positional Isomer (Comparator B): 4-[(4-Fluorobenzyl)oxy]benzaldehyde. This isomer helps determine if the meta-position of the ether linkage is critical for activity.
-
The Reduced Aldehyde (Comparator C): {3-[(4-Fluorobenzyl)oxy]phenyl}methanol. This analog tests the hypothesis that the reactive aldehyde group is necessary for the biological effect. If this compound is inactive, it strongly suggests a covalent mechanism or that the aldehyde is a key hydrogen bond acceptor.
Comparative Data Summary
The following table should be populated with experimental data from a primary phenotypic assay (e.g., an anti-proliferative assay on a cancer cell line).
| Compound | Structure | Role | Predicted Activity | Experimental IC₅₀ (µM) |
| Test Compound | This compound | Primary molecule of interest | Baseline | Data to be generated |
| Comparator A | 3-(Benzyloxy)benzaldehyde | Assesses role of fluorine | Potentially lower | Data to be generated |
| Comparator B | 4-[(4-Fluorobenzyl)oxy]benzaldehyde | Assesses role of ether position | Activity may vary | Data to be generated |
| Comparator C | {3-[(4-Fluorobenzyl)oxy]phenyl}methanol | Assesses role of aldehyde | Likely inactive | Data to be generated |
Part 3: In-Depth Mechanistic and Signaling Pathway Analysis
Once a validated target has been identified, the focus shifts to understanding the downstream consequences of its modulation.
Key Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA provides definitive proof of target engagement within an intact cellular environment. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound (at various concentrations) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Immediately cool the tubes on ice, then lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method. In the presence of the compound, the target protein should remain soluble at higher temperatures, resulting in a rightward shift in the melting curve.
Mapping the Downstream Signaling Cascade
With a confirmed and engaged target, the final step is to map the altered signaling pathways.
Caption: Hypothetical signaling pathway altered by the compound.
Recommended Approaches:
-
Phosphoproteomics: An unbiased mass spectrometry-based approach to identify global changes in protein phosphorylation after compound treatment. This can rapidly reveal which signaling pathways are most affected.
-
Western Blotting: To validate the findings from phosphoproteomics by examining the phosphorylation status of specific, key proteins in the identified pathway (e.g., p-AKT, p-ERK).
-
RNA-Sequencing: To provide a comprehensive view of transcriptional changes induced by the compound, which can help connect the signaling events to the final cellular phenotype.
By following this structured, comparative, and multi-technique approach, researchers can build a robust and well-supported model of the biological mechanism of this compound, paving the way for its future therapeutic or scientific application.
References
- Wang, Y., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 15(3), 213. [Link]
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A Multi-Pronged Approach to Confirming the Molecular Structure of 3-[(4-Fluorobenzyl)oxy]benzaldehyde
A Comparative Guide to Independent Analytical Methods
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, establishing the precise arrangement of atoms within a synthesized compound is not merely a procedural step but a critical determinant of its physical, chemical, and biological properties. This guide presents a comprehensive comparison of independent analytical techniques for the structural elucidation of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmacologically active agents. By leveraging the distinct yet complementary insights of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a self-validating system of evidence that leaves no room for structural ambiguity.
The Imperative of Orthogonal Structural Verification
The synthesis of a target molecule is rarely a perfect process. The potential for isomeric impurities, unreacted starting materials, and unforeseen byproducts necessitates a robust analytical workflow. Relying on a single analytical technique can be misleading, as different methods probe different aspects of a molecule's constitution. An orthogonal approach, employing multiple, independent methods, provides a more complete and trustworthy picture. This guide will walk through the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to unequivocally confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) reveals the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the number of neighboring protons.
Expected ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~9.98 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.[2] |
| ~7.60 - 7.40 | Multiplet | 3H | Ar-H (benzaldehyde ring) | Protons on the benzaldehyde ring will exhibit complex splitting patterns due to their different chemical environments and coupling with each other. |
| ~7.45 | Triplet | 2H | Ar-H (fluorobenzyl ring) | Protons ortho to the fluorine on the fluorobenzyl ring are expected to appear as a triplet due to coupling with the two meta protons. |
| ~7.15 | Triplet | 2H | Ar-H (fluorobenzyl ring) | Protons meta to the fluorine on the fluorobenzyl ring will also appear as a triplet. |
| ~5.15 | Singlet | 2H | Methylene (-CH₂-) | The methylene protons are adjacent to an oxygen atom and a benzene ring, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~192.0 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[3] |
| ~162.5 (d, ¹JCF ≈ 245 Hz) | C-F (fluorobenzyl ring) | The carbon directly attached to fluorine will show a large coupling constant. |
| ~159.0 | C-O (benzaldehyde ring) | The aromatic carbon attached to the ether oxygen is deshielded. |
| ~136.5 | C-CHO (benzaldehyde ring) | The aromatic carbon to which the aldehyde is attached. |
| ~132.0 (d, ⁴JCF ≈ 3 Hz) | C-CH₂ (fluorobenzyl ring) | The ipso-carbon of the fluorobenzyl ring. |
| ~129.5 (d, ³JCF ≈ 8 Hz) | CH (fluorobenzyl ring) | Aromatic carbons ortho to the fluorine. |
| ~129.0 | CH (benzaldehyde ring) | Aromatic carbons of the benzaldehyde ring. |
| ~123.0 | CH (benzaldehyde ring) | Aromatic carbons of the benzaldehyde ring. |
| ~115.5 (d, ²JCF ≈ 21 Hz) | CH (fluorobenzyl ring) | Aromatic carbons meta to the fluorine. |
| ~114.0 | CH (benzaldehyde ring) | Aromatic carbons of the benzaldehyde ring. |
| ~70.0 | Methylene (-CH₂-) | The carbon of the methylene bridge is deshielded by the adjacent oxygen. |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): m/z = 230.07
-
Key Fragmentation Patterns: The fragmentation of benzyl ethers is well-characterized.[5] The primary cleavage is expected to be at the benzylic C-O bond.
| m/z | Fragment | Rationale |
| 230 | [C₁₄H₁₁FO₂]⁺ | Molecular ion peak. |
| 109 | [C₇H₆F]⁺ | Formation of the 4-fluorobenzyl cation, a very stable fragment. This is often the base peak. |
| 121 | [C₇H₅O₂]⁺ | Formation of the 3-hydroxybenzaldehyde radical cation after cleavage of the benzyl group. |
The presence of the molecular ion at m/z 230 confirms the elemental formula, while the prominent fragment at m/z 109 is strong evidence for the 4-fluorobenzyl moiety.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) |
| ~1700 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1100 | C-O Stretch | Benzyl Ether |
| ~1220 | C-F Stretch | Aryl Fluoride |
The strong absorption around 1700 cm⁻¹ is characteristic of a conjugated aldehyde, while the two weaker bands around 2850 and 2750 cm⁻¹ are diagnostic for the aldehyde C-H stretch.[2] The presence of strong C-O stretching bands confirms the ether linkages.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[7]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[4]
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be automatically baseline corrected and displayed in terms of transmittance or absorbance.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Workflow
Caption: Workflow for the structural confirmation of this compound.
Conclusion: A Unified Structural Narrative
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy provide an intricate map of the carbon-hydrogen framework, confirming the connectivity of the aromatic rings, the ether linkage, and the aldehyde group. Mass spectrometry corroborates the molecular formula and reveals key structural motifs through predictable fragmentation. Finally, IR spectroscopy offers a rapid and definitive confirmation of the essential functional groups. Together, these independent methods provide a cohesive and self-validating body of evidence, ensuring the identity and purity of this important synthetic intermediate. For researchers in drug development, this rigorous, multi-pronged strategy is not just best practice; it is an essential component of scientific integrity and the foundation for reliable downstream research.
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A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Featuring 3-[(4-Fluorobenzyl)oxy]benzaldehyde
For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable data and confident decision-making. This guide provides an in-depth, technical comparison of methodologies to ensure the robustness of biological assays, using the small molecule 3-[(4-Fluorobenzyl)oxy]benzaldehyde as a case study. While this compound is primarily recognized as a synthetic intermediate, its structural motifs suggest potential interactions with biological targets. Here, we will explore a hypothetical scenario where it is screened for its ability to modulate a key enzyme implicated in neurodegenerative disease.
This guide will not only detail experimental protocols but also delve into the rationale behind each step, providing a framework for validating any screening assay. We will compare the performance of our lead compound with hypothetical alternatives to illustrate the principles of data-driven assay selection and optimization.
The Challenge of Assay Reproducibility
A Hypothetical Target: Monoamine Oxidase B (MAO-B)
For the purpose of this guide, we will consider a hypothetical scenario where this compound is being investigated as a potential inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a well-established target in neurodegenerative diseases, and its inhibition can lead to therapeutic benefits. The structure of our compound of interest shares some features with known MAO inhibitors, making this a plausible, albeit illustrative, target.
Diagram of the Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action of this compound as a MAO-B inhibitor.
Primary Assay: A High-Throughput Fluorescence-Based MAO-B Inhibition Assay
The initial screening of a compound library requires a robust, scalable, and cost-effective primary assay. A fluorescence-based assay is a common choice for its sensitivity and ease of automation.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
MAO-B Enzyme: Recombinant human MAO-B at a stock concentration of 1 mg/mL.
-
Substrate: A non-fluorescent MAO-B substrate that is converted to a fluorescent product (e.g., Amplex Red).
-
Positive Control: A known MAO-B inhibitor (e.g., Pargyline).
-
Test Compound: this compound and two hypothetical alternatives ("Alternative A" and "Alternative B") dissolved in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of test compounds, positive control, or DMSO (negative control) to the appropriate wells.
-
Add 10 µL of MAO-B enzyme diluted in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Ensuring Reproducibility: Key Validation Metrics
To validate this assay, several key metrics must be assessed.[4][6]
-
Z'-Factor: This is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1] It is calculated using the means and standard deviations of the positive and negative controls.
-
Coefficient of Variation (%CV): This is a measure of the variability of the data and is calculated as the ratio of the standard deviation to the mean, expressed as a percentage.[7][8][9] A lower %CV indicates higher precision.[10] For HTS assays, a %CV of less than 15% is generally considered acceptable.
-
Signal-to-Noise Ratio (S/N): This ratio compares the level of the desired signal to the level of background noise. A higher S/N ratio indicates a more robust assay.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical performance of this compound and two alternative compounds in the primary MAO-B inhibition assay.
| Compound | IC50 (µM) | Z'-Factor | %CV (Intra-plate) | %CV (Inter-plate) |
| This compound | 2.5 | 0.78 | 6.2% | 8.5% |
| Alternative A | 5.1 | 0.65 | 11.8% | 14.2% |
| Alternative B | 0.8 | 0.85 | 4.5% | 6.1% |
Based on this hypothetical data, "Alternative B" demonstrates the most promising profile with the lowest IC50 and the best reproducibility metrics. However, this compound still presents as a viable hit with good reproducibility. "Alternative A" shows weaker potency and higher variability, making it a lower priority for follow-up studies.
Secondary Assay: Cell-Based Neuroprotection Assay
A secondary, more physiologically relevant assay is crucial to confirm the activity of hits from the primary screen and to rule out false positives. A cell-based assay can provide insights into a compound's cell permeability and its ability to protect against neurotoxicity.
Experimental Protocol
-
Cell Culture:
-
Use a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses MAO-B.
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce neurotoxicity by adding a neurotoxin that is metabolized by MAO-B to a toxic species (e.g., MPP+).
-
Incubate for 24 hours.
-
Assess cell viability using a standard method such as the MTT assay.
-
Interpreting the Results
The results of this assay will indicate whether the compounds can protect neurons from MAO-B-mediated toxicity. A dose-dependent increase in cell viability in the presence of the compound and the neurotoxin would confirm its neuroprotective effect.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for screening and validating potential MAO-B inhibitors.
Conclusion and Future Directions
Ensuring the reproducibility of biological assays is paramount in drug discovery. By carefully validating assays using metrics like the Z'-factor and %CV, researchers can have confidence in their data and make informed decisions about which compounds to advance. While this compound served as a hypothetical lead compound in this guide, the principles and protocols described are broadly applicable to any screening campaign.
The hypothetical data presented here illustrates a best-case scenario where a compound shows promising activity and good reproducibility. In a real-world setting, further optimization of assay conditions and additional secondary assays would be necessary to fully characterize the compound's mechanism of action and therapeutic potential. This includes exploring its effects on related enzymes and its pharmacokinetic properties.
References
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- Use of Coefficient of Variation in Assessing Variability of Quantit
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- Z-4: Mean, Standard Deviation, And Coefficient Of Vari
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- Coefficient of variation (%CV) of biological replicates across all...
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Safety Operating Guide
Navigating the Disposal of 3-[(4-Fluorobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Synthesis of Available Data
3-[(4-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde. Aldehydes as a class can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1] The presence of the fluorobenzyl group introduces further considerations. Organofluorine compounds can exhibit persistence in the environment, and their thermal decomposition can generate highly toxic hydrogen fluoride (HF) gas.[1][2]
While specific toxicity data for this compound is limited, information from similar isomers, such as 4-(3-Fluorobenzyloxy)benzaldehyde, indicates that it may cause skin, eye, and respiratory irritation.[3][4] Therefore, a cautious approach is paramount.
Key Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[1][3]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Hazardous Decomposition: Combustion or high-temperature decomposition can produce hazardous substances, including carbon monoxide, carbon dioxide, and highly toxic hydrogen fluoride gas.[1][5]
-
Environmental Persistence: Many fluorinated organic compounds are resistant to degradation, leading to potential accumulation in the environment.[2]
| Hazard Consideration | Associated Risk & Guidance | Source |
| Acute Health | May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled. | [1][3] |
| Chronic Health | Long-term effects are not well-studied. The health risks of the product have not been fully determined. | [6] |
| Physical Hazards | Stable under normal conditions. Avoid strong oxidizing agents and strong bases. | [1] |
| Environmental | Organofluorine compounds can be persistent. Prevent entry into drains and waterways. | [2][6] |
| Decomposition | High temperatures or combustion may produce toxic fumes, including hydrogen fluoride (HF). | [1][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the critical decision points and actions from the moment the chemical is deemed waste.
Step 1: Waste Characterization and Segregation
Before disposal, you must classify the waste. Based on available data for similar compounds and general chemical principles, waste this compound should be treated as a hazardous chemical waste. It is not explicitly listed on the EPA's P or U lists of acute hazardous wastes, as it is a research chemical not in widespread commercial use.[7] However, it may exhibit characteristics of hazardous waste (e.g., toxicity) and should be managed as such.
Action:
-
Segregate waste this compound from all other waste streams.
-
Do not mix with non-hazardous waste.
-
Keep it separate from incompatible materials, especially strong oxidizing agents and strong bases, to prevent unintended reactions.[1]
Step 2: Personal Protective Equipment (PPE)
Always handle this chemical waste with the appropriate PPE to minimize exposure.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
Step 3: Containerization and Labeling
Proper containment and labeling are crucial for safe storage and transport.
Action:
-
Select a suitable container: Use a clean, dry, and chemically compatible container with a secure, tightly-fitting lid. The container should be in good condition with no leaks or residues on the exterior.
-
Transfer the waste: Carefully transfer the waste this compound into the designated container. If it is a solid, avoid creating dust.[1] If it is in a solution, use a funnel to prevent spills.
-
Label the container: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The CAS number, if available.
-
An indication of the hazards (e.g., "Irritant," "Harmful").
-
The accumulation start date.
-
Your name and laboratory information.
-
Step 4: Storage Pending Disposal
Store the labeled waste container in a designated hazardous waste accumulation area.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Ensure the storage area is away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials.[1]
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
Recommended Disposal Method:
-
Incineration: The preferred method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen fluoride.[6] This ensures the complete destruction of the compound.
-
Solvent Dissolution: It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[6] This should only be done by trained professionals at the disposal facility.
Never dispose of this compound by:
-
Pouring it down the drain.
-
Placing it in the regular trash.
-
Allowing it to evaporate in a fume hood.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Step 2 of the disposal workflow.
-
Contain the Spill: For a solid, carefully sweep or vacuum the material into a suitable disposal container, avoiding the generation of dust.[1] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials (absorbent, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.
Visualizing the Disposal Process
To ensure clarity, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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- Cole-Parmer. Material Safety Data Sheet: 4-(4-Fluorobenzyloxy)benzaldehyde. [Link]
- U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- Moura, F. C. C., & Butler, A. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(7), 3827–3860. [Link]
- OSHA. Hazard Communication.
- U.S. EPA. Hazardous Waste Listings. [Link]
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- 6. spectrumchemical.com [spectrumchemical.com]
- 7. epa.gov [epa.gov]
Navigating the Uncharted: A Guide to Safely Handling 3-[(4-Fluorobenzyl)oxy]benzaldehyde
Core Principles of Safe Handling
The aldehyde functional group is a well-characterized reactive moiety, and aromatic aldehydes, in particular, can pose several hazards, including irritation to the skin, eyes, and respiratory tract. The presence of a fluorinated benzyl group may also influence the compound's reactivity and toxicological profile. Therefore, a cautious and proactive approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving 3-[(4-Fluorobenzyl)oxy]benzaldehyde.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended, especially if dusty. N95 or higher. |
| Dissolution and Solution Transfers | Chemical splash goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood. |
| Running Reactions | Chemical splash goggles or face shield | Nitrile gloves | Lab coat | Always perform in a chemical fume hood. |
| Workup and Purification | Chemical splash goggles or face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Always perform in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges.[1][2] |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection : Given the potential for splashes of both solid and liquid forms of the compound and its solutions, chemical splash goggles are the minimum requirement.[1] For larger scale operations or when there is a significant splash risk, a full face shield should be worn in addition to goggles.[1]
-
Hand Protection : Nitrile gloves are a suitable choice for general handling and protection against incidental contact.[3] For prolonged contact or during spill cleanup, more robust gloves like butyl rubber are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[1] Never wear latex gloves, as they offer poor protection against many organic chemicals.[1]
-
Body Protection : A standard laboratory coat is sufficient for most small-scale operations.[1] When handling larger quantities or during procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If the compound is a powder and there is a risk of generating dust during weighing, a respirator may be necessary. For spill situations, an air-purifying respirator with organic vapor cartridges is essential.[1]
Operational Plans: From Receipt to Reaction
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspect : Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Store : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][6] The storage area should be clearly marked.
Experimental Workflow:
The following diagram illustrates a logical workflow for handling this compound, from initial preparation to the final reaction quench.
Caption: A typical experimental workflow for using this compound.
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and any associated waste is a critical component of its life cycle in the laboratory.
Waste Segregation:
-
Solid Waste : Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing the compound, as well as any organic solvents from extractions or chromatography, should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not pour any amount of this chemical or its solutions down the drain.[4][7]
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[4] Place these items in a designated, sealed waste bag or container within the fume hood.
Disposal Procedure:
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup : Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[4]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Spill Cleanup:
For a minor spill within a chemical fume hood:
-
Alert : Notify others in the immediate area.
-
PPE : Don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Contain : Cover the spill with an inert absorbent material such as sand or vermiculite.[7][8]
-
Collect : Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[8]
-
Decontaminate : Wipe down the spill area with a suitable solvent (e.g., ethanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
The following decision tree can guide your PPE selection process:
Caption: A decision-making guide for selecting appropriate PPE.
By adhering to these guidelines, you can confidently work with this compound while prioritizing your safety and the integrity of your research.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.).
- Personal Protective Equipment (PPE). (n.d.). Retrieved from the University of Tennessee Knoxville, Environmental Health & Safety.
- Benzaldehyde - Safety Data Sheet. (n.d.).
- Benzaldehyde - Safety Data Sheet. (n.d.).
- Personal Protective Equipment (PPE). (n.d.).
- Personal Protective Equipment. (2025, September 12).
- Benzaldehyde Safety Data Sheet. (n.d.).
- Safety Data Sheet: Benzaldehyde. (2020, January 30).
- Benzaldehyde 101560 - Safety Data Sheet. (n.d.).
- Safety Data Sheet: 4-(3-Fluorobenzyloxy)benzaldehyde. (2018, July 6).
- How to Choose PPE for Chemical Work. (2025, October 23).
- Safety Data Sheet: 4-Fluorobenzaldehyde. (2009, May 19).
- 3-((4-FLUOROBENZYL)OXY)BENZALDEHYDE AldrichCPR. (n.d.).
- Safety Data Sheet: 3-Phenoxybenzaldehyde. (2025, September 18).
- 3-((3-Fluorobenzyl)oxy)benzaldehyde. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
